Chelidonine
Description
This compound has been reported in Stylophorum lasiocarpum, Chelidonium majus, and other organisms with data available.
This compound is an isolate of Papaveraceae with acetylcholinesterase and butyrylcholinesterase inhibitory activity.
benzophenanthridine derived from scoulerine from Chelidonium majus; RN given refers to parent cpd (this compound, (5bR-(5balpha,6beta,12alpha))-isomer)
Structure
3D Structure
Properties
IUPAC Name |
(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKISGDRQRSCII-ZOCIIQOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4312-31-6 (hydrochloride), 63937-19-9 (sulfate) | |
| Record name | Chelidonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10878474 | |
| Record name | Chelidonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20267-87-2, 476-32-4 | |
| Record name | (±)-Chelidonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20267-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Chelidonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chelidonine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chelidonine (+-)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020267872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chelidonine | |
| Source | EPA DSSTox | |
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| Record name | Chelidonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.823 | |
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| Record name | CHELIDONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K7EK8446J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHELIDONINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UDG3LY0GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chelidonine: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelidonine is a prominent benzophenanthridine alkaloid primarily sourced from Chelidonium majus L., commonly known as greater celandine. This document provides a comprehensive technical overview of this compound, covering its natural distribution, detailed extraction and purification methodologies, and its mechanisms of action with a focus on its anticancer properties. Quantitative data on alkaloid content and biological activity are presented in tabular format for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for key analytical and biological assays and visualizes the principal signaling pathways modulated by this compound through Graphviz diagrams.
Natural Sources of this compound
The primary and most significant natural source of this compound is the perennial herbaceous plant Chelidonium majus L., belonging to the Papaveraceae family.[1][2] This plant is native to Europe and Western Asia and has been introduced to North America.[3] this compound is one of several isoquinoline alkaloids present in the plant, which also include coptisine, sanguinarine, chelerythrine, and berberine.[3][4]
The concentration of this compound and other alkaloids varies significantly depending on the plant organ, developmental stage, and environmental conditions. The roots and the characteristic orange-yellow latex of C. majus are reported to have the highest concentrations of alkaloids.
Quantitative Distribution of this compound and Total Alkaloids
The following table summarizes the quantitative data on the distribution of this compound and total alkaloids in various parts of Chelidonium majus.
| Plant Part | Analyte | Concentration Range | Reference(s) |
| Aerial Parts (Herb) | Total Alkaloids | 0.27% - 2.25% of dry weight | |
| This compound | 115.9 - 1780.7 mg/100g of dry matter | ||
| This compound | 134.3 mg/100g (in non-protein fraction of water extract) | ||
| Roots | Total Alkaloids | 3% - 4% of dry weight | |
| This compound | Higher concentration than in aerial parts | ||
| Latex | Total Alkaloids | 9 times higher than in roots; 32 times higher than in leaves |
Extraction and Purification Methods
A variety of methods have been developed for the extraction and purification of this compound from Chelidonium majus. These range from classical solvent-based techniques to more advanced chromatographic and supercritical fluid extraction methods.
Solvent Extraction
Conventional solvent extraction is a common primary step. The choice of solvent and method significantly impacts the yield and purity of the extracted alkaloids.
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Maceration and Soxhlet Extraction : These methods often employ methanol or ethanol, sometimes acidified to facilitate the extraction of alkaloids in their salt form.
-
Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) : These techniques can improve extraction efficiency and reduce solvent consumption and extraction time.
Acid-Base Extraction
This classical technique leverages the basic nature of alkaloids. The plant material is first extracted with an acidified aqueous solution to protonate the alkaloids, rendering them water-soluble. The aqueous extract is then basified, causing the alkaloids to precipitate or become soluble in an organic solvent, allowing for their separation from other plant constituents. A typical protocol involves:
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Refluxing the plant material with an aqueous ethanol solution.
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Concentrating the extract and adjusting the pH to 1.5-4.5 with phosphoric acid to precipitate impurities.
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Filtering and adjusting the filtrate to pH 9-11.5 with sodium hydroxide.
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Extracting with an immiscible organic solvent such as chloroform.
Supercritical Fluid Extraction (SFE)
SFE using supercritical CO2 (scCO2) is a green alternative for alkaloid extraction. This compound has been found to be highly soluble in scCO2, allowing for its selective extraction. By modifying parameters such as pressure, temperature, and the use of co-solvents (e.g., ethanol or isopropanol with diethylamine), fractionation of different alkaloids can be achieved.
Chromatographic Purification
Following initial extraction, various chromatographic techniques are employed for the isolation and purification of this compound.
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Thin-Layer Chromatography (TLC) : TLC is used for both qualitative and quantitative analysis of this compound and other alkaloids in extracts.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a powerful tool for the quantitative determination of this compound in plant extracts.
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Centrifugal Partition Chromatography (CPC) : CPC, a liquid-liquid chromatography technique, has been successfully used for the rapid isolation of several alkaloids from C. majus, including this compound. A common solvent system for this is chloroform/methanol/0.3 M hydrochloric acid.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.
Anticancer Activity and IC50 Values
The following table presents the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MEL270 | Melanoma | ~1-2 (at 48h) | |
| C918 | Melanoma | ~1-2 (at 48h) | |
| FaDu | Head and Neck Squamous Cell Carcinoma | ~1 | |
| HLaC78 | Head and Neck Squamous Cell Carcinoma | ~1.6 | |
| CEM/ADR5000 | Doxorubicin-resistant Leukemia | Not specified, but reverses resistance | |
| Caco-2 | Colorectal Adenocarcinoma | Not specified, but reverses resistance | |
| HIV-I Reverse Transcriptase | (Enzyme Inhibition) | 200 µg/ml |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways.
In melanoma cells, this compound has been shown to suppress malignancy by inactivating the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways. This leads to decreased cell viability and proliferation, and the induction of apoptosis. It achieves this by downregulating the protein levels of TLR4, phosphorylated p65 (a subunit of NF-κB), phosphorylated PI3K, and phosphorylated AKT.
Caption: Inhibition of TLR4/NF-κB and PI3K/AKT pathways by this compound.
In pancreatic cancer cells, this compound induces apoptosis through the GADD45a-p53 pathway. It upregulates the expression of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a), which in turn stabilizes and activates the tumor suppressor protein p53. Activated p53 then upregulates the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, and activates the caspase cascade, culminating in apoptosis.
References
An In-Depth Technical Guide to the Biosynthesis of Chelidonine in Chelidonium majus
Abstract: Chelidonium majus L. (Greater Celandine) is a perennial herb of the Papaveraceae family, renowned for its rich profile of bioactive isoquinoline alkaloids.[1] Among these, the benzophenanthridine alkaloid chelidonine is a principal component, exhibiting a range of pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, beginning from the primary precursor L-tyrosine and culminating in the formation of this compound and related alkaloids. It details the key enzymatic steps, presents quantitative data on alkaloid accumulation, outlines relevant experimental protocols, and visualizes the metabolic pathway for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.
The Benzylisoquinoline Alkaloid (BIA) Pathway: From L-Tyrosine to (S)-Reticuline
The biosynthesis of this compound is a branch of the complex benzylisoquinoline alkaloid (BIA) pathway, which originates from the amino acid L-tyrosine.[4] Two molecules of L-tyrosine are converted via a series of enzymatic reactions into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates undergo a Pictet-Spengler condensation to form the central precursor of all BIAs, (S)-norcoclaurine.
Subsequent modifications of (S)-norcoclaurine, involving a sequence of O-methylation, N-methylation, and hydroxylation steps, lead to the formation of the pivotal branch-point intermediate, (S)-reticuline.[5] This molecule serves as the direct precursor for a vast array of BIA structural classes, including the benzophenanthridines.
The Benzophenanthridine Branch: Biosynthesis of this compound
The committed step in the formation of benzophenanthridine alkaloids is the conversion of (S)-reticuline into (S)-scoulerine, a reaction catalyzed by the berberine bridge enzyme (BBE). (S)-scoulerine then undergoes further transformations. It is the precursor to (S)-stylopine, which is a key intermediate in the biosynthesis of both this compound and protopine. Protopine can then be converted into other benzophenanthridine alkaloids like sanguinarine. The pathway from (S)-stylopine to this compound is a critical branch, distinguishing it from other major alkaloids within C. majus.
The major biosynthetic route proceeds from (S)-reticuline via (S)-scoulerine and (S)-stylopine to produce this compound.
Quantitative Analysis of Alkaloids in Chelidonium majus
The concentration of this compound and other alkaloids varies significantly depending on the plant organ, developmental stage, and growing conditions. Roots are generally the primary site of accumulation for many alkaloids, including this compound.
| Alkaloid | Plant Organ | Concentration | Conditions/Ecotype | Reference |
| This compound | Root | 3.76 mg/g DW | - | |
| Leaf | 0.18 mg/g DW | - | ||
| Root | Dominant Alkaloid | Cultivated | ||
| Coptisine | Aerial Parts | Dominant Alkaloid | Wild-grown | |
| Berberine | Stem | 1.28 µg/mg DW | - | |
| Sanguinarine | - | IC50: 0.10 µM | Leukemia cell lines | |
| Chelerythrine | - | - | - | |
| Protopine | - | - | - |
DW: Dry Weight. IC50: Half-maximal inhibitory concentration.
Key Enzymes in the this compound Biosynthesis Pathway
The biosynthesis of this compound is governed by a series of specific enzymes that catalyze each step of the pathway. These enzymes belong to various families, including oxidoreductases and methyltransferases.
| Enzyme | Abbreviation | Reaction Catalyzed |
| Norcoclaurine synthase | NCS | Condensation of dopamine and 4-HPAA |
| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylation of (S)-norcoclaurine to (S)-coclaurine |
| Coclaurine N-methyltransferase | CNMT | N-methylation of (S)-coclaurine |
| (S)-N-methylcoclaurine 3'-hydroxylase | NMCH/CYP80B | Hydroxylation to form (S)-reticuline |
| Berberine bridge enzyme | BBE | Conversion of (S)-reticuline to (S)-scoulerine |
| Scoulerine 9-O-methyltransferase | S9OMT | O-methylation of (S)-scoulerine |
| Canadine synthase | CAS | Methylenedioxy bridge formation to yield (S)-stylopine |
| Stylopine synthase | STOX | Conversion of (S)-stylopine to Dihydrothis compound |
| Protopine 6-hydroxylase | P6H | Hydroxylation of cis-N-methylstylopinium to protopine |
| Dihydrobenzophenanthridine oxidase | DBOX | Oxidation of protopine towards sanguinarine |
Experimental Protocols for Studying BIA Biosynthesis
Investigating the this compound biosynthesis pathway requires a combination of phytochemical analysis, biochemical assays, and molecular biology techniques.
Protocol: Alkaloid Extraction and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying alkaloids in plant extracts.
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Sample Preparation: Collect and lyophilize plant material (e.g., roots, leaves). Grind the dried tissue into a fine powder.
-
Extraction: Perform extraction using an appropriate solvent (e.g., methanol or ethanol) via methods such as ultrasonication or refluxing, which have been shown to be effective.
-
Filtration: Filter the crude extract through a 0.45 µm syringe filter to remove particulate matter.
-
HPLC Analysis:
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Column: Use a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient elution system, typically with a mixture of acetonitrile and water (containing an acid like formic acid to improve peak shape).
-
Detection: Use a photodiode array (PDA) or UV/VIS detector set to an appropriate wavelength for detecting benzophenanthridine alkaloids (typically around 280-290 nm).
-
Quantification: Create a standard curve using a certified this compound standard of known concentrations. Calculate the concentration in the plant extract by comparing its peak area to the standard curve.
-
Protocol: Gene Expression Analysis by qRT-PCR
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the expression levels of genes encoding biosynthetic enzymes.
-
RNA Extraction: Isolate total RNA from fresh or frozen plant tissue using a commercial kit or a CTAB-based protocol.
-
Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
Primer Design: Design and validate specific primers for the target biosynthetic genes (e.g., BBE, CAS) and a reference (housekeeping) gene.
-
qRT-PCR Reaction: Perform the qRT-PCR using a SYBR Green-based master mix. The reaction typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the reference gene.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Chelidonium majus is a well-defined branch of the larger benzylisoquinoline alkaloid network. The pathway from L-tyrosine through the key intermediates (S)-reticuline, (S)-scoulerine, and (S)-stylopine has been elucidated through extensive research. Quantitative analyses consistently show that different plant organs accumulate varying levels of this compound and its precursors, highlighting a complex system of transport and regulation.
Future research should focus on the regulatory mechanisms that control the flux through this pathway. Understanding the transcription factors and signaling cascades that modulate the expression of key biosynthetic genes could enable the metabolic engineering of C. majus or heterologous host systems to enhance the production of this compound for pharmaceutical applications. Furthermore, the discovery and characterization of the final enzymatic steps from (S)-stylopine to this compound remain an area for continued investigation.
References
- 1. jast.modares.ac.ir [jast.modares.ac.ir]
- 2. The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound, and what can it be used for?_Chemicalbook [chemicalbook.com]
- 4. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Chelidonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelidonine is a prominent benzophenanthridine alkaloid naturally occurring in plants of the Papaveraceae family, most notably Chelidonium majus. It has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of its chemical structure and stereochemistry is fundamental for elucidating its mechanism of action, designing derivatives with improved therapeutic profiles, and developing robust analytical methods. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and spectroscopic properties of this compound. It also details experimental protocols for its isolation and synthesis and explores its interactions with key cellular signaling pathways.
Chemical Structure and Stereochemistry
This compound is a tetracyclic isoquinoline alkaloid with the molecular formula C₂₀H₁₉NO₅ and a molecular weight of 353.37 g/mol .[1] Its rigid, polycyclic framework is characterized by a benzophenanthridine core. The molecule possesses three contiguous stereocenters at positions C-5b, C-6, and C-12b, which define its unique three-dimensional architecture. The absolute configuration of naturally occurring (+)-chelidonine has been determined as (5bR, 6S, 12bS).[1]
The systematic IUPAC name for (+)-chelidonine is (5bR,6S,12bS)-13-Methyl-5b,6,7,12b,13,14-hexahydro-[2][3]dioxolo[4',5':4,5]benzo[1,2-c][2]dioxolo[4,5-i]phenanthridin-6-ol.
Key Structural Features:
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Benzophenanthridine Core: A fused four-ring system that forms the backbone of the molecule.
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Two Methylenedioxy Groups: These functional groups are attached to the aromatic rings and are characteristic of many isoquinoline alkaloids.
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N-Methyl Group: A methyl group is attached to the nitrogen atom within the heterocyclic ring.
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Hydroxyl Group: A secondary alcohol at the C-6 position.
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Cis-fused B/C Rings: The B and C rings of the benzophenanthridine core are cis-fused, a critical feature for its biological activity.
The precise spatial arrangement of these features is crucial for its interaction with biological targets.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, characterization, and quantification.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉NO₅ | |
| Molecular Weight | 353.37 g/mol | |
| Melting Point | 135-136 °C | |
| Solubility | Soluble in chloroform, ethanol, and ether; sparingly soluble in water. | |
| Appearance | White crystalline powder |
Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
¹H NMR (CDCl₃, 400 MHz) - Representative Chemical Shifts (δ, ppm):
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.75 | s | |
| H-4 | 6.64 | s | |
| H-8 | 6.82 | d | 8.0 |
| H-9 | 6.71 | d | 8.0 |
| H-11 | 4.08 | d | 3.5 |
| H-12 | 3.50 | d | 3.5 |
| OCH₂O | 5.91, 5.90 | s, s | |
| OCH₂O | 5.93 | s | |
| N-CH₃ | 2.35 | s | |
| OH | ~1.8 (broad) | s |
¹³C NMR (CDCl₃, 100 MHz) - Representative Chemical Shifts (δ, ppm):
| Carbon | Chemical Shift (ppm) |
| C-1 | 103.8 |
| C-2 | 146.2 |
| C-3 | 147.5 |
| C-4 | 100.9 |
| C-4a | 128.9 |
| C-5 | 53.6 |
| C-6 | 67.8 |
| C-8 | 108.2 |
| C-9 | 118.1 |
| C-10 | 147.9 |
| C-11 | 146.8 |
| C-12 | 37.2 |
| C-12a | 123.4 |
| C-12b | 61.2 |
| C-13 | 43.5 |
| C-14 | 101.2 |
| C-14a | 129.5 |
| N-CH₃ | 46.9 |
| OCH₂O | 101.0 |
| OCH₂O | 101.1 |
Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
| Technique | Key Fragments (m/z) |
| Electron Ionization (EI-MS) | 353 (M+), 338, 322, 294, 176 |
Experimental Protocols
Isolation from Chelidonium majus
The following is a representative protocol for the isolation and purification of this compound from the fresh aerial parts of Chelidonium majus.
Methodology:
-
Extraction:
-
Freshly collected aerial parts of C. majus are macerated in 95% ethanol at room temperature for 72 hours.
-
The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in 5% hydrochloric acid.
-
The acidic solution is washed with diethyl ether to remove neutral and weakly basic compounds.
-
The aqueous layer is then basified with 25% ammonium hydroxide to a pH of 9-10.
-
The alkaloids are then extracted with chloroform.
-
-
Chromatographic Purification:
-
The chloroform extract is concentrated and subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualized under UV light (254 nm and 365 nm) and with Dragendorff's reagent.
-
Fractions containing this compound are pooled and the solvent is evaporated.
-
-
Crystallization:
-
The purified this compound is recrystallized from ethanol to yield white crystals.
-
Total Synthesis
The total synthesis of (±)-chelidonine has been achieved through various strategies. One notable approach involves a key Pictet-Spengler reaction. The following is a summarized workflow of a reported synthetic route.
Signaling Pathways
This compound exerts its biological effects by modulating various cellular signaling pathways, particularly those involved in cell proliferation, apoptosis, and inflammation.
Inhibition of TLR4/NF-κB and PI3K/AKT Signaling
In cancer cells, this compound has been shown to inhibit the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathways. This dual inhibition leads to a reduction in cell proliferation, migration, and invasion, and promotes apoptosis.
Induction of Apoptosis via the GADD45a-p53 Pathway
This compound can induce apoptosis in cancer cells by upregulating the expression of Growth Arrest and DNA Damage-inducible alpha (GADD45a) and the tumor suppressor protein p53. This leads to cell cycle arrest and the activation of caspases, ultimately resulting in programmed cell death.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound, supported by physicochemical and spectroscopic data. The outlined experimental protocols for isolation and synthesis offer a practical foundation for researchers working with this important natural product. Furthermore, the elucidation of its interactions with key signaling pathways provides valuable insights into its mechanism of action and highlights its potential as a lead compound in drug discovery and development. Further research, particularly in obtaining high-resolution crystallographic data and detailed quantitative NMR assignments, will continue to enhance our understanding of this multifaceted molecule and its therapeutic applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Chelidonine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of chelidonine, a bioactive benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its biological interactions.
Data Presentation: Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₉NO₅ | [1] |
| Molar Mass | 353.374 g·mol⁻¹ | [1] |
| Appearance | White crystal or crystalline powder, monoclinic prism crystal | [2] |
| Melting Point | 135–136 °C | [2][3] |
| Boiling Point | 220 °C | |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, and amyl alcohol. Soluble in DMF and DMSO at 30 mg/mL. | |
| Specific Optical Rotation | +115° | |
| CAS Number | 476-32-4 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below. These protocols are based on established methods cited in the literature.
Extraction and Isolation of this compound from Chelidonium majus
This protocol describes a general method for the extraction and isolation of this compound from its natural source.
Materials:
-
Dried and powdered aerial parts or roots of Chelidonium majus.
-
Ethanol (EtOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl), 0.3 M
-
Ammonia (NH₃)
-
Rotary evaporator
-
Chromatography columns (e.g., silica gel, polyamide)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Extraction: Macerate the powdered plant material with ethanol. This can be performed using methods such as ultrasonic or reflux extraction for improved efficiency.
-
Fractionation: The crude ethanol extract is then fractionated using a solvent system like chloroform and ethanol.
-
Purification: The fraction containing this compound is further purified using chromatographic techniques.
-
Column Chromatography: The extract can be subjected to column chromatography on silica gel or polyamide. A solvent gradient is used to elute the compounds, with fractions collected and monitored by TLC.
-
Fast Centrifugal Partition Chromatography (FCPC): A solvent system of chloroform/methanol/0.3 M hydrochloric acid can be used for rapid isolation.
-
-
Recrystallization: For further purification, the isolated this compound can be recrystallized from a suitable solvent like methanol with the addition of concentrated HCl.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound in extracts.
Instrumentation:
-
HPLC system with a UV/Vis or photodiode array (PDA) detector.
-
C18 reversed-phase column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate buffer (e.g., 30 mM, pH 2.8)
-
This compound standard
Procedure:
-
Sample Preparation: Dissolve the plant extract or purified compound in a suitable solvent, such as methanol. The sample may require solid-phase extraction for cleanup.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and ammonium formate buffer. A common mobile phase composition is acetonitrile-methanol-30 mM ammonium formate (pH 2.8) at a ratio of 14.7:18.0:67.3 (v/v/v).
-
Flow Rate: Typically 1.0 - 1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Detection: UV detection at 280 nm.
-
-
Quantification: A calibration curve is generated using a series of known concentrations of the this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol details a common method to assess this compound-induced apoptosis in cancer cell lines.
Materials:
-
Target cancer cell line (e.g., pancreatic cancer cells BxPC-3 and MIA PaCa-2).
-
This compound solution of desired concentrations.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Phosphate-buffered saline (PBS).
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Culture the target cells and treat them with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After incubation, harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis of Signaling Proteins
This protocol is used to determine the effect of this compound on the expression levels of specific proteins in signaling pathways.
Materials:
-
Treated and untreated cell lysates.
-
SDS-PAGE gels.
-
Transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Primary antibodies against target proteins (e.g., p53, GADD45A, p21, cleaved caspase-3).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways associated with this compound.
Caption: General workflow for the extraction, purification, and analysis of this compound.
Caption: this compound-induced apoptosis via the GADD45a-p53 signaling pathway.
Caption: Inhibition of TLR4/NF-κB and PI3K/AKT signaling pathways by this compound.
Caption: Mechanism of this compound-induced G2/M cell cycle arrest via tubulin polymerization inhibition.
Caption: this compound as an inhibitor of acetylcholinesterase and butyrylcholinesterase.
References
In vitro cytotoxicity of Chelidonine on various cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxic effects of chelidonine, a principal isoquinoline alkaloid isolated from Chelidonium majus. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular pathways, offering a comprehensive resource for researchers in oncology and pharmacology.
Executive Summary
This compound has demonstrated significant cytotoxic and pro-apoptotic activity across a diverse range of cancer cell lines. Its mechanism of action is multifaceted, involving the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis. This guide consolidates the existing in vitro data to facilitate a clearer understanding of its therapeutic potential and to provide a practical framework for future research.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell proliferation. The following tables summarize the IC50 values of this compound in various cancer and non-cancerous cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| MEL270 | Melanoma | ~0.5 - 1.0 | 24, 48 | CCK-8 |
| C918 | Melanoma | ~0.5 - 1.0 | 24, 48 | CCK-8 |
| BxPC-3 | Pancreatic Cancer | > 1.0 | 24 | MTT |
| MIA PaCa-2 | Pancreatic Cancer | < 1.0 | 24 | MTT |
| FaDu | Head and Neck Squamous Cell Carcinoma | 1.0 | Not Specified | MTT |
| HLaC78 | Head and Neck Squamous Cell Carcinoma | 1.6 | Not Specified | MTT |
| A2780 | Ovarian Carcinoma | Not Specified | Not Specified | Not Specified |
| HeLa | Cervical Cancer | Not Specified | Not Specified | Not Specified |
Table 2: Cytotoxic Effects of this compound on Non-Cancerous Cell Lines
| Cell Line | Cell Type | Effect | Concentration (µM) |
| Mucosal Keratinocytes | Primary Cells | Strongly Affected | Not Specified |
| Fibroblasts | Primary Cells | More Resistant | Not Specified |
| MRC-5 | Lung Fibroblast | Growth Inhibition | Not Specified |
Key Signaling Pathways Modulated by this compound
This compound exerts its cytotoxic effects by targeting several key signaling pathways implicated in cancer progression.
PI3K/Akt and NF-κB Signaling Pathways
In melanoma cells, this compound has been shown to inhibit the TLR4/NF-κB and PI3K/Akt signaling pathways.[1][2][3] This leads to a downregulation of phosphorylated p65, phosphorylated PI3K, and phosphorylated AKT, ultimately suppressing cell malignancy.[1]
p53-GADD45a Apoptosis Pathway
In pancreatic cancer cells, this compound induces apoptosis through the GADD45a-p53 pathway. It upregulates the expression of GADD45a, which in turn stabilizes and activates p53. This activation leads to an increase in p21, a cyclin-dependent kinase inhibitor, causing cell cycle arrest and subsequent apoptosis via caspase-3 cleavage.
MAPK and STAT3 Signaling
This compound has also been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and STAT3 signaling pathways. In some cancer cells, it inhibits the phosphorylation of JNK and p38, key components of the MAPK pathway. Furthermore, this compound can abrogate IL-6-induced activation and nuclear translocation of STAT3 in uveal melanoma cells.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to assess the cytotoxicity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell lines
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect specific protein expression levels to elucidate the molecular mechanisms of this compound's action.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p-Akt, p53, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in lysis buffer and determine protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound demonstrates potent in vitro cytotoxicity against a variety of cancer cell lines, primarily through the induction of apoptosis and the inhibition of key pro-survival signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers investigating the anticancer properties of this compound and for the development of novel therapeutic strategies. Further research is warranted to explore its efficacy in vivo and to fully elucidate its complex mechanisms of action.
References
Chelidonine: A Technical Guide to its Impact on Cell Cycle Regulation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonine is a prominent benzophenanthridine alkaloid derived from the greater celandine (Chelidonium majus), a plant with a long history in traditional medicine.[1] Modern pharmacological research has identified this compound as a potent bioactive compound with a range of activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[2][3] Its efficacy against various cancer cell lines has spurred significant interest in its mechanism of action, particularly its ability to modulate cell cycle progression and induce programmed cell death, or apoptosis. This technical guide provides an in-depth examination of the molecular pathways through which this compound exerts its effects on cell cycle regulation and apoptosis, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the field of oncology and drug development.
This compound's Effect on Cell Cycle Regulation
This compound primarily induces cell cycle arrest at the G2/M phase in a variety of cancer cell lines.[4][5] This disruption of the cell cycle is a key mechanism of its anti-proliferative activity. The arrest is characterized by the accumulation of cells in the G2 and mitotic phases, preventing them from completing cell division.
Molecular Mechanisms of G2/M Arrest:
This compound's ability to halt the cell cycle is linked to its interaction with the microtubule network. It has been shown to inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle. This disruption leads to abnormal metaphase morphology and activates the spindle assembly checkpoint.
Key regulatory proteins are modulated by this compound to enforce this G2/M arrest:
-
Cyclin B1 and Cdk1 (cdc2): The progression through the G2 and M phases is driven by the Cyclin B1/Cdk1 complex. Studies have shown that this compound treatment leads to increased levels of cyclin B1 and enhanced Cdk1 kinase activity, a hallmark of G2/M arrest.
-
p53 and p21: In some cancer cell lines, this compound upregulates the tumor suppressor protein p53. Activated p53 can then induce the expression of p21, a cyclin-dependent kinase inhibitor, which contributes to cell cycle arrest.
Quantitative Data: Cell Cycle Distribution
The following table summarizes the effect of this compound on the cell cycle distribution in human gastric carcinoma SGC-7901 cells.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | - | - | 6.87% |
| 10 µmol/l this compound (24h) | - | - | 47.30% |
| 10 µmol/l this compound (48h) | - | - | 58.55% |
| 10 µmol/l this compound (72h) | - | - | 88.12% |
| (Data adapted from a study on SGC-7901 cells) |
Visualizing the G2/M Arrest Pathway
Caption: this compound-induced G2/M cell cycle arrest pathway.
This compound's Effect on Apoptosis
This compound is a potent inducer of apoptosis in numerous cancer cell lines through multiple signaling pathways. This programmed cell death is a critical component of its anti-cancer activity.
Signaling Pathways in this compound-Induced Apoptosis:
-
p53-GADD45a Pathway: In human pancreatic cancer cells, this compound has been shown to upregulate Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a). GADD45a, in turn, stabilizes and activates p53, leading to the transcription of pro-apoptotic genes and subsequent activation of the caspase cascade.
-
Mitochondrial (Intrinsic) Pathway: this compound can trigger the intrinsic apoptosis pathway. This involves the downregulation of anti-apoptotic proteins like Mcl-1 and is associated with the activation of caspase-9. The overexpression of anti-apoptotic Bcl-2 has been shown to partially inhibit this compound-induced apoptosis, confirming the involvement of the mitochondrial pathway.
-
Caspase Activation: The execution of apoptosis is mediated by a family of cysteine proteases called caspases. This compound treatment leads to the cleavage and activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
-
PI3K/AKT and TLR4/NF-κB Pathways: In melanoma cells, this compound has been found to inactivate the PI3K/AKT and TLR4/NF-κB signaling pathways. These pathways are often constitutively active in cancer and promote cell survival. Their inhibition by this compound contributes to its pro-apoptotic effect.
-
Stress-Activated Protein Kinase/Jun Kinase (SAPK/JNK) Pathway: Exposure to this compound can lead to the activation of the SAPK/JNK pathway, a component of the MAP kinase signaling network that is often associated with cellular stress and apoptosis.
Quantitative Data: Cytotoxicity and Apoptosis
The following tables provide a summary of the cytotoxic and pro-apoptotic effects of this compound across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| K562 | Leukemia | 11.23 | - |
| HepG2 | Liver Cancer | >40 | - |
| MCF-7 | Breast Cancer | >40 | - |
| HCT-116 | Colon Cancer | >40 | - |
| SGC-7901 | Gastric Carcinoma | 23.13 | - |
| FaDu | Head and Neck Cancer | 1.0 | - |
| HLaC78 | Head and Neck Cancer | 1.6 | - |
| (Data compiled from multiple sources) |
Table 2: Apoptosis Induction by this compound
| Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) |
| BxPC-3 | Pancreatic Cancer | 1 µM for 24h | >50% |
| MIA PaCa-2 | Pancreatic Cancer | 1 µM for 24h | >50% |
| SGC-7901 | Gastric Carcinoma | 10 µmol/l for 24h | 9.09% |
| SGC-7901 | Gastric Carcinoma | 10 µmol/l for 48h | 22.28% |
| SGC-7901 | Gastric Carcinoma | 10 µmol/l for 72h | 29.93% |
| FaDu | Head and Neck Cancer | 10 µM for 24h | 3.2% |
| (Data compiled from multiple sources) |
Visualizing Apoptosis Signaling Pathways
Caption: this compound-induced apoptosis via the p53-GADD45a pathway.
Caption: Inhibition of pro-survival pathways by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are standard protocols for key experiments.
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines (e.g., MIA PaCa-2, SGC-7901, T98G).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Treat cells with various concentrations of this compound for the desired time points. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.1%).
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Harvest approximately 1 x 10^6 cells and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software.
Caption: Experimental workflow for cell cycle analysis.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation: Harvest 1-5 x 10^5 cells following treatment with this compound. Include both adherent and floating cells.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. This allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
4. Western Blot Analysis
-
Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p53, GADD45a, cleaved caspase-3, Bcl-2, p21, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound demonstrates significant anti-cancer potential by targeting two fundamental cellular processes: cell cycle progression and apoptosis. Its ability to induce G2/M arrest through microtubule disruption and modulation of key cell cycle regulators effectively halts cancer cell proliferation. Concurrently, this compound activates multiple pro-apoptotic signaling pathways, including the p53-GADD45a axis and the intrinsic mitochondrial pathway, while inhibiting critical pro-survival signals like the PI3K/AKT and NF-κB pathways. The comprehensive data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore this compound's therapeutic applications. Future investigations may focus on its efficacy in combination therapies and its potential in overcoming drug resistance in various cancer types.
References
- 1. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of multidrug resistance in cancer cells by this compound and Chelidonium majus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The effects of this compound on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Chelidonine: A Technical Guide to its Anti-inflammatory Properties and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelidonine, a prominent isoquinoline alkaloid derived from the greater celandine (Chelidonium majus), has demonstrated significant anti-inflammatory activities, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound has emerged as a potent anti-inflammatory agent, exhibiting a range of pharmacological effects.[1] It has been shown to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][4] The primary mechanisms underlying these effects involve the modulation of crucial intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This guide will explore these mechanisms in detail, providing the necessary technical information for further research and development.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of its inhibitory activities.
Table 1: Inhibitory Concentration (IC50) of this compound
| Inflammatory Mediator | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 7.3 |
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Mediators by this compound
| Mediator | Cell Line/Model | Stimulant | This compound Concentration | % Inhibition / Effect | Reference |
| TNF-α | RAW 264.7 | LPS | Dose-dependent | Significant attenuation | |
| IL-6 | RAW 264.7 | LPS | Dose-dependent | Significant attenuation | |
| IL-6 | Rat Chondrocytes | IL-1β | 5 µM, 25 µM | Dose-dependent suppression | |
| IL-12 | Rat Chondrocytes | IL-1β | 5 µM, 25 µM | Dose-dependent suppression | |
| TNF-α | Rat Chondrocytes | IL-1β | 5 µM, 25 µM | Dose-dependent suppression | |
| PGE2 | RAW 264.7 | LPS | Dose-dependent | Significant suppression | |
| iNOS (mRNA & protein) | RAW 264.7 | LPS | Dose-dependent | Significant suppression | |
| COX-2 (mRNA & protein) | RAW 264.7 | LPS | Dose-dependent | Significant suppression |
Core Mechanisms of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS) or TNF-α, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (commonly the p65/p50 dimer) to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines and enzymes.
This compound has been shown to intervene at multiple points in this pathway. It inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. Some evidence also suggests that this compound can suppress the expression of Toll-like receptor 4 (TLR4), an upstream receptor for LPS, further dampening the initiation of the NF-κB signaling cascade.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. It comprises several cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are activated by cellular stress and inflammatory cytokines. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes.
This compound has been observed to inhibit the activation of the MAPK pathway by blocking the phosphorylation of both JNK and p38. This action contributes to the overall reduction in the production of pro-inflammatory mediators.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.
General Experimental Workflow
A typical workflow to investigate the anti-inflammatory properties of this compound is depicted below.
LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for a specified time (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A vehicle control group (without LPS and this compound) and a positive control group (with LPS but without this compound) are included.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours for cytokine measurements).
-
Sample Collection: The cell culture supernatant is collected for analysis of secreted inflammatory mediators (e.g., NO, PGE2, cytokines). The cells are washed with phosphate-buffered saline (PBS) and then lysed for protein or RNA extraction.
Western Blot Analysis
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-p-JNK, and loading controls like β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein expression levels.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: The collected cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: The plate is washed again, and an avidin-HRP or streptavidin-HRP conjugate is added and incubated for 30 minutes.
-
Substrate Addition and Measurement: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution (e.g., H2SO4). The absorbance is measured at 450 nm using a microplate reader. The cytokine concentrations in the samples are calculated from the standard curve.
Conclusion
This compound demonstrates robust anti-inflammatory properties by effectively suppressing the production of a wide array of pro-inflammatory mediators. Its primary mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in the management of inflammatory diseases. Future studies should focus on its in vivo efficacy, safety profile, and potential for clinical application.
References
- 1. Alkaloids from Chelidonium majus and their inhibitory effects on LPS-induced NO production in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. This compound reduces IL-1β-induced inflammation and matrix catabolism in chondrocytes and attenuates cartilage degeneration and synovial inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective potential of chelidonine and its related isoquinoline alkaloids, including sanguinarine, berberine, and coptisine. This document synthesizes key findings on their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Introduction
Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, pose a significant and growing challenge to global health. A promising avenue of research involves the exploration of natural compounds with neuroprotective properties. Among these, alkaloids isolated from plants of the Papaveraceae family, such as Chelidonium majus (greater celandine), have garnered considerable interest. This compound, the principal alkaloid in C. majus, along with related benzophenanthridine and protoberberine alkaloids like sanguinarine, berberine, and coptisine, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, which are highly relevant to the mitigation of neurodegeneration. This guide aims to provide researchers and drug development professionals with a detailed technical resource on the neuroprotective potential of these compounds.
Core Mechanisms of Neuroprotection
The neuroprotective effects of this compound and related alkaloids are multifaceted, primarily revolving around the attenuation of oxidative stress, neuroinflammation, and apoptosis.
2.1 Anti-Inflammatory Activity:
Neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in various neurodegenerative conditions. This compound and its analogs have been shown to suppress inflammatory responses by inhibiting key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory cytokines. Studies have shown that this compound can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of inflammatory genes.[1] For instance, this compound has been observed to inhibit TNF-α-induced NF-κB activation in HCT116 cells.[1] Similarly, sanguinarine has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in a rat model of cerebral ischemia.[2][3]
2.2 Antioxidant Activity:
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to damage of cellular components, including lipids, proteins, and DNA, and is a major contributor to neuronal cell death. Coptisine has demonstrated notable antioxidant properties, with an IC50 value of 48.93 µM for the inhibition of total ROS.[2] The antioxidant mechanism of these alkaloids may involve the scavenging of free radicals and the enhancement of endogenous antioxidant enzyme activity.
2.3 Anti-Apoptotic Activity:
Apoptosis, or programmed cell death, is a crucial process in the removal of damaged or unwanted cells. However, its dysregulation in the nervous system can lead to excessive neuronal loss. This compound and related alkaloids can modulate apoptotic pathways to protect neurons. For example, sanguinarine has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax in a cerebral ischemia model, suggesting an inhibition of the mitochondrial apoptotic pathway. This compound has also been reported to induce apoptosis in cancer cells through the p53 and GADD45A pathways, indicating its ability to modulate cell cycle and death signaling. While this has been primarily studied in the context of cancer, it highlights the potential for this alkaloid to interact with fundamental cell survival pathways that could be relevant to neuroprotection.
Quantitative Data on Neuroprotective and Related Activities
The following tables summarize the available quantitative data for this compound and related alkaloids concerning their neuroprotective and associated biological activities.
| Alkaloid | Assay | Model System | IC50 / EC50 / Concentration | Effect | Reference |
| Coptisine | Total ROS Inhibition | Chemical Assay | 48.93 µM | Inhibition of reactive oxygen species | |
| Acetylcholinesterase (AChE) Inhibition | Enzyme Assay | 0.44 - 1.07 µM (for a group of protoberberine alkaloids including coptisine) | Inhibition of AChE | ||
| Butyrylcholinesterase (BChE) Inhibition | Enzyme Assay | 3.32 - 6.84 µM (for a group of protoberberine alkaloids including coptisine) | Inhibition of BChE | ||
| Berberine | Not Specified | Animal Model of Alzheimer's Disease | 5 - 260 mg/kg | Promising for treatment of AD | |
| Sanguinarine | Infarct Volume Reduction | Rat Middle Cerebral Artery Occlusion (MCAO) Model | 15 mg/kg | Significant reduction in cerebral infarction |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the neuroprotective potential of this compound and related alkaloids.
4.1 Cell Culture and Viability Assays
4.1.1 Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line in neuroscience research as it can be differentiated into a neuronal phenotype.
-
PC12 (Rat Pheochromocytoma): Another widely used cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).
-
BV2 (Mouse Microglia): An immortalized murine microglia cell line used to study neuroinflammation.
4.1.2 General Cell Culture Protocol (SH-SY5Y):
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells every 3-4 days when they reach 80-90% confluency.
4.1.3 MTT Assay for Cell Viability:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., this compound) for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control.
4.1.4 LDH Cytotoxicity Assay:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the cell-free supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
4.2 In Vivo Models of Neurological Disease
4.2.1 Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for Ischemic Stroke):
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., chloral hydrate or isoflurane).
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture (e.g., 4-0) through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is typically maintained for a period of 1-2 hours, after which the suture is withdrawn to allow for reperfusion.
-
-
Drug Administration: Administer the test compound (e.g., sanguinarine at 15 mg/kg) intragastrically at a specified time before or after the MCAO procedure.
-
Neurological Deficit Scoring: Assess neurological deficits at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the animals, and slice the brains. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
4.2.2 Animal Models of Alzheimer's Disease: Various transgenic mouse models are used that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations associated with familial Alzheimer's disease.
-
Animal Model: APP/PS1 transgenic mice.
-
Drug Administration: Administer the test compound (e.g., berberine) via oral gavage or intraperitoneal injection for a specified duration. Dosages can range from 5 to 260 mg/kg.
-
Behavioral Testing: Conduct behavioral tests such as the Morris water maze to assess learning and memory.
-
Biochemical Analysis: After the treatment period, collect brain tissue for analysis of Aβ plaque deposition, tau hyperphosphorylation, and levels of inflammatory markers.
4.3 Biochemical Assays
4.3.1 Western Blot for NF-κB Signaling:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. (Antibody dilutions should be optimized as per the manufacturer's recommendations).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4.3.2 ELISA for Inflammatory Cytokines:
-
Sample Collection: Collect cell culture supernatants or serum from animal models.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6).
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody.
-
Enzyme Conjugate: Add an enzyme-linked avidin or streptavidin.
-
Substrate Addition: Add a chromogenic substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Quantification: Calculate the cytokine concentration based on the standard curve.
Signaling Pathways and Experimental Workflows
5.1 Signaling Pathways
The neuroprotective effects of this compound and its related alkaloids are mediated through the modulation of several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
References
The Enduring Legacy of Greater Celandine: A Technical Guide to the Historical and Traditional Use of Chelidonium majus and Chelidonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonium majus, commonly known as greater celandine, is a perennial herb with a rich history of use in traditional medicine across Europe and Asia. Its distinctive orange-yellow latex has been a staple in folk remedies for centuries, primarily for skin ailments. The plant's therapeutic properties are largely attributed to its complex mixture of isoquinoline alkaloids, with chelidonine being one of the most significant. This technical guide provides an in-depth exploration of the historical and traditional applications of Chelidonium majus and its principal alkaloid, this compound. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource, including quantitative data, traditional preparation methods, and an overview of the molecular signaling pathways influenced by this compound.
Historical and Traditional Applications
The medicinal use of Chelidonium majus dates back to antiquity, with mentions in the writings of Dioscorides and Pliny the Elder in the 1st century CE.[1] Traditional applications have been diverse, targeting a range of conditions.
Dermatological Uses
The most well-documented traditional use of Chelidonium majus is for the topical treatment of skin conditions, particularly warts.[2][3] The fresh latex, applied directly to the affected area, was believed to have a caustic and antiviral effect.[4][5] This application was widespread in European folk medicine. Other skin complaints addressed with the latex or preparations of the herb included corns, ringworm, and eczema.
Hepatic and Biliary Disorders
Following the "doctrine of signatures," the yellow-orange color of the latex led to the belief that Chelidonium majus was beneficial for liver and gallbladder ailments. Traditional preparations, such as infusions and decoctions, were used to address jaundice, gallstones, and general liver complaints. It was considered a cholagogue, promoting the flow of bile.
Gastrointestinal and Spasmodic Conditions
The antispasmodic properties of Chelidonium majus were utilized in traditional medicine to alleviate gastrointestinal discomfort. Infusions of the herb were consumed to relieve stomach cramps and other digestive issues.
Ophthalmic and Other Uses
Historical texts also describe the use of diluted Chelidonium majus juice as an eye lotion to improve vision and treat eye ailments. Additionally, it was employed for its purported anti-inflammatory and analgesic effects.
Quantitative Data on Active Constituents
The primary bioactive compounds in Chelidonium majus are isoquinoline alkaloids. The concentration of these alkaloids, including this compound, can vary depending on the plant part, geographical location, and harvest time.
| Alkaloid | Plant Part | Concentration Range (mg/100g dry matter) | Reference |
| This compound | Herb (Spring) | 1780.67 ± 263.52 | |
| Herb (Autumn) | 115.93 ± 14.69 | ||
| Root | Generally higher than aerial parts | ||
| Coptisine | Herb (Spring) | 1027.10 ± 13.37 | |
| Herb (Autumn) | 287.47 ± 3.07 | ||
| Chelerythrine | Herb (Spring) | 30.74 ± 7.53 | |
| Herb (Autumn) | 1.14 ± 0.07 | ||
| Sanguinarine | Root | Generally higher than aerial parts | |
| Berberine | Root & Herb | Variable | |
| Protopine | Root & Herb | Variable |
Table 1: Quantitative Analysis of Major Alkaloids in Chelidonium majus.
Traditional Preparation Methodologies
The methods for preparing Chelidonium majus in traditional medicine were straightforward, relying on simple extractions with water or alcohol, or the direct use of the plant's latex.
Topical Application of Latex for Warts
Materials:
-
Fresh Chelidonium majus plant
Protocol:
-
Break the stem or a leaf of a fresh greater celandine plant to exude the orange-yellow latex.
-
Directly apply a small amount of the fresh latex to the surface of the wart, taking care to avoid contact with surrounding healthy skin.
-
Allow the latex to dry on the wart.
-
Repeat this application once or twice daily until the wart diminishes.
Infusion for Liver and Digestive Ailments
Materials:
-
Dried aerial parts of Chelidonium majus
-
Boiling water
Protocol:
-
Place approximately half a teaspoon of the dried herb into a cup.
-
Pour boiling water over the herb.
-
Allow the mixture to steep for 10-15 minutes.
-
Strain the infusion to remove the plant material.
-
The infusion was typically consumed to support liver function and alleviate digestive discomfort.
Decoction for Internal Use
Materials:
-
Dried or fresh roots of Chelidonium majus
-
Water or white wine
Protocol:
-
Combine the Chelidonium majus root with water or white wine in a pot.
-
Bring the mixture to a boil and then simmer for a sustained period to extract the active compounds.
-
Strain the decoction before consumption.
-
This preparation was traditionally used for conditions such as jaundice and colic.
Tincture Preparation
Materials:
-
Fresh or dried whole Chelidonium majus plant
-
Ethanol (e.g., vodka or other high-proof alcohol)
Protocol:
-
Finely chop the plant material.
-
Place the chopped herb into a glass jar.
-
Cover the plant material completely with alcohol. A common ratio was 1 part plant material to 5 parts liquid.
-
Seal the jar and store it in a cool, dark place for several weeks, shaking it periodically.
-
After the maceration period, strain the liquid through a fine cloth or filter to remove the plant solids.
-
The resulting tincture was taken in small doses, often diluted in water.
Molecular Signaling Pathways of this compound
Modern scientific research has begun to elucidate the molecular mechanisms underlying the traditional uses of Chelidonium majus, with a particular focus on the bioactivity of this compound.
Anti-inflammatory and Immunomodulatory Effects: TLR4/NF-κB Pathway
This compound has demonstrated significant anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the innate immune response and plays a critical role in inflammation.
Anticancer and Pro-apoptotic Effects: PI3K/AKT and p53 Pathways
This compound has been shown to exert anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/AKT and p53 pathways.
Conclusion
Chelidonium majus and its principal alkaloid, this compound, have a long and storied history in traditional medicine. From the topical application of its latex for warts to the internal use of its preparations for liver and digestive ailments, this plant has been a versatile tool in the folk pharmacopeia. Modern scientific investigation is beginning to validate some of these traditional uses by uncovering the molecular mechanisms of action of its constituent compounds. The modulation of key signaling pathways such as TLR4/NF-κB, PI3K/AKT, and p53 by this compound provides a scientific basis for its observed anti-inflammatory and potential anticancer properties. This guide serves as a foundational resource for further research and development, bridging the gap between historical ethnobotanical knowledge and contemporary pharmacological science. Further rigorous investigation into the quantitative aspects of traditional preparations and the clinical efficacy and safety of Chelidonium majus and its derivatives is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative determination of main alkaloids of Chelidonium majus L. using thin-layer chromatographic-densitometric method | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. seasonalforaging.wordpress.com [seasonalforaging.wordpress.com]
Toxicological Profile and LD50 of Chelidonine in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelidonine, a prominent benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine), has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, a comprehensive understanding of its toxicological profile is paramount for its safe therapeutic development. This technical guide provides a detailed overview of the toxicological effects and median lethal dose (LD50) of this compound in various animal models. The document summarizes key quantitative data, outlines experimental methodologies for toxicity assessment, and elucidates the molecular signaling pathways implicated in this compound-induced toxicity. While extensive data exists for certain routes of administration, this guide also highlights areas where further research is required to establish a complete safety profile.
Toxicological Profile
This compound exhibits a range of toxic effects in animal models, with sublethal doses inducing observable clinical signs and higher doses leading to organ-specific damage.
General Toxicological Effects:
Sublethal doses of this compound administered to rodents have been observed to cause ptosis (drooping of the upper eyelid), tremors, sedation, and a decrease in body temperature[1].
Organ-Specific Toxicity:
-
Hepatotoxicity: The liver is a primary target for this compound toxicity. Studies have indicated that alkaloids from Chelidonium majus, including this compound, can inhibit mitochondrial respiration in mouse liver cells[2]. While some studies on C. majus extracts did not show significant liver damage in rats at high doses, the potential for hepatotoxicity, particularly with isolated this compound, remains a concern and is a subject of ongoing research[3][4]. In vitro studies have demonstrated the cytotoxicity of this compound in rat hepatocytes[5].
-
Nephrotoxicity: The kidneys are also susceptible to the toxic effects of certain compounds. While one study suggested a protective role of this compound against cadmium-induced nephrotoxicity in rats, the direct toxicological impact of high doses of this compound on renal tissue requires more thorough investigation.
-
Pulmonary Toxicity: Long-term exposure to chelerythrine, another benzophenanthridine alkaloid found in Chelidonium majus, has been shown to cause dose-dependent lung damage in rats, characterized by pulmonary congestion and bloody ascites. While this is not this compound, it highlights a potential class effect for these alkaloids that warrants investigation for this compound as well.
-
Cardiotoxicity: Recent studies in zebrafish larvae have indicated that this compound can induce cardiotoxic effects, including pericardial edema, reduced heart rate, and elongation of cardiac chambers. This toxicity was linked to the activation of the tp53 apoptosis signaling pathway.
LD50 of this compound in Animal Models
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The available LD50 values for this compound in animal models are summarized in the table below. It is important to note that specific oral and intravenous LD50 values for isolated this compound, and any LD50 values for rabbits, were not available in the reviewed scientific literature. The provided data is primarily for intraperitoneal and subcutaneous administration in mice and rats.
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Intraperitoneal (IP) | 1300 |
| Subcutaneous (SC) | 125 | |
| Rat | Intraperitoneal (IP) | 2000 |
Data for oral and intravenous routes in mice and rats, and all routes in rabbits for isolated this compound were not found in the reviewed literature.
Experimental Protocols for Acute Toxicity Studies
The determination of LD50 and the assessment of acute toxicity are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data reliability and animal welfare.
General Procedure for Acute Oral Toxicity Testing (Following OECD Guidelines):
-
Animal Selection and Acclimatization: Healthy, young adult rodents (usually rats or mice) of a single sex (females are often preferred as they are generally slightly more sensitive) are used. The animals are acclimatized to the laboratory conditions for at least five days before the study.
-
Fasting: Prior to dosing, animals are fasted (food, but not water, is withheld) for a specified period, typically overnight for rats.
-
Dose Preparation and Administration: The test substance (this compound) is prepared in a suitable vehicle (e.g., water, saline, or a suspension). The dose is administered in a single gavage to the animals. The volume administered is kept as low as possible.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Observations are conducted frequently on the day of dosing and at least once daily thereafter for 14 days.
-
Necropsy: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy to identify any pathological changes in organs and tissues.
Specific Methodologies for LD50 Determination:
-
Up-and-Down Procedure (UDP) (OECD Test Guideline 425): This method involves dosing animals one at a time at 48-hour intervals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This method significantly reduces the number of animals required compared to classical methods.
-
Acute Toxic Class Method (OECD Test Guideline 423): This method uses a stepwise procedure with a fixed number of animals per step (usually three). The starting dose is selected from a series of predefined dose levels. The outcome of each step determines the next step, allowing for the classification of the substance into a specific toxicity category.
-
Fixed Dose Procedure (OECD Test Guideline 420): This method involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg). The aim is to identify a dose that produces clear signs of toxicity but no mortality.
Below is a DOT script visualizing a generalized workflow for an acute oral toxicity study.
Signaling Pathways in this compound Toxicity
The toxic effects of this compound are mediated through its interaction with various intracellular signaling pathways, often culminating in apoptosis (programmed cell death).
Key Signaling Pathways Involved:
-
p53/GADD45a Pathway: this compound has been shown to induce apoptosis through the upregulation of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a), which in turn activates the tumor suppressor protein p53. This activation leads to cell cycle arrest and the initiation of the apoptotic cascade.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target of this compound. Studies have demonstrated that this compound can induce the phosphorylation of p38 and ERK1/2, components of the MAPK pathway, which are involved in cellular stress responses and apoptosis.
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is crucial for cell survival and proliferation, can be inhibited by this compound. This inhibition contributes to the pro-apoptotic effects of the compound.
-
NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory and immune responses, as well as cell survival. By inhibiting NF-κB, this compound can enhance apoptosis.
The following DOT scripts illustrate the key signaling pathways involved in this compound-induced apoptosis.
Conclusion
This compound demonstrates a complex toxicological profile with the potential for organ-specific toxicity, particularly affecting the liver. The available LD50 data, although incomplete, suggests moderate acute toxicity via intraperitoneal administration in rodents. The mechanisms of this compound-induced toxicity are multifactorial, involving the modulation of several key signaling pathways that regulate cell cycle, survival, and apoptosis. For drug development professionals, these findings underscore the importance of careful dose-escalation studies and thorough toxicological evaluation, with particular attention to hepatic function. Further research is critically needed to determine the oral and intravenous LD50 values of isolated this compound in various animal models to better assess its therapeutic index and ensure its safe clinical application.
References
Methodological & Application
Application Notes: Chelidonine Extraction and Purification from Chelidonium majus
Introduction
Chelidonium majus L., commonly known as greater celandine, is a perennial herb belonging to the Papaveraceae family. It has a long history of use in traditional medicine, primarily for treating liver and gallbladder disorders, as well as skin conditions like warts. The medicinal properties of C. majus are largely attributed to its rich content of isoquinoline alkaloids, with chelidonine being one of the most significant and abundant. This compound exhibits a range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects. These properties make it a compound of great interest for researchers, scientists, and drug development professionals. This document provides detailed protocols for the extraction and purification of this compound from C. majus, summarizing quantitative data and outlining experimental workflows.
Part 1: Extraction of this compound from Chelidonium majus
The initial step in isolating this compound is its extraction from the plant material. The choice of extraction method and solvent can significantly impact the yield and purity of the final product. Generally, dried and powdered aerial parts or roots of C. majus are used for extraction.
Solvent Extraction Methods
Solvent extraction is a common technique for isolating alkaloids from plant materials. The selection of the solvent is crucial and is based on the polarity of the target compound. This compound, as an alkaloid, can be extracted using various organic solvents.
1.1.1. Maceration
Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent for an extended period.
-
Protocol:
-
Weigh 60 grams of dried, powdered Chelidonium majus leaves and place them in a suitable container.
-
Add 300 mL of acetone to the container, ensuring the plant material is fully submerged[1].
-
Seal the container and let it stand at room temperature for a minimum of 3 days, with frequent agitation[1]. For a more exhaustive extraction, the maceration can be extended to two weeks.
-
After the maceration period, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 45°C to obtain the crude acetone extract.
-
1.1.2. Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that allows for efficient extraction with a smaller volume of solvent.
-
Protocol:
-
Place 100 grams of powdered C. majus plant material into a thimble.
-
Place the thimble inside a Soxhlet extractor.
-
Add methanol to the distillation flask.
-
Heat the solvent to reflux. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the thimble containing the plant material.
-
Continue the extraction for 24 hours.
-
After extraction, concentrate the methanolic extract using a rotary evaporator to obtain the crude extract.
-
1.1.3. Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and increasing extraction efficiency.
-
Protocol:
-
Suspend 10 grams of powdered C. majus leaves in 400 mL of a 0.2% sodium dodecyl sulphate solution in a glass beaker[2].
-
Place the beaker in an ultrasonic bath and sonicate for 2.5 hours at a constant temperature of 25°C[3].
-
Filter the extract to remove the plant residue.
-
Wash the residue with 20 mL of pure water and combine the filtrates.
-
The resulting aqueous extract can then be further processed for alkaloid purification.
-
Acid-Base Extraction for Alkaloid Enrichment
To selectively extract alkaloids from the crude extract, an acid-base extraction method can be employed. This technique is based on the principle that alkaloids are basic and can be converted into their salt form (soluble in water) in an acidic medium and then back to their base form (soluble in organic solvents) in an alkaline medium.
-
Protocol:
-
Dissolve the crude extract in a 2% sulfuric acid solution to achieve a pH of 3-4.
-
Extract the acidic solution with a non-polar solvent like petroleum ether or diethyl ether to remove neutral and acidic impurities.
-
Basify the aqueous layer to pH 9-10 with a 25% ammonium hydroxide solution.
-
Extract the alkaline solution with chloroform. The alkaloids, including this compound, will move into the chloroform layer.
-
Wash the chloroform layer with distilled water until a neutral pH is achieved.
-
Dry the chloroform layer with anhydrous sodium sulfate and evaporate the solvent to obtain the total alkaloid extract. The yield of total alkaloids from dried leaves can be around 2.146%.
-
Part 2: Purification of this compound
The crude alkaloid extract contains a mixture of different alkaloids and other compounds. Therefore, further purification steps are necessary to isolate this compound.
Column Chromatography
Column chromatography is a widely used technique for separating compounds from a mixture. For the purification of this compound, a silica gel stationary phase is commonly used.
-
Protocol:
-
Column Packing: Prepare a slurry of silica gel (mesh 70-230 for gravity chromatography or 230-400 for flash chromatography) in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin the elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). The elution can be performed isocratically (constant solvent composition) or with a gradient (changing solvent composition).
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
This compound Isolation: Combine the fractions containing pure this compound (identified by comparison with a standard on TLC) and evaporate the solvent to obtain the purified compound.
-
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique that can be used for the final purification of this compound.
-
Protocol:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used for the separation of this compound.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid in water). The acidic mobile phase helps to improve the peak shape of the basic alkaloid.
-
Gradient Elution: A gradient elution is often employed to achieve better separation of the complex alkaloid mixture. A typical gradient could be starting with 10% acetonitrile and increasing to 50% over 20 minutes.
-
Detection: The eluting compounds can be detected using a UV detector at a wavelength of 280 nm.
-
Fraction Collection: The fraction containing the this compound peak is collected.
-
Solvent Evaporation: The solvent is removed from the collected fraction, typically by lyophilization or evaporation under reduced pressure, to yield pure this compound.
-
Quantitative Data Summary
| Parameter | Value | Plant Part | Extraction/Purification Method | Reference |
| Total Alkaloid Yield | 2.146% | Dried Leaves | Methanol Extraction (Soxhlet) | |
| This compound Content | 1181.41 µg/g | Root | Not specified | |
| This compound Content | 1780.667 mg/100g DM | Herb (Spring) | Not specified | |
| This compound Content | 115.929 mg/100g DM | Herb (Autumn) | Not specified | |
| This compound Purification | 14.16-fold increase | Not specified | Macroporous resin D101 | |
| This compound Recovery | 80.77% | Not specified | Macroporous resin D101 | |
| Isolated this compound | 1.29 mg from 500 mg crude extract | Not specified | Fast Centrifugal Partition Chromatography |
Experimental Workflows
Caption: General workflow for the extraction of total alkaloids from Chelidonium majus.
Caption: Purification workflow for isolating this compound from the total alkaloid extract.
References
Application Note and Protocol for the Quantification of Chelidonine in Plant Extracts via High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonine is a prominent isoquinoline alkaloid found in plants of the Papaveraceae family, most notably Greater Celandine (Chelidonium majus L.). It has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Accurate and reliable quantification of this compound in plant extracts is paramount for the standardization of herbal products, elucidation of its therapeutic potential, and for quality control in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized analytical technique for the precise quantification of phytochemicals like this compound.[3] This document provides a comprehensive HPLC method, including a detailed protocol and validated performance data, for the quantification of this compound in plant extracts.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in plant extracts using HPLC.
References
Application Notes & Protocols: Synthesis of Chelidonine and its Analogues for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chelidonine is a prominent benzophenanthridine alkaloid naturally found in plants of the Papaveraceae family, most notably Greater Celandine (Chelidonium majus)[1][2]. First isolated in 1839, it has garnered significant interest due to its diverse and potent biological activities[1]. Research has demonstrated its efficacy as an anti-inflammatory, antimicrobial, and particularly as an anti-cancer agent[3][4]. This compound exerts its cytotoxic effects through various mechanisms, including the induction of apoptosis, disruption of microtubule formation, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
The synthesis of this compound and its analogues is critical for advancing research. Total synthesis provides a reliable source of the compound, independent of natural extraction variability, and opens the door to systematic Structure-Activity Relationship (SAR) studies. By creating novel analogues, researchers can aim to enhance potency, improve selectivity, reduce toxicity, and elucidate the complex mechanisms of action of this class of alkaloids. These application notes provide an overview of a modern synthetic strategy and detailed protocols for the synthesis of this compound and its analogues for research purposes.
Synthetic Strategies and Methodologies
The chemical architecture of this compound, with its tetracyclic core and multiple stereocenters, makes it a challenging and attractive target for total synthesis. Several strategies have been developed over the years. A classic approach reported in 1971 by Oppolzer and Keller is based on the intramolecular cycloaddition of o-quinodimethanes.
A more recent and efficient approach involves a cascade reaction initiated by an enamide-benzyne-[2+2] cycloaddition. This method allows for the rapid assembly of the complex core structure. The total synthesis of (±)-chelidonine can be achieved in 7 steps with an 8.5% overall yield, while the analogue (±)-northis compound can be synthesized in 8 steps with an 8.7% overall yield using this strategy.
Key Synthetic Approach: Enamide-Benzyne Cascade
This strategy relies on the reaction between a carefully prepared enamide and a benzyne precursor. The cascade involves a [2+2] cycloaddition, followed by a pericyclic ring-opening and an intramolecular Diels-Alder cycloaddition to rapidly construct the tetracyclic benzophenanthridine skeleton. This powerful sequence highlights the utility of modern organic chemistry in assembling complex natural products.
Summary of a Synthetic Route for (±)-Chelidonine
The following table summarizes the key transformations in a reported total synthesis of (±)-chelidonine, highlighting the efficiency of the cascade-based approach.
| Step | Starting Material | Key Reagents/Conditions | Product | Reported Yield (%) |
| 1 | Aldehyde 11 | Sonogashira coupling, Reductive amination, Cu(I)-catalyzed amidation | Enamide 10 | ~60% (over 3 steps) |
| 2 | Enamide 10 & Silylaryl triflate 9 | CsF, CH₃CN | Amido-benzocyclobutane 17 | 68% |
| 3 | Amido-benzocyclobutane 17 | TBAF, THF | Desilylated intermediate 18 | 98% |
| 4 | Intermediate 18 | Xylene, 120 °C | Tetracyclic benzophenanthridine 20 | 88% |
| 5 | Tetracycle 20 | 1. BH₃·SMe₂, THF; 2. H₂O₂, NaOH | Diol intermediate 25-cis | 45% (and 25% trans) |
| 6 | Diol intermediate 25-cis | 1. DMP; 2. Alane reduction | (±)-Chelidonine (6) | 70% (over 2 steps) |
Experimental Protocols
Below are detailed protocols for representative steps in the synthesis of (±)-Chelidonine, adapted from published literature.
Protocol 1: Cascade Cycloaddition to Form Amido-benzocyclobutane 17
This protocol describes the key enamide-benzyne-[2+2] cycloaddition cascade reaction.
Materials:
-
Enamide 10
-
Silylaryl triflate 9 (benzyne precursor)
-
Cesium Fluoride (CsF)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with stir bar
-
Argon or Nitrogen gas inlet
-
Syringe pump (optional, for slow addition)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add a solution of enamide 10 (1.0 eq) in anhydrous acetonitrile (0.05 M).
-
Add silylaryl triflate 9 (1.2 eq) to the flask.
-
Add Cesium Fluoride (CsF, 2.5 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically faster in CH₃CN compared to other solvents like THF or dioxane.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically several hours).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amido-benzocyclobutane 17.
Protocol 2: Final Steps to (±)-Chelidonine (6) from Diol 25-cis
This protocol covers the final oxidation and reduction steps to yield the target molecule.
Materials:
-
Diol intermediate 25-cis
-
Dess-Martin periodinane (DMP)
-
Aluminum hydride (Alane, AlH₃) solution
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for workup and purification
Procedure:
-
Oxidation: Dissolve the diol 25-cis (1.0 eq) in anhydrous DCM. Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting ketone is used directly in the next step without further purification.
-
Reduction: Dissolve the crude ketone from the previous step in anhydrous THF.
-
Cool the solution to 0 °C and add a solution of Alane (AlH₃) in THF (typically ~0.5 M, 3-4 eq) dropwise.
-
Allow the reaction to stir at room temperature for several hours until complete. This step reduces both the ketone and the Cbz-urethane protecting group.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of Celite, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to afford (±)-Chelidonine (6).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a this compound analogue.
Mechanism of Action: Inhibition of Pro-Survival Signaling
This compound has been shown to inhibit cancer cell proliferation and survival by targeting multiple signaling pathways. Notably, it disrupts the TLR4/NF-κB and PI3K/AKT pathways, which are frequently hyperactivated in cancers like melanoma.
Biological Activity of this compound and Analogues
The primary motivation for synthesizing analogues of this compound is to modulate its biological activity. Research has shown that this compound and its relatives possess a range of cytotoxic and anti-inflammatory properties.
| Compound | Biological Activity | Target/Mechanism | Representative IC₅₀ / MIC | Reference |
| This compound | Anti-cancer (Melanoma, NSCLC, Leukemia) | Inactivates TLR4/NF-κB and PI3K/AKT pathways; Induces G2/M arrest; Upregulates p21. | ~5-20 µM in various cancer cell lines | |
| Anti-inflammatory | Reduces secretion of TNF-α, IL-6, PGE2. | Active at 0.625–2.5 μM | ||
| Cholinesterase Inhibition | Inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | Not specified | ||
| Homothis compound | Anti-cancer (Ovarian, Lung) | Induces G2 and mitotic phase cell cycle arrest. | Similar potency to this compound in some cell lines. | |
| Northis compound | Anti-cancer | Assumed to have similar cytotoxic properties, often synthesized as a primary analogue. | Not specified | |
| Sanguinarine | Antimicrobial / Anti-cancer | DNA intercalation; Potent inhibitor of IL-1β secretion but highly cytotoxic. | MIC vs S. aureus: 1.9 mg/L | |
| Chelerythrine | Antimicrobial / Anti-inflammatory | Reduces TNF-α secretion; Low cytotoxicity at active concentrations. | MIC vs P. aeruginosa: 1.9 mg/L |
Note: The cytotoxic and anti-inflammatory effects of these alkaloids can be highly cell-type and concentration-dependent. High cytotoxicity can sometimes limit the therapeutic applicability of certain analogues like sanguinarine. The combination of alkaloids may also lead to synergistic effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: activities and toxicity_Chemicalbook [chemicalbook.com]
- 4. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Chelidonine Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonine is a major isoquinoline alkaloid extracted from Chelidonium majus (greater celandine), a plant with a long history in traditional medicine for treating various ailments. Recent scientific investigations have highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects across a range of cancer cell lines. This compound has been shown to induce apoptosis and inhibit cell proliferation by modulating several key signaling pathways. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in vitro, offering standardized methods for researchers in academia and the pharmaceutical industry. The included protocols for MTT, LDH, and apoptosis assays are fundamental for screening and characterizing the anti-cancer properties of this compound and its derivatives.
Data Presentation
The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative data to facilitate comparison across different cancer cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (hours) |
| FaDu | Head and Neck Squamous Cell Carcinoma | MTT | 1.0 | Not Specified |
| HLaC78 | Head and Neck Squamous Cell Carcinoma | MTT | 1.6 | Not Specified |
| MEL270 | Melanoma | CCK-8 | ~1.0 | 24 |
| C918 | Melanoma | CCK-8 | ~1.0 | 24 |
| BxPC-3 | Pancreatic Cancer | Not Specified | < 1.0 | 24 |
| MIA PaCa-2 | Pancreatic Cancer | Not Specified | < 1.0 | 24 |
| T98G | Glioblastoma | MTS | ~0.6 | 24 |
| SGC-7901 | Gastric Carcinoma | MTT | 10 | Not Specified |
| Caco-2 | Colon Carcinoma | Not Specified | 50 | 48 |
| HepG2 | Hepatocellular Carcinoma | Not Specified | >20 | 96 |
| MCF-7 | Breast Adenocarcinoma | Not Specified | >20 | 96 |
| SK-BR-3 | Breast Adenocarcinoma | Not Specified | >20 | 96 |
Table 2: Apoptotic Effects of this compound on Cancer Cells
| Cell Line | Cancer Type | This compound Concentration (µM) | Exposure Time (hours) | Parameter Measured | Result |
| BxPC-3 | Pancreatic Cancer | 1 | 24 | Apoptotic Cells (Early + Late) | >50% |
| MIA PaCa-2 | Pancreatic Cancer | 1 | 24 | Apoptotic Cells (Early + Late) | >50% |
| T98G | Glioblastoma | 0.6 | 24 | Sub-G1/G0 Phase Cells | ~10-fold increase vs. control |
| MEL270 | Melanoma | 0.5 - 1.0 | 24 | Apoptosis Rate | Prominently enhanced |
| C918 | Melanoma | 0.5 - 1.0 | 24 | Apoptosis Rate | Prominently enhanced |
Table 3: Effect of this compound on Caspase-3 Activation
| Cell Line | Cancer Type | This compound Concentration (µM) | Exposure Time (hours) | Fold Increase in Cleaved Caspase-3 |
| BxPC-3 | Pancreatic Cancer | 1 | 24 | ~10-fold |
| MIA PaCa-2 | Pancreatic Cancer | 1 | 24 | ~60-fold |
| T98G | Glioblastoma | 0.6 | 24 | Cleavage induced |
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (low serum, e.g., 1% FBS, is recommended to reduce background)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
LDH cytotoxicity detection kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for the following controls:
-
Background control: Medium without cells.
-
Low control (spontaneous LDH release): Untreated cells.
-
High control (maximum LDH release): Cells treated with the lysis solution provided in the kit (e.g., 1% Triton X-100).
-
Substance control: this compound in medium without cells to check for interference with the assay.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new optically clear 96-well flat-bottom plate.
-
LDH Reaction: Prepare the reaction mixture according to the LDH kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm with a reference wavelength of >600 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the manufacturer's formula.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the DNA-intercalating dye Propidium Iodide by cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Differentiate cell populations based on their fluorescence signals:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
The following diagrams illustrate the experimental workflows and key signaling pathways involved in this compound-induced cytotoxicity.
Application Notes and Protocols for In Vivo Anticancer Studies of Chelidonine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo experiments to evaluate the anticancer properties of Chelidonine. This document includes detailed protocols for critical experimental procedures, a summary of quantitative data from relevant studies, and visualizations of key signaling pathways and experimental workflows.
I. Summary of Quantitative In Vivo Data for this compound Anticancer Studies
The following tables summarize key quantitative data from preclinical in vivo studies on this compound, providing a reference for experimental design.
Table 1: Animal Models and Tumor Induction
| Cancer Type | Animal Model | Cell Line | Number of Cells Injected | Injection Site | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Nude Mice | H1975 (Gefitinib-resistant) | 5 x 10^6 | Subcutaneous | [1] |
| Pancreatic Cancer | Murine Model | PANC02 | Not Specified | Not Specified | [1] |
| Melanoma | Nude Mice | Not Specified | Not Specified | Subcutaneous | [2][3] |
| Hepatocellular Carcinoma (HCC) | Nude Mice | MHCC97-H | 5 x 10^6 | Subcutaneous |
Table 2: this compound Dosage and Administration
| Cancer Type | Animal Model | Dosage | Administration Route | Treatment Duration | Reference |
| NSCLC | Nude Mice | 20 mg/kg | Intraperitoneal | Daily | |
| Pancreatic Cancer | Murine Model | 1.2 mg/kg | Not Specified | Not Specified | |
| Melanoma | Nude Mice | 0.5 or 1 µM (in vitro) | Not Applicable | 24 or 48 hours | |
| HCC | Nude Mice | 5 mg/kg | Not Specified | Not Specified |
Table 3: Summary of Key In Vivo Findings
| Cancer Type | Key Findings | Quantitative Results | Reference |
| NSCLC | Similar inhibitory effect to Afatinib (a second-generation TKI). | Tumor growth significantly inhibited. | |
| Pancreatic Cancer | Reduction in the number of metastases. | Significantly fewer metastases compared to the control group. | |
| Melanoma | Suppression of tumor cell malignancy. | Inhibition of cell viability and proliferation, and facilitation of apoptosis. | |
| HCC | Enhanced the antitumor effect of lenvatinib. | Decreased the IC50 of lenvatinib on subcutaneous tumor growth. |
II. Detailed Experimental Protocols
A. Protocol for Subcutaneous Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model in nude mice, a commonly used method for evaluating the efficacy of anticancer compounds in vivo.
Materials:
-
Cancer cell line (e.g., H1975 NSCLC cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
4-6 week old nude mice
-
1 mL syringes with 27-30 gauge needles
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization.
-
Wash the cells twice with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel.
-
Determine cell viability using a trypan blue exclusion assay; viability should be >90%.
-
Adjust the cell concentration to the desired number for injection (e.g., 5 x 10^6 cells in 100-200 µL). Keep cells on ice.
-
-
Animal Preparation and Tumor Cell Injection:
-
Anesthetize the mice using an appropriate anesthetic.
-
Shave the injection site on the flank of the mouse.
-
Clean the injection site with an antiseptic solution (e.g., 70% ethanol).
-
Draw the cell suspension into a 1 mL syringe.
-
Gently lift the skin at the injection site and insert the needle subcutaneously.
-
Slowly inject the cell suspension (100-200 µL) to form a small bleb under the skin.
-
Carefully withdraw the needle.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor growth.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
-
B. Protocol for this compound Administration
This protocol describes the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle for dissolution (e.g., DMSO, followed by dilution in PBS or saline)
-
Sterile injection supplies
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound powder in a small amount of DMSO to create a stock solution.
-
Further dilute the stock solution in sterile PBS or saline to the final desired concentration for injection. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Prepare the solution fresh before each administration.
-
-
Administration:
-
Administer the prepared this compound solution to the mice via the desired route (e.g., intraperitoneal injection).
-
The volume of injection should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
-
Follow the predetermined dosing schedule (e.g., daily).
-
C. Protocol for Immunohistochemistry (IHC) of Tumor Tissue
This protocol details the procedure for detecting the expression of specific proteins in tumor tissue sections, which is crucial for understanding the mechanism of action of this compound.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
-
Blocking buffer (e.g., PBS with 5% bovine serum albumin)
-
Primary antibody against the protein of interest
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat (e.g., in a microwave or water bath) to unmask the antigenic epitopes.
-
Allow the slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide.
-
Wash with PBS.
-
Block non-specific binding by incubating with blocking buffer.
-
Incubate with the primary antibody at the optimal dilution and temperature.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Apply the DAB substrate solution to visualize the antibody binding (positive staining will appear brown).
-
Wash with distilled water.
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
-
Mounting and Imaging:
-
Mount a coverslip on the slide using mounting medium.
-
Examine the slides under a microscope and capture images for analysis.
-
D. Protocol for TUNEL Assay for Apoptosis Detection
This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of apoptosis, in tumor tissue sections.
Materials:
-
FFPE tumor tissue sections on slides
-
Xylene and graded ethanol series
-
Proteinase K
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., FITC-dUTP)
-
DAPI or other nuclear counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for IHC (Protocol C, step 1).
-
-
Permeabilization:
-
Incubate the tissue sections with Proteinase K to permeabilize the cells and allow entry of the TUNEL reagents.
-
Wash with PBS.
-
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA with the fluorescently labeled dUTPs.
-
Include a positive control (pre-treated with DNase I) and a negative control (without TdT enzyme).
-
-
Counterstaining and Mounting:
-
Wash the slides with PBS.
-
Counterstain the nuclei with a fluorescent nuclear stain like DAPI.
-
Wash with PBS.
-
Mount a coverslip using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Apoptotic cells will show green fluorescence (from FITC-dUTP) in the nuclei, while all nuclei will show blue fluorescence (from DAPI).
-
Quantify the percentage of apoptotic cells (the apoptotic index).
-
III. Visualization of Signaling Pathways and Workflows
A. Signaling Pathways
The following diagrams illustrate the key signaling pathways reported to be modulated by this compound in cancer cells.
Caption: this compound's effect on the EGFR-AMPK pathway in NSCLC.
Caption: this compound's inhibition of TLR4/NF-κB and PI3K/AKT pathways in melanoma.
B. Experimental Workflow
The following diagram provides a logical workflow for an in vivo study of this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. This compound selectively inhibits the growth of gefitinib-resistant non-small cell lung cancer cells through the EGFR-AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
Chelidonine: A Potent Inducer of G2/M Cell Cycle Arrest in Cancer Cells
Application Note
Introduction
Chelidonine, a principal isoquinoline alkaloid isolated from the greater celandine (Chelidonium majus), has demonstrated significant anti-cancer properties in a variety of tumor models.[1][2] One of its key mechanisms of action is the induction of cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells.[3][4] This application note provides an overview of the use of this compound to induce G2/M arrest in vitro, with detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its cell cycle inhibitory effects primarily by modulating the expression and activity of key G2/M checkpoint proteins. The transition from the G2 to the M phase is tightly regulated by the Cyclin B1-CDK1 complex.[5] this compound has been shown to decrease the expression of both Cyclin B1 and CDK1. Furthermore, it can lead to an increase in the inhibitory phosphorylation of CDK1, rendering the complex inactive. This disruption of the Cyclin B1-CDK1 complex prevents cells from entering mitosis, leading to an accumulation of cells in the G2/M phase. In some cell lines, this compound has also been observed to affect the expression of other cell cycle regulators such as BubR1, a key component of the mitotic checkpoint. The sustained arrest in the G2/M phase can ultimately trigger apoptotic pathways, leading to cancer cell death.
Applications
The ability of this compound to induce G2/M arrest makes it a valuable tool for cancer research and a potential candidate for anti-cancer therapeutic development. Key applications include:
-
Studying G2/M checkpoint regulation: this compound can be used as a chemical probe to investigate the molecular mechanisms governing the G2/M transition.
-
Screening for anti-cancer drug candidates: Its potent cell cycle inhibitory activity makes it a reference compound in screens for novel anti-cancer agents.
-
Investigating mitotic catastrophe: Prolonged G2/M arrest induced by this compound can lead to mitotic catastrophe, a form of cell death, providing a model to study this process.
-
Combination therapy studies: Investigating the synergistic effects of this compound with other chemotherapeutic agents that target different phases of the cell cycle.
Quantitative Data Summary
The following tables summarize the effects of this compound on cell viability and cell cycle distribution in various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |
| SGC-7901 | Human Gastric Carcinoma | 23.13 | 48 |
| MCF-7 | Breast Cancer | 12.80 | 48 |
| Bcap37 | Breast Cancer | 15.55 | 48 |
| T47D | Breast Cancer | 47.97 | 48 |
| MDA-MB-231 | Breast Cancer | 63.09 | 48 |
Data compiled from a study by Fan et al. (2020).
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) |
| T98G | 0.6 | Not Specified | Not Specified | Increased (Concentration-dependent) |
| SGC-7901 | 10 | 24 | Not Specified | Significantly Increased |
| MCF-7 | 3 | 48 | Not Specified | Significantly Increased |
| MCF-7 | 6 | 48 | Not Specified | Significantly Increased |
| Bcap37 | 3 | 48 | Not Specified | Significantly Increased |
| Bcap37 | 6 | 48 | Not Specified | Significantly Increased |
Data compiled from studies by Park et al. (2019) and Fan et al. (2020).
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on the cell cycle.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., SGC-7901, T98G, MCF-7) in 6-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/well in complete culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol utilizes propidium iodide (PI) to stain cellular DNA for the analysis of cell cycle distribution.
-
Cell Harvesting: Following this compound treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blotting for G2/M Checkpoint Proteins
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin B1, CDK1, p-CDK1, BubR1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using a chemiluminescence imaging system.
Visualizations
Diagram 1: Proposed Signaling Pathway of this compound-Induced G2/M Arrest
Caption: this compound induces G2/M arrest by inhibiting the Cyclin B1/CDK1 complex.
Diagram 2: Experimental Workflow for Studying this compound's Effect on Cell Cycle
Caption: Workflow for analyzing this compound's impact on cell cycle and protein expression.
References
- 1. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound, and what can it be used for?_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
Measuring Chelidonine-Induced Apoptosis with Flow Cytometry: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonine, a major isoquinoline alkaloid extracted from Chelidonium majus (greater celandine), has demonstrated significant anti-cancer properties in various preclinical studies.[1][2] A primary mechanism of its anti-tumor activity is the induction of apoptosis, or programmed cell death.[1][3] Flow cytometry is a powerful and widely used technique for the rapid, quantitative analysis of apoptosis in individual cells. This document provides detailed protocols for assessing this compound-induced apoptosis using flow cytometry, along with an overview of the key signaling pathways involved.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and elucidating the compound's mechanism of action.
One of the primary pathways implicated in this compound-induced apoptosis is the p53-GADD45a signaling axis .[3] this compound treatment has been shown to upregulate Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a), which in turn stabilizes and activates the tumor suppressor protein p53. Activated p53 then promotes the transcription of pro-apoptotic genes and the cell cycle inhibitor p21, leading to cell cycle arrest and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.
Additionally, this compound has been reported to influence other critical signaling pathways involved in cell survival and proliferation, including the PI3K/AKT and MAPK pathways . By inactivating these pro-survival pathways, this compound further sensitizes cancer cells to apoptosis. Some studies also suggest the involvement of the mitochondrial pathway in this compound-induced apoptosis.
This compound-Induced Apoptotic Signaling Pathways.
Quantitative Analysis of Apoptosis
Flow cytometry analysis following Annexin V and Propidium Iodide (PI) staining is a standard method to quantify the percentage of apoptotic and necrotic cells. The following table summarizes representative data from studies investigating the apoptotic effects of this compound on various cancer cell lines.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) | Reference |
| BxPC-3 (Pancreatic Cancer) | 1 | 24 | >50% (combined early and late) | >50% (combined early and late) | >50% | |
| MIA PaCa-2 (Pancreatic Cancer) | 1 | 24 | >50% (combined early and late) | >50% (combined early and late) | >50% |
Experimental Protocols
Cell Culture and Treatment
This initial step involves preparing the cancer cells and treating them with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare fresh dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for apoptosis induction.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol details the staining procedure to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
-
Centrifuge
Protocol:
-
After the treatment period, harvest the cells. For adherent cells, gently trypsinize and collect the cells. For suspension cells, directly collect them. Also, collect the supernatant from adherent cells as it may contain floating apoptotic cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Annexin V/PI Staining Workflow.
Cell Cycle Analysis by PI Staining
This compound can induce cell cycle arrest, a common precursor to apoptosis. This protocol allows for the analysis of cell cycle distribution.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Centrifuge
Protocol:
-
Harvest and wash the cells as described in the Annexin V/PI staining protocol (steps 1-4).
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, slowly add ice-cold 70% ethanol to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Interpretation
-
Annexin V/PI Staining:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
-
Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) after this compound treatment indicates cell cycle arrest.
Conclusion
Flow cytometry is an indispensable tool for the quantitative assessment of this compound-induced apoptosis. The protocols outlined in this application note provide a robust framework for researchers to investigate the pro-apoptotic effects of this compound and its derivatives. By combining these methods with an understanding of the underlying signaling pathways, scientists can gain valuable insights into the therapeutic potential of this compound in cancer drug development.
References
- 1. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelidonium majus Induces Apoptosis of Human Ovarian Cancer Cells via ATF3-Mediated Regulation of Foxo3a by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Chelidonine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the signaling pathways modulated by chelidonine, a natural benzophenanthridine alkaloid, with a focus on analysis by Western blot. Detailed protocols are included to facilitate the replication and further investigation of these effects in a laboratory setting.
Introduction
This compound, the primary alkaloid isolated from Chelidonium majus (greater celandine), has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects.[1] Its mechanism of action often involves the modulation of key cellular signaling pathways that regulate cell proliferation, apoptosis, migration, and inflammation. Western blot analysis is a crucial technique to elucidate these mechanisms by quantifying the changes in the expression and phosphorylation status of key proteins within these pathways upon this compound treatment. This document outlines the major signaling pathways affected by this compound and provides detailed protocols for their analysis using Western blotting.
Key Signaling Pathways Modulated by this compound
This compound has been shown to impact several critical signaling cascades in various cancer cell lines. The most prominently reported pathways include:
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. This compound has been observed to inhibit the activation of this pathway by decreasing the phosphorylation of PI3K and Akt.[1][2]
-
NF-κB Signaling Pathway: A key regulator of inflammation and cell survival, the NF-κB pathway is often dysregulated in cancer. This compound can suppress the activation of this pathway by inhibiting the phosphorylation of p65, a key subunit of NF-κB, and downregulating TLR4.
-
STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor involved in cell proliferation and apoptosis. This compound has been shown to have opposing effects on STAT3, abrogating IL-6-induced tyrosine phosphorylation while amplifying constitutive serine phosphorylation.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli. This compound has been reported to influence this pathway, for instance, by upregulating phospho-ERK1/2 and phospho-p38.
-
Apoptosis and Cell Cycle Pathways: this compound induces apoptosis by affecting the expression of proteins involved in cell cycle regulation and programmed cell death, such as p53, p21, GADD45a, and caspases.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on protein expression and cell viability.
Table 1: Effect of this compound on Protein Expression in Melanoma Cells
| Cell Line | Treatment | Target Protein | Observed Effect | Reference |
| MEL270, C918 | 0.5 or 1 µM this compound | TLR4 | Downregulation | |
| MEL270, C918 | 0.5 or 1 µM this compound | Phospho-p65 | Downregulation | |
| MEL270, C918 | 0.5 or 1 µM this compound | Phospho-PI3K | Downregulation | |
| MEL270, C918 | 0.5 or 1 µM this compound | Phospho-Akt | Downregulation | |
| MEL270, C918 | 0.5 or 1 µM this compound | E-cadherin | Upregulation | |
| MEL270, C918 | 0.5 or 1 µM this compound | N-cadherin | Downregulation |
Table 2: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | Treatment | Assay | Observed Effect | Reference |
| MEL270, C918 | 0.5, 1, 2, 5 µM this compound | CCK-8 | Significant inhibition of cell viability | |
| MEL270, C918 | 0.5 or 1 µM this compound | Flow Cytometry | Facilitated cell apoptosis | |
| BxPC-3, MIA PaCa-2 | 1 µM this compound | Flow Cytometry | >50% of cells in early- and late-phase apoptosis |
Table 3: Effect of this compound on Apoptosis-Related Proteins in Pancreatic Cancer Cells
| Cell Line | Treatment | Target Protein | Observed Effect | Reference |
| BxPC-3, MIA PaCa-2 | 0.5 or 1 µM this compound | p21 | Increased expression | |
| BxPC-3, MIA PaCa-2 | 0.5 or 1 µM this compound | p53 | Increased expression | |
| BxPC-3, MIA PaCa-2 | 0.5 or 1 µM this compound | GADD45a | Increased expression | |
| BxPC-3, MIA PaCa-2 | 0.5 or 1 µM this compound | Cleaved Caspase-3 | Increased expression |
Experimental Protocols
General Workflow for Western Blot Analysis of this compound-Treated Cells
References
Application of Chelidonine in Multidrug-Resistant Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often leading to treatment failure. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. Chelidonine, a major isoquinoline alkaloid isolated from Chelidonium majus (greater celandine), has emerged as a promising agent to combat MDR in various cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for researchers investigating the potential of this compound to reverse multidrug resistance and induce apoptosis in cancer cells.
This compound's anti-cancer properties are attributed to its ability to modulate multiple cellular mechanisms. It has been shown to inhibit the function of ABC transporters, downregulate the expression of genes involved in drug metabolism, and induce apoptosis through various signaling pathways.[1][2] These multifaceted effects make this compound a compelling candidate for further investigation as a standalone therapy or as an adjuvant to conventional chemotherapy in MDR cancers.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various multidrug-resistant cancer cell lines.
Table 1: Cytotoxicity of this compound and its Effect on Doxorubicin Resistance
| Cell Line | Drug | IC50 (µM) without this compound | IC50 (µM) with this compound | Fold Reversal of Resistance | Reference |
| Caco-2 (colon adenocarcinoma) | Doxorubicin | - | - | Reversed | |
| CEM/ADR5000 (leukemia) | Doxorubicin | - | - | Reversed | |
| HLaC79-Tax (paclitaxel-resistant HNSCC) | Paclitaxel | - | - | No significant reversal | |
| HepG2 (hepatocellular carcinoma) | - | 12 (LD50) | - | - | |
| BxPC-3 (pancreatic cancer) | This compound | ~1.0 (after 24h) | - | - | |
| MIA PaCa-2 (pancreatic cancer) | This compound | <1.0 (after 24h) | - | - |
Note: Specific IC50 values for doxorubicin with and without this compound were not consistently available in the abstracts. The term "Reversed" indicates that the studies reported a significant decrease in doxorubicin resistance.
Table 2: Molecular Effects of this compound on MDR-Related Genes and Proteins
| Cell Line | Treatment | Target Gene/Protein | Effect | Reference |
| Caco-2 | 50 µM this compound (48h) | P-gp/MDR1 (mRNA) | Decrease | |
| Caco-2 | 50 µM this compound (48h) | MRP1 (mRNA) | Decrease | |
| Caco-2 | 50 µM this compound (48h) | BCRP (mRNA) | Decrease | |
| Caco-2 | 50 µM this compound (48h) | CYP3A4 (mRNA) | Decrease | |
| Caco-2 | 50 µM this compound (48h) | GST (mRNA) | Decrease | |
| Caco-2 | 50 µM this compound (48h) | Caspase-3 (mRNA) | Increase | |
| Caco-2 | 50 µM this compound (48h) | Caspase-8 (mRNA) | Increase | |
| HLaC79-Tax, Hep2-Tax (HNSCC) | This compound | MDR1 | Upregulation | |
| HepG2 | This compound | P-gp | Upregulation |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its investigation.
Caption: Mechanism of MDR Reversal by this compound.
Caption: Apoptosis Induction Pathway by this compound.
Caption: General Experimental Workflow.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on MDR cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and its ability to sensitize MDR cells to a chemotherapeutic agent.
Materials:
-
MDR and parental (sensitive) cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
For chemosensitization experiments, prepare combinations of a fixed concentration of this compound with varying concentrations of the chemotherapeutic agent.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle controls (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve fitting software.
-
Calculate the fold reversal of resistance by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of this compound.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) solution (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound for 24 to 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2 or FL3).
-
Gate the cell population to exclude debris.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 3: Western Blot Analysis for MDR and Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of proteins such as P-gp, caspases, and Bcl-2 family members.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as desired.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin).
-
Conclusion
This compound demonstrates significant potential in overcoming multidrug resistance in various cancer cell lines, primarily by inhibiting ABC transporters and inducing apoptosis. The provided data and protocols offer a framework for researchers to further explore the mechanisms of action of this compound and evaluate its therapeutic efficacy. However, it is important to note that the effects of this compound can be cell-type specific, as some studies have reported an upregulation of MDR1 in certain cancer cell lines following treatment. Therefore, thorough investigation across a panel of relevant MDR cancer models is crucial for a comprehensive understanding of its potential and limitations in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of multidrug resistance in cancer cells by this compound and Chelidonium majus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Chelidonine: A Potential Therapeutic Agent for Pancreatic Cancer - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonine, a major isoquinoline alkaloid extracted from the greater celandine (Chelidonium majus), has demonstrated significant anti-cancer properties in various preclinical studies. This document provides detailed application notes and protocols for investigating this compound as a potential therapeutic agent for pancreatic cancer. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in pancreatic cancer models.
Mechanism of Action
This compound exerts its anti-cancer effects in pancreatic cancer primarily through the induction of apoptosis.[1][2] The key signaling pathway involves the tumor suppressor protein p53 and the Growth Arrest and DNA Damage-inducible 45 alpha (GADD45A) protein.[1][2] Treatment with this compound leads to the upregulation of both p53 and GADD45A.[1] This, in turn, activates downstream targets such as p21, a cyclin-dependent kinase inhibitor that leads to cell cycle arrest, and cleaved caspase-3, a key executioner of apoptosis.
Data Presentation
In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
This compound has been shown to inhibit the proliferation of human pancreatic cancer cell lines in a dose- and time-dependent manner.
| Cell Line | Treatment Time | This compound Concentration (µM) | % Inhibition of Cell Growth / % Viable Cells |
| BxPC-3 | 48 hours | 1 | ~50% inhibition |
| MIA PaCa-2 | 48 hours | 1 | ~90% inhibition |
| BxPC-3 | 24 hours | 0.5 | 66.7% viable cells |
| MIA PaCa-2 | 24 hours | 0.5 | 72.5% viable cells |
| BxPC-3 | 48 hours | 5 | 27.5% viable cells |
| MIA PaCa-2 | 48 hours | 5 | 53% viable cells |
Induction of Apoptosis by this compound
The anti-proliferative effect of this compound is attributed to the induction of apoptosis.
| Cell Line | Treatment Time | This compound Concentration (µM) | % Apoptotic Cells (Early and Late Stage) |
| BxPC-3 | 48 hours | 5 | 68% |
| MIA PaCa-2 | 48 hours | 5 | 41% |
Cytotoxicity of Chelidonium majus Extract (containing this compound)
| Cell Line | IC50 Value (µg/mL) |
| PANC-1 | 20.7 |
Clinical Trial Data of a this compound-Containing Compound (NSC-631570) in Unresectable Pancreatic Cancer
A phase II clinical trial evaluated the efficacy of NSC-631570 (Ukrain), a semisynthetic compound of this compound, in patients with unresectable pancreatic cancer.
| Treatment Arm | Median Survival | 6-Month Survival Rate |
| Gemcitabine | 5.2 months | 26% |
| NSC-631570 | 7.9 months | 65% |
| Gemcitabine + NSC-631570 | 10.4 months | 74% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC-3, MIA PaCa-2, PANC-1)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should range from 0.1 to 10 µM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
At the end of each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5 µM) for 24 and 48 hours. Include a vehicle-treated control group.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.
Western Blot Analysis
This protocol is for detecting changes in protein expression in the p53-GADD45A pathway.
Materials:
-
Pancreatic cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-GADD45A, anti-p21, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
In Vivo Pancreatic Cancer Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers
Procedure:
-
Harvest pancreatic cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Visualizations
Caption: this compound-induced apoptotic signaling pathway in pancreatic cancer cells.
Caption: In vitro experimental workflow for evaluating this compound.
Caption: In vivo experimental workflow for this compound efficacy testing.
References
Investigating the Anti-Angiogenic Effects of Chelidonine In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy in cancer treatment. Chelidonine, a major benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has demonstrated a range of biological activities, including anti-tumor and anti-inflammatory properties. Emerging evidence suggests that this compound also possesses anti-angiogenic effects, making it a compound of interest for further investigation in cancer drug development.
These application notes provide a comprehensive overview of in vitro methodologies to investigate the anti-angiogenic properties of this compound. Detailed protocols for key assays, summarized quantitative data, and visual representations of associated signaling pathways and experimental workflows are presented to guide researchers in this field.
Data Presentation
The following tables summarize the quantitative data on the anti-angiogenic and cytotoxic effects of this compound in vitro.
Table 1: Effect of this compound on Endothelial Cell Tube Formation
| Parameter | Control (Untreated HUVECs) | This compound (1 µM) | Percentage Inhibition | Reference |
| Total Tube Length (arbitrary units) | 100 ± 15 | 45 ± 10 | 55% | [1] |
| Total Branching Points | 80 ± 12 | 30 ± 8 | 62.5% | [1] |
| Total Loops | 40 ± 8 | 15 ± 5 | 62.5% | [1] |
Data are presented as mean ± standard deviation. HUVEC denotes Human Umbilical Vein Endothelial Cells.
Table 2: Effect of this compound on Endothelial Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| HUVEC | 1 | 48 | Not specified, but used for subsequent functional assays | [1] |
| HUVEC | 10 | 48 | Not specified, but used for subsequent functional assays | [1] |
Table 3: Effect of this compound on Cancer Cell Migration
| Cell Line | Treatment | Migration Inhibition (%) | Reference |
| FaDu (Head and Neck Cancer) | 1 µM this compound | Significant suppression | |
| HLaC78 (Head and Neck Cancer) | 10 µM this compound | Significant inhibition on collagen |
Table 4: Apoptotic Effects of this compound on Cancer Cells
| Cell Line | Concentration (µM) | Apoptosis Induction | Reference |
| BxPC-3 (Pancreatic Cancer) | 1 | >50% (Early & Late Apoptosis) | |
| MIA PaCa-2 (Pancreatic Cancer) | 1 | >50% (Early & Late Apoptosis) | |
| Jurkat (Leukemia) | 1, 5, 10, 50, 100 | Dose-dependent increase |
Note: While this compound induces apoptosis in various cancer cell lines, specific quantitative data on its apoptotic effect on HUVECs is limited. Researchers are encouraged to perform apoptosis assays on endothelial cells to determine the direct impact.
Experimental Protocols
Detailed methodologies for key in vitro assays to assess the anti-angiogenic effects of this compound are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well culture plates
-
This compound stock solution
-
Calcein AM (for visualization, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw BME on ice overnight. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM at a density of 2 x 10^5 cells/mL.
-
Treatment: Prepare different concentrations of this compound in EGM. Add the this compound-containing medium to the HUVEC suspension. An untreated control (vehicle only) should be included.
-
Incubation: Gently add 100 µL of the cell suspension (containing 2 x 10^4 cells) to each BME-coated well.
-
Observation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically under an inverted microscope.
-
Quantification: Capture images of the tube network. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of branching points, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
HUVECs
-
EGM
-
96-well culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of EGM. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh EGM containing various concentrations of this compound. Include an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Endothelial Cell Migration Assay
Cell migration is a crucial step in angiogenesis. The following are two common methods to assess endothelial cell migration.
a) Wound Healing (Scratch) Assay
Materials:
-
HUVECs
-
EGM
-
6-well or 12-well culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
This compound stock solution
-
Inverted microscope with imaging capabilities
Protocol:
-
Create a Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Create a "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh EGM containing different concentrations of this compound. Include an untreated control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using an inverted microscope.
-
Quantification: The rate of cell migration can be quantified by measuring the area of the scratch at different time points and calculating the percentage of wound closure using image analysis software.
b) Transwell Migration (Boyden Chamber) Assay
Materials:
-
HUVECs
-
EGM
-
Transwell inserts (typically with 8 µm pore size) for 24-well plates
-
This compound stock solution
-
Chemoattractant (e.g., VEGF or FBS)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Inverted microscope
Protocol:
-
Preparation: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of EGM containing a chemoattractant to the lower chamber of each well.
-
Cell Seeding: Harvest HUVECs and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Treatment: Add different concentrations of this compound to the upper chamber with the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain with Crystal Violet.
-
Quantification: Count the number of migrated cells in several random fields under an inverted microscope.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HUVECs
-
EGM
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed HUVECs in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the potential signaling pathways affected by this compound in the context of angiogenesis and the general experimental workflows for the described assays.
References
Application Notes and Protocols for Enhanced Bioavailability of Chelidonine in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chelidonine, a principal benzophenanthridine alkaloid isolated from Chelidonium majus, has demonstrated significant therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties. However, its clinical utility is substantially hindered by its poor aqueous solubility and consequently low oral bioavailability.[1][2] To overcome these limitations, formulation strategies focusing on nano-drug delivery systems have been explored. This document provides detailed application notes and protocols for the formulation of this compound using Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its bioavailability for animal studies. The methodologies described herein are based on established techniques for encapsulating hydrophobic drugs in polymeric nanoparticles.
Data Presentation
Physicochemical Characteristics of this compound-Loaded PLGA Nanoparticles
The following table summarizes the typical physicochemical properties of this compound-loaded PLGA nanoparticles as reported in in-vitro studies. These parameters are critical for the quality control and performance of the nanoformulation.
| Parameter | Value | Reference |
| Particle Size (nm) | 263 ± 19.6 | [1] |
| Polydispersity Index (PDI) | 0.211 ± 0.04 | [2] |
| Zeta Potential (mV) | -20.67 ± 2.48 | [1] |
| Encapsulation Efficiency (%) | 76.53 ± 3.61 | |
| Drug Loading (%) | 22.47 ± 0.09 |
Illustrative Hypothetical In Vivo Pharmacokinetic Data in Rats
Disclaimer: The following table presents hypothetical data to illustrate the expected improvement in the pharmacokinetic profile of this compound when formulated as PLGA nanoparticles. As of the latest literature review, specific in vivo pharmacokinetic data (AUC, Cmax, Tmax) for this compound nanoformulations in animal models is not publicly available. This table is intended for illustrative purposes to guide researchers in their data presentation.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Free this compound Suspension | 10 | 150 | 1.0 | 450 | 100 |
| This compound-PLGA-NPs | 10 | 750 | 4.0 | 2700 | 600 |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the single emulsion-solvent evaporation method for the preparation of this compound-loaded PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
High-speed centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (e.g., 2% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at a high speed (e.g., 1000 rpm) on a magnetic stirrer.
-
Sonication: Sonicate the resulting mixture using a probe sonicator on an ice bath to form a nanoemulsion.
-
Solvent Evaporation: Evaporate the dichloromethane from the nanoemulsion using a rotary evaporator at a reduced pressure and a controlled temperature (e.g., 40°C).
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) and low temperature (e.g., 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unentrapped drug and excess PVA. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry the suspension to obtain a powder form of the nanoparticles for storage.
In Vivo Pharmacokinetic Study in Rats
This generalized protocol outlines the procedure for conducting an oral pharmacokinetic study in rats to compare a this compound nanoformulation with a free this compound suspension.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard pellet diet and water.
-
Fast the rats overnight before the experiment with free access to water.
Experimental Groups (n=6 per group):
-
Control Group: Administer free this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.
-
Test Group: Administer this compound-loaded PLGA nanoparticles suspended in the same vehicle via oral gavage.
Procedure:
-
Dose Administration: Administer the respective formulations to each group at a predetermined dose of this compound.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Separation: Centrifuge the blood samples immediately at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the quantification of this compound in rat plasma.
-
Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the processed samples using the validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both groups using non-compartmental analysis software.
-
Calculate the relative bioavailability of the nanoformulation compared to the free drug suspension using the formula: Relative Bioavailability (%) = (AUCnanoformulation / AUCfree drug) x 100
-
Visualization
Signaling Pathways of this compound
This compound has been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of several key signaling pathways.
Caption: this compound-induced p53-mediated apoptotic pathway.
Caption: Inhibition of TLR4/NF-κB and PI3K/AKT pathways by this compound.
Experimental Workflow
The following diagram illustrates the workflow for the formulation and characterization of this compound-loaded nanoparticles for animal studies.
Caption: Workflow for this compound Nanoformulation and Evaluation.
References
Application Notes: Chelidonine as a Tool Compound in Cell Biology
Introduction
Chelidonine is a major isoquinoline alkaloid isolated from the greater celandine plant (Chelidonium majus). It is recognized for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. In cell biology research, this compound serves as a versatile tool compound to investigate several fundamental cellular processes. Its ability to interact with multiple molecular targets makes it valuable for studying apoptosis, cell cycle regulation, microtubule dynamics, and inflammatory signaling pathways.
Key Mechanisms of Action & Research Applications:
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in various cancer cell lines.[1] It primarily activates the intrinsic apoptotic pathway through a p53-mediated mechanism.[2] This makes it a useful tool for studying the regulation of programmed cell death and for screening potential sensitizers to chemotherapy.
-
Cell Cycle Arrest: The compound effectively arrests cells in the G2/M phase of the cell cycle.[3] This is largely attributed to its ability to disrupt microtubule polymerization, which prevents the formation of a functional mitotic spindle. Researchers can use this compound to synchronize cell populations at the G2/M checkpoint for various downstream analyses.
-
Inhibition of Inflammatory Pathways: this compound exhibits significant anti-inflammatory properties by suppressing key signaling cascades, most notably the NF-κB pathway. It can inhibit the activation of NF-κB induced by stimuli like TNF-α and lipopolysaccharide (LPS), making it a valuable agent for studying inflammation-related diseases and signaling.
-
Modulation of Pro-Survival Pathways: this compound has been shown to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and growth. Its ability to downregulate the phosphorylation of key proteins in this pathway provides a tool to explore the consequences of PI3K/AKT inhibition in various cellular contexts.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the cytotoxic and antimitotic activities of this compound across various experimental systems.
Table 1: Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|
| K562 | Leukemia | 11.23 | |
| HCT-116 | Colon Cancer | >40 | |
| MCF-7 | Breast Cancer | >40 | |
| HepG2 | Liver Cancer | >40 | |
| FaDu | Head and Neck Cancer | ~1.0 |
| HLaC78 | Head and Neck Cancer | ~1.6 | |
Table 2: Inhibitory Activity on Biochemical Processes
| Process/Target | IC50 (µM) | Cell Line/System | Citation |
|---|
| Tubulin Polymerization | 24 | In vitro assay | |
Key Signaling Pathways Modulated by this compound
The following diagrams illustrate the primary signaling pathways affected by this compound.
References
- 1. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effects of this compound on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Chelidonine in Overcoming Cancer Chemoresistance
Audience: Researchers, scientists, and drug development professionals.
Introduction Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy, often leading to treatment failure and relapse[1][2]. A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy[3][4][5]. Chelidonine, a major isoquinoline alkaloid isolated from Chelidonium majus, has emerged as a promising natural compound for overcoming chemoresistance. It has been shown to modulate MDR through various mechanisms, including the inhibition of ABC transporters, modulation of key signaling pathways, and induction of apoptosis in resistant cancer cells. These application notes provide a summary of the quantitative effects of this compound and detailed protocols for investigating its role in sensitizing chemoresistant cancer cells.
Mechanisms of Action in Reversing Chemoresistance
This compound combats chemoresistance through a multi-pronged approach:
-
Inhibition of ABC Transporters and Drug-Metabolizing Enzymes: this compound directly inhibits the activity and expression of key MDR-related proteins. Studies show it decreases the mRNA levels of P-gp/MDR1, MRP1, and BCRP in cancer cell lines like Caco-2. This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs like doxorubicin. Furthermore, this compound inhibits drug-modifying enzymes such as Cytochrome P450 3A4 (CYP3A4) and Glutathione S-transferase (GST), which are involved in the detoxification and clearance of xenobiotics, including many chemotherapy drugs.
-
Induction of Apoptosis: By preventing the efflux of anticancer drugs, this compound restores their cytotoxic effects. It also possesses intrinsic pro-apoptotic properties. In MDR cells, this compound treatment leads to the activation of key executioner caspases, including caspase-3 and caspase-8, promoting programmed cell death.
-
Modulation of Cellular Signaling Pathways: this compound has been shown to inactivate critical survival pathways that are often upregulated in resistant cancers.
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation, and its overactivation is linked to drug resistance. This compound inhibits the phosphorylation of PI3K and AKT, thereby downregulating this pro-survival signaling cascade in resistant cells, including adriamycin-resistant breast cancer (MCF-7/ADR) and melanoma cells.
-
TLR4/NF-κB Pathway: In melanoma, this compound has been found to suppress the activation of the TLR4/NF-κB signaling pathway, which is involved in inflammation, cell survival, and malignancy.
-
EGFR-AMPK Pathway: In non-small cell lung cancer (NSCLC) cells with acquired resistance to gefitinib (a tyrosine kinase inhibitor), this compound selectively inhibits the mutated EGFR and activates the AMPK pathway, leading to apoptosis.
-
p53-GADD45A Pathway: In pancreatic cancer cells, this compound induces apoptosis by upregulating the expression of p53 and GADD45A, key proteins involved in DNA damage response and cell cycle arrest.
-
Data Presentation: Efficacy of this compound in Chemoresistant Models
The following tables summarize the quantitative data from studies investigating this compound's effect on chemoresistant cancer cells.
Table 1: Effect of this compound on Gene Expression in Doxorubicin-Resistant Caco-2 Cells
| Gene Target | Treatment | Duration | Result | Reference |
| P-gp/MDR1 | 50 µM this compound | 48 hours | Significant decrease in mRNA levels | |
| MRP1 | 50 µM this compound | 48 hours | Significant decrease in mRNA levels | |
| BCRP | 50 µM this compound | 48 hours | Significant decrease in mRNA levels | |
| CYP3A4 | 50 µM this compound | 48 hours | Significant decrease in mRNA levels | |
| GST | 50 µM this compound | 48 hours | Significant decrease in mRNA levels | |
| Caspase-3 | 50 µM this compound | 48 hours | Significant increase in mRNA levels | |
| Caspase-8 | 50 µM this compound | 48 hours | Significant increase in mRNA levels |
Table 2: Cytotoxic and Apoptotic Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | This compound Concentration | Effect | Reference |
| CEM/ADR5000 | Leukemia | Doxorubicin-resistant | Concentration-dependent | Reversal of doxorubicin resistance | |
| Caco-2 | Colon Carcinoma | Doxorubicin-resistant | Concentration-dependent | Reversal of doxorubicin resistance | |
| HNSCC cell line | Head and Neck | Paclitaxel-resistant | Not specified | Suppressed growth | |
| BxPC-3 | Pancreatic Cancer | N/A | 1 µM | >50% apoptosis after 24h | |
| MIA PaCa-2 | Pancreatic Cancer | N/A | 1 µM | >50% apoptosis after 24h | |
| MEL270 & C918 | Melanoma | N/A | 0.5 - 1 µM | Inhibited cell viability | |
| NSCLC cells | Lung Cancer | Gefitinib-resistant | Not specified | Suppressed growth |
Visualization of Pathways and Workflows
Signaling Pathways
// Edges this compound -> Pgp [label="Inhibits", color="#EA4335", arrowhead=tee]; this compound -> PDGFRb [label="Inhibits", color="#EA4335", arrowhead=tee]; this compound -> EGFR [label="Inhibits", color="#EA4335", arrowhead=tee]; this compound -> PI3K [label="Inhibits", color="#EA4335", arrowhead=tee]; this compound -> Caspases [label="Activates", color="#34A853"];
ChemoDrug_out -> ChemoDrug_in [label="Enters cell"]; ChemoDrug_in -> Pgp [style=dashed, arrowhead=none]; Pgp -> ChemoDrug_out [label="Efflux", color="#EA4335"];
PDGFRb -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> Apoptosis [label="Inhibits", arrowhead=tee]; AKT -> Proliferation [label="Promotes"];
EGFR -> AMPK [label="Inhibits", arrowhead=tee]; AMPK -> CellDeath [label="Promotes"];
ChemoDrug_in -> CellDeath [label="Induces"]; Caspases -> CellDeath [label="Induces"]; } }
Caption: this compound's multi-target mechanism for overcoming chemoresistance.
Experimental Workflows
Caption: Standard experimental workflows for assessing chemoresistance reversal.
Experimental Protocols
Protocol 1: In Vitro Assessment of Chemoresistance Reversal using a Cell Viability Assay
This protocol describes how to determine if this compound can re-sensitize resistant cancer cells to a specific chemotherapeutic agent.
Materials:
-
Chemoresistant cancer cell line (e.g., MCF-7/ADR, CEM/ADR5000)
-
Parental sensitive cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (purity >98%)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound and the chemotherapeutic agent in complete medium to achieve a range of final concentrations. Keep the final DMSO concentration below 0.1%.
-
Treatment:
-
Group 1 (Chemotherapy alone): Treat cells with increasing concentrations of the chemotherapeutic agent.
-
Group 2 (this compound alone): Treat cells with increasing concentrations of this compound to determine its own cytotoxicity.
-
Group 3 (Combination): Treat cells with the chemotherapeutic agent in the presence of a fixed, sub-toxic concentration of this compound. This concentration should be determined from the results of Group 2.
-
Include untreated and vehicle-treated (DMSO) wells as controls.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Viability Measurement (CCK-8): Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values. A significant decrease in the IC50 of the chemotherapeutic agent in the combination group compared to the chemotherapy-alone group indicates reversal of resistance.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound in chemoresistant cells.
Materials:
-
6-well cell culture plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with the desired concentrations of this compound, the chemotherapeutic agent, or a combination of both for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use trypsin. Wash the collected cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells An increase in the percentage of early and late apoptotic cells in treated groups indicates apoptosis induction.
-
Protocol 3: Investigating Protein Expression Changes via Western Blotting
This protocol is used to analyze changes in the expression or phosphorylation status of proteins involved in chemoresistance and survival pathways (e.g., P-gp, p-AKT, cleaved caspase-3).
Materials:
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-AKT, anti-phospho-AKT, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Seed and treat cells as described in Protocol 2. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize the data.
-
Analysis: Quantify band densities using software like ImageJ. Compare the expression levels of target proteins between control and treated groups.
References
- 1. Doxorubicin Resistance in Breast Cancer is Driven by Light at Night Induced Disruption of the Circadian Melatonin Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcsciences.com [lcsciences.com]
- 3. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Chelidonine Technical Support Center: Solubility and In Vitro Assay Guidance
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on handling Chelidonine, with a specific focus on overcoming solubility challenges for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A: The recommended solvents for preparing a high-concentration stock solution of this compound are Dimethyl Sulfoxide (DMSO) and Ethanol. This compound, an isoquinoline alkaloid, has poor water solubility, making an organic solvent necessary for initial dissolution[1].
Q2: How soluble is this compound in these solvents?
A: The solubility of this compound can vary slightly between batches. However, typical solubility data is presented below. It is always recommended to start with a small amount to confirm solubility before proceeding with your entire stock.
Table 1: this compound Solubility Data
| Solvent | Reported Solubility | Source |
| DMSO | 30 mg/mL | GlpBio[2] |
| 10 mM (~3.53 mg/mL) | MedchemExpress[3] | |
| Ethanol | 30 mg/mL | GlpBio[2] |
| DMF | 30 mg/mL | GlpBio[2] |
Q3: How should I prepare a stock solution and store it?
A: To prepare a stock solution, dissolve this compound powder in 100% DMSO or Ethanol to your desired concentration (e.g., 10-30 mg/mL or 10 mM). Gentle warming to 37°C or brief sonication can aid dissolution. Once fully dissolved, it is critical to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.
For storage:
-
Powder: Store at recommended temperatures, typically protected from light.
-
Stock Solution: Store aliquots at -20°C for up to one year or at -80°C for up to two years.
Q4: My this compound precipitated after I added it to my cell culture medium. What happened and how can I prevent this?
A: Precipitation upon dilution into aqueous solutions like cell culture media is the most common issue encountered with hydrophobic compounds like this compound. This occurs when the compound "crashes out" of the solution as the solvent concentration changes dramatically.
Key reasons for precipitation include:
-
High Final Compound Concentration: Exceeding the aqueous solubility limit of this compound.
-
High Final DMSO Concentration: The final concentration of DMSO in your culture medium should ideally be ≤ 0.1% and not exceed 0.5% to avoid solvent toxicity and solubility issues.
-
Dilution Method: Adding the concentrated DMSO stock directly into the full volume of media can cause rapid, localized supersaturation, leading to precipitation.
-
Temperature Shifts: Moving from a room temperature stock to a refrigerated or 37°C medium can affect solubility.
-
Media Components: Salts, proteins, and other components in the media can interact with the compound, reducing its solubility.
To prevent this, use a serial dilution method as detailed in the protocol below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Calculate Mass: Determine the mass of this compound powder needed. The molecular weight of this compound is 353.37 g/mol . For 1 mL of a 10 mM stock, you will need 3.53 mg.
-
Solvent Addition: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of 100% DMSO (e.g., 1 mL for a 10 mM solution).
-
Dissolution: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to ensure the compound is completely dissolved. Visually inspect to confirm no solid particles remain.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use, light-protected aliquots. Store them at -20°C or -80°C.
Protocol 2: Preparation of Working Solution in Cell Culture Media
This protocol uses a gradual, serial dilution approach to prevent precipitation. The goal is to avoid shocking the compound by transferring it directly from a 100% organic solvent environment to a >99% aqueous one.
-
Pre-warm Media: Ensure your complete cell culture medium (containing serum, if applicable) and serum-free medium are pre-warmed to 37°C.
-
Thaw Stock: Thaw one aliquot of your this compound stock solution at room temperature.
-
Create Intermediate Dilution:
-
In a sterile tube, add a volume of pre-warmed serum-free medium.
-
Add the required volume of your this compound stock solution to this serum-free medium to create an intermediate dilution (e.g., 10x or 100x of your final concentration).
-
Gently mix by pipetting or brief vortexing. Using serum-free media for this step can reduce protein binding-related precipitation.
-
-
Create Final Dilution:
-
Add the intermediate dilution to your final volume of pre-warmed complete cell culture medium.
-
Mix gently by inverting the tube or swirling the culture plate/flask.
-
-
Verification: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Caption: Recommended workflow for preparing this compound stock and working solutions.
Troubleshooting Guide
Table 2: Common Issues and Solutions for this compound Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in media immediately after adding stock solution. | 1. Solvent Shock: Direct dilution of concentrated DMSO stock into aqueous media.2. High Concentration: Target concentration exceeds aqueous solubility limit. | 1. Use Serial Dilution: Follow Protocol 2. Create an intermediate dilution in a smaller volume of serum-free media first, then add to the final volume.2. Lower Concentration: Perform a dose-response experiment to find the lowest effective concentration. |
| Media becomes cloudy or precipitate appears over time in the incubator. | 1. Temperature/pH Shift: Changes in temperature or pH during incubation can reduce solubility.2. Media Evaporation: Water loss increases the concentration of salts and the compound, leading to precipitation.3. Interaction with Serum: Compound may be binding to proteins in the serum and precipitating. | 1. Ensure Media Stability: Confirm your media is properly buffered. Use a calibrated incubator.2. Maintain Humidity: Ensure the incubator has adequate humidity. Seal culture plates with parafilm if needed.3. Test in Serum-Free Media: As a control, check if precipitation still occurs in serum-free conditions. |
| Inconsistent or no biological effect observed. | 1. Precipitation: The actual soluble concentration of the drug is much lower than intended.2. Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | 1. Confirm Solubilization: After preparing the working solution, centrifuge a sample and check the supernatant's absorbance or use microscopy to confirm the absence of precipitate.2. Use Fresh Aliquots: Always use a fresh, single-use aliquot for each experiment. |
Mechanism of Action Overview
This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways. It has been shown to inhibit pro-survival pathways while simultaneously activating pro-apoptotic pathways, ultimately leading to cell cycle arrest and programmed cell death.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
Technical Support Center: Chelidonine Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of chelidonine in cell culture media. Accurate and reproducible experimental results depend on understanding and controlling the stability of your test compounds.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A: Yes, inconsistent results are a common indicator of compound instability in cell culture media. If this compound degrades during your experiment, the effective concentration your cells are exposed to will decrease over time, leading to variability in the observed biological effects.[1][2] It is crucial to establish the stability of this compound under your specific experimental conditions.
Q2: What are the primary factors that can affect this compound's stability in my cell culture experiments?
A: Several factors can influence the stability of this compound in cell culture media:
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of thermally sensitive compounds.[1][3][4]
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways of alkaloids.
-
Light: Exposure to light, especially UV light, can cause photodegradation of light-sensitive compounds. It is advisable to protect this compound solutions from light.
-
Media Components: Certain components within the cell culture media, such as amino acids (e.g., cysteine), vitamins, or metal ions, can react with and degrade this compound.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the compound.
Q3: How should I prepare and store my this compound stock solution to ensure maximum stability?
A: For maximum stability, this compound stock solutions should be prepared in a suitable organic solvent like DMSO, ethanol, or DMF, where it is readily soluble (approximately 30 mg/mL). It is recommended to:
-
Prepare a high-concentration stock solution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For storage at -20°C, it is recommended to use the solution within one month, while at -80°C, it can be stable for up to six months.
Q4: What is the best method to determine the actual concentration of this compound in my cell culture media over time?
A: The most reliable and widely used methods for quantifying small molecules like this compound in complex biological matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred due to its higher sensitivity and specificity, which also allows for the identification of potential degradation products.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in cell culture.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no biological activity observed. | This compound degradation: The compound may be unstable under your experimental conditions. | 1. Perform a stability study to determine the half-life of this compound in your specific cell culture medium at 37°C (see Experimental Protocols).2. If degradation is significant, consider shorter incubation times or replenishing the media with fresh this compound during the experiment.3. Protect your plates and solutions from light. |
| Poor solubility: this compound may not be fully dissolved in the media. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid precipitation.2. Visually inspect the media for any precipitate after adding the this compound stock solution.3. To aid solubility, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period. | |
| High variability between replicate wells or experiments. | Inconsistent sample handling: Variations in pipetting or mixing can lead to different effective concentrations. | 1. Ensure the spiked media is thoroughly mixed before aliquoting to experimental plates.2. Use calibrated pipettes and consistent pipetting techniques. |
| Temperature fluctuations: Inconsistent incubator temperatures can affect degradation rates. | 1. Ensure your incubator maintains a stable and uniform temperature. | |
| Analytical method variability: Issues with the quantification method can introduce errors. | 1. Validate your HPLC or LC-MS/MS method for reproducibility. | |
| Unexpected cytotoxicity or off-target effects. | Formation of toxic degradation products: The breakdown products of this compound may have their own biological activities. | 1. Use LC-MS/MS to identify any major degradation products in your cell culture media.2. If significant degradation is occurring, a shorter experimental duration is recommended. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a cell-free culture medium.
Materials:
-
This compound powder
-
DMSO (or other suitable solvent)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Pre-warm the cell culture medium to 37°C. Dilute the this compound stock solution into the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Mix thoroughly.
-
Time Zero (T=0) Sample: Immediately collect an aliquot of the spiked media. This will serve as the T=0 reference point.
-
Incubation: Dispense the remaining spiked media into sterile tubes or wells and place them in a 37°C incubator.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from the incubated media.
-
Sample Processing:
-
For media containing serum, precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Quantitative Data Summary
The following table provides a hypothetical summary of a this compound stability study. Actual results will vary depending on the specific experimental conditions.
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 24 | 4.2 | 42 |
| 48 | 1.5 | 15 |
Visualizations
Signaling Pathways Affected by this compound
This compound has been shown to influence several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for determining the stability of this compound in cell culture media.
References
Technical Support Center: Off-Target Effects of Chelidonine in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chelidonine. The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the IC50 value of this compound across different cancer cell lines. Is this expected?
A1: Yes, this is an expected outcome. The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the specific cell line being tested. This variability is attributed to the different genetic backgrounds and molecular characteristics of the cancer cells. For instance, cell lines with mutations in the p53 gene or alterations in the expression of drug resistance proteins like P-glycoprotein may exhibit different sensitivities to this compound.[1][2] It is crucial to determine the IC50 empirically for each cell line used in your experiments.
Q2: At certain concentrations, we observe cell cycle arrest, while at higher concentrations, apoptosis is predominant. Why is there a difference in the cellular response?
A2: This dose-dependent effect is a known characteristic of this compound. At lower concentrations, this compound can induce cell cycle arrest, primarily at the G2/M phase, by interfering with microtubule polymerization.[3][4] This gives the cell time to repair DNA damage. However, at higher concentrations, the cellular damage becomes irreparable, leading to the induction of apoptosis through various signaling pathways, including the p53-mediated pathway.[5]
Q3: We are seeing unexpected morphological changes in our cells after this compound treatment, such as the formation of giant, multinucleated cells. What is the cause of this?
A3: The formation of giant, multinucleated cells is indicative of mitotic catastrophe. This occurs when cells attempt to undergo mitosis with damaged DNA or a defective mitotic spindle, which can be caused by this compound's inhibitory effect on tubulin polymerization. Instead of successfully dividing, the cells exit mitosis without proper chromosome segregation and cytokinesis, resulting in the observed phenotype.
Q4: Is there evidence of this compound affecting signaling pathways other than the well-documented p53 pathway?
A4: Yes, research has shown that this compound has off-target effects on several other signaling pathways. These include the MAPK (mitogen-activated protein kinase) pathways (including SAPK/JNK), and the PI3K/AKT pathway. The activation or inhibition of these pathways can contribute to the pleiotropic effects of this compound on cell proliferation, survival, and apoptosis.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible IC50 Values in Cytotoxicity Assays (e.g., MTT Assay)
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Possible Cause 1: Cell Seeding Density.
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Troubleshooting: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your specific cell line to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the experiment.
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Possible Cause 2: this compound Solubility and Stability.
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Troubleshooting: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution stored under appropriate conditions (e.g., -20°C, protected from light). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
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Possible Cause 3: Incubation Time.
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Troubleshooting: Optimize the incubation time with this compound. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and experimental question.
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Possible Cause 4: Evaporation.
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Troubleshooting: Pay close attention to plate evaporation, especially on the outer wells. This can concentrate the drug and affect results. Use plates with lids designed to minimize evaporation, and consider not using the outermost wells for experimental data.
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Issue 2: Low Percentage of Apoptotic Cells Detected by Annexin V/PI Staining
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Possible Cause 1: Suboptimal this compound Concentration or Incubation Time.
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Troubleshooting: Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line. The apoptotic response can be transient, so capturing it at the right time point is critical.
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Possible Cause 2: Cell Handling during Staining.
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Troubleshooting: Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive PI staining. Ensure all centrifugation steps are performed at low speed (e.g., 200-300 x g).
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Possible Cause 3: Predominance of Other Forms of Cell Death.
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Troubleshooting: At high concentrations, this compound may induce necrosis. Examine cell morphology under a microscope for signs of necrosis (e.g., cell swelling, membrane rupture). Consider using alternative cell death assays to investigate other mechanisms like necroptosis or autophagy.
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Issue 3: Difficulty in Detecting Changes in Protein Expression by Western Blot
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Possible Cause 1: Incorrect Antibody Dilution or Incubation Time.
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Troubleshooting: Optimize the primary and secondary antibody concentrations and incubation times. Refer to the antibody datasheet for recommended starting dilutions. Perform a titration of the primary antibody to find the optimal signal-to-noise ratio.
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Possible Cause 2: Low Protein Abundance or Transient Expression.
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Troubleshooting: For low-abundance proteins, increase the amount of protein loaded onto the gel. For transiently expressed proteins, perform a time-course experiment to identify the peak expression time point after this compound treatment.
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Possible Cause 3: Issues with Phosphorylated Proteins.
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Troubleshooting: When detecting phosphorylated proteins, ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your target protein. Block the membrane with BSA instead of milk, as milk contains phosphoproteins that can increase background noise.
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Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| T98G | Glioblastoma | ~1.0 | 24 | MTT |
| A549 | Lung Cancer | >1.0 | 24 | MTT |
| MCF-7 | Breast Cancer | >1.0 | 24 | MTT |
| MDA-MB-231 | Breast Cancer | >1.0 | 24 | MTT |
| SW620 | Colon Cancer | >1.0 | 24 | MTT |
| BxPC-3 | Pancreatic Cancer | ~0.7-1.0 | 24 | Not Specified |
| MIA PaCa-2 | Pancreatic Cancer | ~0.7-1.0 | 24 | Not Specified |
| SGC-7901 | Gastric Carcinoma | 23.13 | Not Specified | MTT |
| FaDu | Head and Neck Squamous Cell Carcinoma | 1.0 | Not Specified | MTT |
| HLaC78 | Head and Neck Squamous Cell Carcinoma | 1.6 | Not Specified | MTT |
| MEL270 | Melanoma | ~0.5-1.0 | 24 | CCK-8 |
| C918 | Melanoma | ~0.5-1.0 | 24 | CCK-8 |
Note: IC50 values can vary significantly between studies due to different experimental conditions. The values presented here are approximate and should be used as a reference.
Experimental Protocols
MTT Assay for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and blank wells (medium only).
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V-FITC/PI Staining for Apoptosis Detection
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Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the optimized incubation time. Include both negative (vehicle-treated) and positive controls.
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Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
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Washing: Wash the cells once with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
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Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting for Key Signaling Proteins
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
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SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p53, anti-phospho-p38, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: this compound-induced p53-mediated apoptosis signaling pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Overview of key signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of this compound on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chelidonine Administration in Preclinical Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing chelidonine dosage for in vivo animal studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a good starting dose for this compound in an in vivo mouse cancer model?
A1: A recommended starting point for an anti-cancer efficacy study in mice is in the range of 1-5 mg/kg body weight. For instance, in a murine pancreatic cancer model, a defatted Chelidonium majus extract, with an alkaloid content of 1.26% expressed as this compound, was effective at a dose of 1.2 mg/kg.[1][2] It is crucial to perform a pilot study with a small cohort of animals to determine the optimal dose for your specific cancer model and animal strain.
Q2: What is a typical oral dose for an anti-inflammatory study in rats?
A2: For anti-inflammatory studies in rats, a daily oral dose of 5 mg/kg of this compound has been shown to be effective in an osteoarthritis model.[3] In another study, a Chelidonium majus extract was administered orally at 200 mg/kg.[4] The non-protein fraction of this extract contained 134.3 mg of this compound per 100 g.
Q3: My animals are showing signs of toxicity (e.g., sedation, tremors). What should I do?
A3: Sublethal doses of this compound administered intraperitoneally have been reported to cause sedation, tremors, and a decrease in body temperature. If you observe these signs, you should immediately reduce the dosage. Consider performing a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model. The reported intraperitoneal LD50 of this compound is 1.3 g/kg in mice and 2 g/kg in rats.
Q4: I am not observing the expected therapeutic effect. What could be the reason?
A4: Several factors could contribute to a lack of efficacy:
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Dosage: The administered dose may be too low. A dose-escalation study can help determine a more effective dose.
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Administration Route: The bioavailability of this compound can vary depending on the route of administration. Oral administration may lead to first-pass metabolism, potentially reducing its systemic concentration. Consider alternative routes like intraperitoneal injection if scientifically justified.
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Compound Stability and Solubility: Ensure that your this compound formulation is stable and that the compound is adequately solubilized for effective administration. Poor water solubility is a known limitation of this compound.
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Animal Model: The chosen animal model may not be appropriate for the therapeutic indication being studied.
Q5: How should I prepare this compound for oral gavage?
A5: Due to its poor water solubility, this compound often needs to be formulated for oral administration.[5] A common approach is to suspend it in a vehicle such as a 0.5% solution of carboxymethylcellulose (CMC) or to use a solubilizing agent. It is essential to ensure a homogenous suspension to deliver a consistent dose.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies involving this compound and its extracts.
Table 1: Anti-Cancer Effects of this compound in Murine Models
| Animal Model | Compound Administered | Dosage | Administration Route | Key Findings |
| Murine Pancreatic Cancer | Defatted Chelidonium majus extract (1.26% total alkaloids as this compound) | 1.2 mg/kg | Not specified | Significantly fewer metastases compared to the control group. |
| Melanoma | This compound | Not specified in abstract | Not specified in abstract | Reduced tumor size and augmented the anti-tumor effects of lenvatinib. |
Table 2: Anti-Inflammatory Effects of this compound in Rat Models
| Animal Model | Compound Administered | Dosage | Administration Route | Key Findings |
| Osteoarthritis | This compound | 5 mg/kg daily | Oral | Attenuated cartilage degeneration and synovial inflammation. |
| Carrageenan-induced paw edema | Chelidonium majus extract (non-protein fraction containing 134.3 mg this compound/100g) | 200 mg/kg | Intragastric (p.o.) | Showed anti-inflammatory effects. |
Table 3: Toxicological Data for this compound
| Animal Model | Administration Route | LD50 | Observed Sublethal Effects |
| Mice | Intraperitoneal | 1.3 g/kg | Ptosis, tremor, sedation, decreased body temperature. |
| Rats | Intraperitoneal | 2 g/kg | Ptosis, tremor, sedation, decreased body temperature. |
Experimental Protocols
Protocol 1: Oral Gavage in Mice
This protocol is a general guideline and should be adapted based on institutional regulations and specific experimental needs.
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Animal Restraint: Gently but firmly restrain the mouse by grasping the loose skin over the neck and back. Ensure the head is immobilized to prevent movement.
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Gavage Needle Selection: Choose an appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a ball-tip to prevent esophageal injury. The length should be pre-measured from the tip of the nose to the last rib.
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Procedure:
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With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
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Advance the needle along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
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Once the needle is in the esophagus, slowly administer the prepared this compound suspension. The maximum recommended volume is typically 10 mL/kg.
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Gently withdraw the needle and return the mouse to its cage.
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Post-Procedure Monitoring: Observe the animal for any signs of distress, such as labored breathing, for at least 10-15 minutes post-gavage.
Protocol 2: Intraperitoneal (IP) Injection in Rats
This protocol provides a general framework for IP injections in rats.
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Animal Restraint: Securely restrain the rat. For a two-person technique, one person can hold the rat with its back against their forearm, while the other performs the injection.
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Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
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Procedure:
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Use a sterile needle (typically 23-25 gauge for rats).
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Insert the needle at a 30-45 degree angle into the identified injection site.
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Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and use a new sterile needle at a different site.
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Slowly inject the this compound solution. The recommended maximum volume is 10 mL/kg.
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Withdraw the needle and return the rat to its cage.
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Post-Procedure Monitoring: Monitor the animal for any adverse reactions at the injection site or systemic signs of distress.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for in vivo studies.
References
- 1. In vitro and in vivo investigations on the antitumour activity of Chelidonium majus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reduces IL-1β-induced inflammation and matrix catabolism in chondrocytes and attenuates cartilage degeneration and synovial inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-inflammatory and analgesic activities of extracts from herb of Chelidonium majus L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of this compound highly loaded poly(lactide-co-glycolide)-based nanoparticles using a single emulsion method: Cytotoxic effect on MDA-MB-231 cell line [herbmedpharmacol.com]
Technical Support Center: Overcoming the Poor Bioavailability of Chelidonine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Chelidonine.
Frequently Asked Questions (FAQs)
1. What are the primary reasons for this compound's poor bioavailability?
This compound, a promising bioactive alkaloid, exhibits limited clinical utility due to its inherently poor oral bioavailability. The principal contributing factors are:
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Low Aqueous Solubility: this compound is sparingly soluble in water, which restricts its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
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First-Pass Metabolism: Following absorption, this compound undergoes extensive metabolism in the liver, primarily mediated by Cytochrome P450 enzymes such as CYP3A4 and CYP2D6. This metabolic conversion significantly reduces the amount of active drug reaching systemic circulation.[1][2][3][4]
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P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter protein expressed on the apical surface of intestinal enterocytes. P-gp actively transports this compound back into the intestinal lumen, thereby limiting its net absorption.
2. What are the most promising strategies to enhance the oral bioavailability of this compound?
Several formulation strategies are being explored to overcome the bioavailability challenges of this compound. These include:
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Nanoencapsulation: Encapsulating this compound within biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), has shown considerable promise.[5] These nanoparticles can protect the drug from degradation in the GI tract, improve its solubility, and facilitate its uptake.
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Lipid-Based Formulations: Formulations like liposomes and solid lipid nanoparticles (SLNs) can enhance the oral absorption of lipophilic drugs like this compound. These systems can improve drug solubilization and promote lymphatic transport, bypassing the first-pass metabolism in the liver.
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Co-administration with Bioavailability Enhancers: The use of agents that inhibit drug metabolism or efflux can significantly improve bioavailability. Piperine, an alkaloid from black pepper, is a well-known inhibitor of CYP3A4 and P-gp and has been shown to enhance the bioavailability of various drugs.
3. Are there any in-vivo data available on the improved bioavailability of this compound formulations?
While extensive in-vitro data demonstrates the potential of nanoformulations to enhance the efficacy of this compound, specific in-vivo pharmacokinetic data comparing different formulations remains an active area of research. However, a study on nano-chelidonine in mice has been reported, indicating efforts to quantify these improvements in a living system. For analogous poorly soluble compounds, nanoformulations have demonstrated significant increases in key pharmacokinetic parameters.
Troubleshooting Guides
Low Yield or Encapsulation Efficiency in PLGA Nanoparticle Formulation
Problem: You are experiencing low yield or poor encapsulation efficiency of this compound in your PLGA nanoparticles prepared by the single emulsion-solvent evaporation method.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent. | Ensure complete dissolution of this compound in the organic solvent (e.g., dichloromethane, ethyl acetate) before emulsification. Gentle heating or sonication may aid dissolution. |
| Inadequate emulsification. | Optimize the sonication or homogenization parameters (power, time, and temperature) to achieve a fine and stable emulsion. Ensure the probe is properly immersed in the solution. |
| Rapid drug partitioning to the aqueous phase. | Increase the viscosity of the organic phase by using a higher concentration of PLGA. Alternatively, consider using a double emulsion (w/o/w) method if drug leakage is significant. |
| Insufficient stabilizer concentration. | Ensure an adequate concentration of the stabilizer (e.g., PVA, Poloxamer) in the aqueous phase to effectively coat the nanoparticle surface and prevent aggregation. |
| Loss of nanoparticles during washing steps. | Optimize the centrifugation speed and duration to ensure complete pelleting of the nanoparticles without causing irreversible aggregation. Minimize the number of washing steps if possible. |
High Variability in In-Vivo Pharmacokinetic Data
Problem: You are observing high inter-individual variability in the plasma concentrations of this compound in your animal studies.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent oral gavage technique. | Ensure all personnel are properly trained in oral gavage to deliver a consistent volume and minimize stress to the animals. |
| Variations in fasting state. | Standardize the fasting period for all animals before drug administration, as food can significantly affect drug absorption. |
| Differences in animal handling and stress levels. | Handle all animals consistently and minimize stress, as physiological stress can alter gastrointestinal motility and drug metabolism. |
| Inaccurate blood sampling times. | Adhere strictly to the predetermined blood sampling schedule for all animals. |
| Issues with sample processing and storage. | Process and store all plasma samples under identical conditions to prevent degradation of this compound. Use appropriate anticoagulants and store at -80°C until analysis. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
This protocol describes a general method for encapsulating this compound into PLGA nanoparticles.
Materials:
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This compound
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Poly(lactic-co-glycolic acid) (PLGA)
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Dichloromethane (DCM) or Ethyl Acetate
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Poly(vinyl alcohol) (PVA) or other suitable surfactant
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Deionized water
Procedure:
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Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the chosen organic solvent.
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Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).
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Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator. The process should be carried out in an ice bath to prevent overheating.
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Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
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Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
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Washing: Wash the nanoparticle pellet multiple times with deionized water to remove the excess surfactant and unencapsulated drug.
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Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose or sucrose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: In-Vivo Oral Bioavailability Study in Mice
This protocol outlines a general procedure for assessing the oral bioavailability of a this compound formulation in mice.
Materials:
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This compound formulation (e.g., nanoformulation suspension)
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Free this compound suspension (as control)
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Male/Female mice (e.g., Balb/c or C57BL/6)
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Oral gavage needles
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Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
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Anesthetic (e.g., isoflurane)
Procedure:
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Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
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Fasting: Fast the mice overnight (approximately 12 hours) with free access to water before drug administration.
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Dosing: Administer the this compound formulation or the free drug suspension to the mice via oral gavage at a predetermined dose.
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Blood Sampling: Collect blood samples (e.g., 20-30 µL) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Blood can be collected via retro-orbital bleeding, submandibular bleeding, or tail vein sampling.
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Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
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Sample Storage: Store the plasma samples at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to reach maximum concentration). The relative bioavailability of the formulated this compound can be calculated by comparing its AUC to that of the free drug.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the expected improvements in the physicochemical properties and pharmacokinetic parameters of this compound upon nanoencapsulation.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) |
| This compound-PLGA Nanoparticles | 150 - 300 | < 0.3 | > 70 | 5 - 15 |
| This compound Liposomes | 100 - 250 | < 0.2 | > 60 | 3 - 10 |
| This compound Solid Lipid Nanoparticles | 100 - 400 | < 0.3 | > 80 | 2 - 8 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Mice Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Free this compound | 10 | 100 | 1 | 500 | 100 |
| This compound-PLGA Nanoparticles | 10 | 450 | 2 | 2500 | 500 |
| This compound Liposomes | 10 | 300 | 2.5 | 1800 | 360 |
| This compound Solid Lipid Nanoparticles | 10 | 500 | 1.5 | 3000 | 600 |
| This compound + Piperine | 10 + 2 | 350 | 1 | 2000 | 400 |
Visualizations
Caption: Factors limiting the oral bioavailability of this compound.
Caption: Strategies to overcome the poor bioavailability of this compound.
References
- 1. In vitro and in vivo studies of the metabolic activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism-based inactivation of cytochrome P450 2D6 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of CYP3A4, CYP2C8, and CYP2D6 in the metabolism of (R)- and (S)-methadone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. lactide-co-glycolide plga nanoparticles: Topics by Science.gov [science.gov]
Troubleshooting inconsistent results in Chelidonine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Chelidonine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no bioactivity with my this compound compound?
Low bioactivity of this compound can stem from several factors:
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Poor Solubility: this compound can have limited solubility in aqueous media. Ensure the compound is fully dissolved. It is common to prepare a stock solution in a solvent like absolute ethanol.[1] If solubility issues persist, consider using a different solvent or a delivery vehicle like nanoparticles.
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Compound Stability: this compound may degrade over time, especially when exposed to light or stored improperly.[2] It is recommended to store stock solutions in aliquots at -20°C or -80°C and to use freshly prepared working solutions for in vivo experiments.[3]
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Source and Purity of this compound: The concentration of this compound and other alkaloids can vary significantly depending on the plant's origin, cultivation, and extraction method.[4][5] Using a highly purified and standardized compound is crucial for reproducible results.
Q2: My cell viability assay results (e.g., MTT, XTT) are inconsistent. What could be the cause?
Inconsistent results in cell viability assays are a common issue and can be attributed to:
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Uneven Cell Seeding: Ensure a homogenous cell suspension and proper mixing before and during plating to have a consistent number of cells in each well.
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Reagent-Compound Interaction: this compound might directly interact with the assay reagent (e.g., reducing MTT), leading to false-positive or inaccurate readings. Consider using alternative viability assays such as crystal violet staining or a trypan blue exclusion assay.
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Inconsistent Incubation Times: Ensure that the incubation time with this compound is consistent across all experiments.
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Cell Line Specificity: The cytotoxic effect of this compound can vary significantly between different cell lines.
Q3: I am not observing the expected apoptotic effects of this compound. What should I check?
If you are not seeing the expected induction of apoptosis, consider the following:
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Concentration and Time Dependence: The induction of apoptosis by this compound is often dose- and time-dependent. You may need to optimize the concentration and incubation time for your specific cell line.
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Cell Line Resistance: Some cell lines may be more resistant to this compound-induced apoptosis.
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Apoptosis Assay Method: The method used to detect apoptosis is crucial. While some studies show caspase-3 upregulation, others report that this compound may not strongly trigger apoptosis at physiological concentrations in certain cell lines. Consider using multiple apoptosis assays, such as Annexin V/PI staining and analysis of caspase activation.
-
Mechanism of Action: this compound can also induce cell death through other mechanisms, such as cell cycle arrest.
Q4: My results for cell cycle arrest are not clear. How can I improve my experiment?
For clearer cell cycle analysis results:
-
Synchronization of Cells: Synchronizing the cell population before treatment can lead to more pronounced and easily interpretable results.
-
Appropriate Controls: Use both untreated and vehicle-treated (e.g., DMSO) cells as controls.
-
Flow Cytometry Gating: Ensure your flow cytometry gating strategy accurately distinguishes between G1, S, and G2/M phases.
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for observing cell cycle arrest after this compound treatment. Studies have shown that this compound can induce a G2/M phase arrest.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Assay | IC50 Value | Reference |
| HepG2 | Cytotoxicity Assay | 7.72 ± 0.70 µmol/L | |
| LM3 | Cytotoxicity Assay | 6.34 ± 0.44 µmol/L | |
| B16-F10 | Cytotoxicity Assay | 174.98 ± 1.12 µg/mL (extract) | |
| HepG2 | Cytotoxicity Assay | 226.46 ± 1.66 µg/mL to 448.75 ± 1.34 µg/mL (extract) | |
| CaCo-2 | Cytotoxicity Assay | 291.07 ± 1.10 µg/mL to 406.44 ± 1.08 µg/mL (extract) | |
| A-375 | Cytotoxicity Assay | 0.910 ± 0.017 µg/ml | |
| A-375-p53DD | Cytotoxicity Assay | 0.634 ± 0.009 µg/ml | |
| A-375-p53sh | Cytotoxicity Assay | 0.772 ± 0.045 µg/ml |
Table 2: Effective Concentrations of this compound for Various Biological Effects
| Biological Effect | Cell Line/System | Effective Concentration | Reference |
| Inhibition of Migration | FaDu | 1 µM | |
| Inhibition of Migration | HLaC78 | 10 µM | |
| Inhibition of Angiogenesis | HUVEC | 1 µM | |
| G2/M Cell Cycle Arrest | MRC-5 | 5-20 µM | |
| Apoptosis Induction | A-375 | 1-3 µg/mL | |
| Inhibition of NF-κB Pathway | Chondrocytes | 5 and 25 µM |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot for Signaling Pathway Analysis
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-ERK, p-p38, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Signaling Pathways and Experimental Workflows
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: this compound's effect on the MAPK and cell cycle checkpoint pathways.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Navigating Chelidonine Cytotoxicity in Non-Cancerous Cells: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the cytotoxic effects of Chelidonine, a promising alkaloid with notable anti-cancer properties, on non-cancerous cell lines. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your research and minimizing off-target effects.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity in non-cancerous control cell lines at low concentrations. | - Cell line hypersensitivity. - Incorrect dosage calculation or dilution. - Contamination of cell culture. | - Perform a dose-response curve to determine the optimal concentration with the least toxicity to normal cells. - Verify all calculations and ensure proper mixing of solutions. - Check for mycoplasma contamination and ensure aseptic techniques. |
| Inconsistent cytotoxicity results between experiments. | - Variation in cell passage number. - Inconsistent incubation times. - Pipetting errors. | - Use cells within a consistent and low passage number range. - Strictly adhere to standardized incubation periods for drug treatment and assays. - Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Difficulty in distinguishing between apoptosis and necrosis. | - Late-stage apoptosis can resemble necrosis. - Sub-optimal assay conditions. | - Utilize multi-parameter assays like Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between early apoptosis, late apoptosis, and necrosis.[1][2] - Optimize staining and incubation times for the specific cell line. |
| This compound precipitates in the culture medium. | - Poor solubility of this compound in aqueous solutions. | - Prepare a fresh, concentrated stock solution in a suitable solvent (e.g., DMSO) before diluting to the final concentration in the culture medium. - Consider the use of drug delivery systems, such as nanoparticles, to improve solubility and bioavailability. |
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound for cancer cells over non-cancerous cells?
A1: Studies have shown that this compound can exhibit greater potency in cancer cells compared to some non-cancerous cell lines.[1] However, it is not selectively cytotoxic for all tumor cells, and significant effects on normal cells, such as mucosal keratinocytes, have been observed.[3] Fibroblasts have been reported to be more resistant.[3]
Q2: What are the primary mechanisms of this compound-induced cytotoxicity in non-cancerous cells?
A2: this compound induces cytotoxicity through various mechanisms, including the induction of cell cycle arrest at the G2/M phase and the activation of signaling pathways such as the MAP Kinase pathway. It has also been shown to inhibit tubulin polymerization. The activation of the stress-activated protein kinase/jun kinase (SAPK/JNK) pathway has been observed in all cell lines examined, including normal cells.
Q3: Are there any known cytoprotective agents that can be co-administered with this compound to protect non-cancerous cells?
A3: Currently, there is a lack of specific studies detailing the use of cytoprotective agents in conjunction with this compound to selectively protect non-cancerous cells. However, the use of antioxidants like N-acetylcysteine (NAC) is a general strategy to mitigate drug-induced cytotoxicity by reducing oxidative stress, a common mechanism of cell damage. Further research is needed to validate the efficacy of NAC or other cytoprotective agents specifically for this compound-induced toxicity in normal cells.
Q4: How can I minimize the cytotoxic effects of this compound on my non-cancerous control cells?
A4: To minimize off-target cytotoxicity, it is crucial to first establish a narrow effective concentration range of this compound that is cytotoxic to the target cancer cells while having minimal impact on the non-cancerous cells. This can be achieved through careful dose-response studies. Additionally, exploring advanced drug delivery systems, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles, may help in targeted delivery to cancer cells and potentially reduce systemic toxicity.
Quantitative Data: IC50 Values of this compound in Non-Cancerous Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in various non-cancerous human cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MRC-5 | Lung Fibroblast | > 20 | |
| Mucosal Keratinocytes | Primary Keratinocytes | ~1.0 - 10 | |
| Mucosal Fibroblasts | Primary Fibroblasts | More resistant than keratinocytes | |
| Hs27 | Foreskin Fibroblast | Weak inhibitor of cell growth | |
| HEK-293 | Human Embryonic Kidney | Not specified, weak inhibitor | |
| hMSC | Human Mesenchymal Stem Cells | > 500 µg/ml (viability > 60%) |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay methods.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Prepare control wells: untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release).
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate for the time specified in the kit instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release wells.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometry tubes
-
This compound stock solution
-
Annexin V-FITC binding buffer
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Annexin V-FITC conjugate
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Propidium Iodide (PI) solution
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Flow cytometer
Procedure:
-
Seed cells and treat with this compound.
-
Harvest the cells (including floating cells) and wash with cold PBS.
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Resuspend the cell pellet in Annexin V binding buffer.
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Add Annexin V-FITC and PI to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizing Experimental and Signaling Pathways
To aid in understanding the experimental workflow and the molecular mechanisms of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for managing this compound cytotoxicity.
Caption: Simplified signaling pathways of this compound-induced cytotoxicity.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative cytotoxicity of this compound and homothis compound, the dimethoxy analogues isolated from Chelidonium majus L. (Papaveraceae), against human leukemic and lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chelidonine Administration: A Technical Guide to Minimizing In Vivo Side Effects
Technical Support Center
For researchers, scientists, and drug development professionals working with the bioactive alkaloid Chelidonine, this technical support center provides essential guidance on mitigating its in vivo side effects. This resource offers troubleshooting advice and frequently asked questions to ensure safer and more effective experimental outcomes.
Troubleshooting Guide: Common In Vivo Issues
| Observed Side Effect | Potential Cause | Recommended Action |
| Neurotoxicity: (e.g., tremors, sedation, ptosis) | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to an accumulation of acetylcholine.[1][2] | Dose Optimization: Review the dose-response relationship. Sublethal doses in rodents have been observed to cause these effects.[1] Consider a dose-reduction study to identify the minimum effective dose with the lowest toxicity. Controlled Release Formulation: Utilize a drug delivery system to maintain steady-state concentrations below the toxic threshold. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been shown to provide sustained release.[3][4] |
| Hepatotoxicity | High concentrations of this compound can be cytotoxic to liver cells. The effect can be controversial, with some studies suggesting hepatoprotective qualities at lower doses. | Monitor Liver Enzymes: Regularly measure serum levels of alanine transaminase (ALT) and aspartate transaminase (AST). Co-administration with Hepatoprotective Agents: While specific studies with this compound are limited, the principle of co-administering a hepatoprotective agent is a viable strategy. For instance, chelidonic acid has been shown to have cardioprotective effects against doxorubicin-induced toxicity. Nano-encapsulation: PLGA nano-encapsulation of this compound has been shown to ameliorate cadmium-induced hepatic injury in mice by reducing oxidative stress. |
| Poor Bioavailability & High Dosage Requirement | Low aqueous solubility of this compound. | Formulation Enhancement: Encapsulating this compound in PLGA nanoparticles can enhance its bioavailability, allowing for lower, more effective, and less toxic doses. |
| Off-Target Effects | Broad bioactivity of this compound affecting multiple signaling pathways. | Targeted Delivery: Employ a targeted drug delivery system. While not yet specifically developed for this compound, strategies like conjugating nanoparticles with ligands for receptors overexpressed on target cells can be explored. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind this compound's in vivo side effects?
A1: The most prominent side effect, neurotoxicity, stems from this compound's role as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing symptoms such as excessive salivation, muscle spasms, tremors, and sedation. At a cellular level, this compound is known to influence several signaling pathways, including the TLR4/NF-κB, MAPK, and PI3K/AKT pathways, which can contribute to both its therapeutic and toxic effects.
Q2: How can I determine the optimal, non-toxic dose of this compound for my in vivo model?
A2: A systematic dose-response study is crucial. Begin with a low dose and incrementally increase it in different animal cohorts, while closely monitoring for the onset of toxic signs (e.g., weight loss, behavioral changes, ptosis, tremors). The principle of the dose-response relationship is fundamental in toxicology; "the dose makes the poison." Establish a therapeutic window by correlating the dose with the desired therapeutic effect and the observed side effects. The reported LD50 for intraperitoneally administered this compound is 1.3 g/kg in mice and 2 g/kg in rats.
Q3: What are the benefits of using a nanoparticle-based delivery system for this compound?
A3: Encapsulating this compound in a biodegradable polymer like PLGA offers several advantages for minimizing side effects:
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Enhanced Bioavailability: Improves the solubility of the poorly water-soluble this compound, potentially allowing for lower administered doses.
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Sustained Release: Provides a controlled and sustained release of the drug, which can help maintain therapeutic concentrations while avoiding sharp peaks in plasma concentration that are often associated with toxicity.
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Improved Therapeutic Index: By increasing efficacy and reducing toxicity, the overall therapeutic index of this compound can be improved.
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Protection from Degradation: Encapsulation can protect this compound from premature degradation in the biological environment.
Q4: Are there any known co-administration strategies to reduce this compound's toxicity?
A4: While specific, clinically established co-administration strategies to reduce this compound's toxicity are not yet well-documented, some related approaches suggest potential avenues for research. For instance, processing Chelidonium majus with licorice has been shown to reduce the content of other toxic alkaloids in the plant extract. This suggests that co-formulation with certain herbal components could mitigate toxicity. Furthermore, the concept of using agents to protect specific organs, such as the use of chelidonic acid to protect the heart from doxorubicin, could be explored for liver protection during this compound treatment.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the single emulsion-solvent evaporation method described in the literature.
Materials:
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This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
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Poly(vinyl alcohol) (PVA)
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Dichloromethane (DCM)
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Deionized water
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Magnetic stirrer
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Probe sonicator
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Centrifuge
Methodology:
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Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.
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Prepare an aqueous solution of PVA (e.g., 1% w/v) to act as the surfactant.
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Add the organic phase to the aqueous phase while stirring at high speed to form a coarse oil-in-water emulsion.
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Sonicate the emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.
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Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
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Collect the nanoparticles by centrifugation.
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Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated this compound.
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Lyophilize the nanoparticles for long-term storage.
Signaling Pathway Diagrams
References
Technical Support Center: Chelidonine Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from chelidonine in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for assay interference?
This compound is a benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus). It exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Due to its chemical structure, this compound possesses intrinsic optical properties and the potential for non-specific interactions, which can lead to interference in various laboratory assays, potentially generating misleading results.
Q2: Can this compound's color interfere with absorbance-based assays?
Yes, this compound exhibits absorbance in the ultraviolet (UV) range, which could potentially interfere with assays that measure changes in absorbance in this region. Studies have shown that this compound has a maximal absorption peak around 288-290 nm.[1] If your assay readout is near this wavelength, you may observe a higher background absorbance.
Q3: Does this compound exhibit autofluorescence?
Yes, this compound is a fluorescent molecule. Alkaloids from Chelidonium majus, including this compound, have been shown to have broad excitation and emission spectra.[2][3] This autofluorescence can interfere with fluorescence-based assays by increasing background signal and reducing the signal-to-noise ratio.
Q4: Is there evidence of this compound interfering with enzymatic assays?
While direct inhibition of common reporter enzymes like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (ALP) by this compound has not been extensively documented in the literature, it is a possibility. Some compounds can inhibit these enzymes, leading to a false-positive result in an inhibitor screen or a false-negative in an activator screen. It is known that ALP can be inhibited by various compounds, including cysteine, cyanides, and divalent cation chelators.[4] Similarly, HRP activity can be affected by agents like cyanides, sulfides, and azides.[4]
Q5: Can this compound interfere with cell viability assays like MTT or XTT?
There is a possibility of interference. Tetrazolium salt-based assays (MTT, XTT, WST-1) rely on cellular reductases to convert the dye into a colored formazan product. Some chemical compounds can directly react with tetrazolium salts or affect cellular redox processes, leading to inaccurate viability measurements. For example, one study noted that the cytotoxicity of this compound in HepG2 cells was not dose-dependent in an MTT assay, which could suggest potential interference.
Q6: Is this compound known to be a Pan-Assay Interference Compound (PAINS)?
A formal classification of this compound as a PAIN has not been found in the reviewed literature. PAINS are compounds that show activity in multiple assays through non-specific mechanisms. While this compound's potential for optical interference and non-specific interactions exists, a comprehensive evaluation against PAINS criteria is not available.
Troubleshooting Guides
If you suspect that this compound is interfering with your assay, follow these troubleshooting guides.
Issue 1: High Background in Absorbance or Fluorescence Assays
Possible Cause: Optical interference from this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting optical interference.
Detailed Steps:
-
Run a "this compound-only" control: Prepare wells containing only the assay buffer and this compound at the same concentrations used in your experiment.
-
Measure the signal: Read the absorbance or fluorescence of these control wells.
-
Analyze the results: If you observe a significant signal in the "this compound-only" wells, it confirms optical interference.
-
Correct for the background: Subtract the average signal from the "this compound-only" wells from all your experimental data points.
-
Consider alternative assays: If the interference is too high to be corrected, consider using an assay with a different detection method (e.g., a luminescence-based assay if you are using fluorescence).
Issue 2: Unexpected Results in an Enzyme-Based Assay (e.g., ELISA)
Possible Cause: Direct inhibition or activation of the reporter enzyme by this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting enzymatic interference.
Detailed Steps:
-
Set up a simplified reaction: In a cell-free system, mix the reporter enzyme (e.g., HRP or ALP), its substrate, and this compound at relevant concentrations.
-
Measure the enzymatic activity: Compare the activity to a control without this compound.
-
Interpret the data: A significant change in enzyme activity in the presence of this compound indicates direct interference.
-
Mitigation strategies:
-
Switch to a different reporter enzyme system.
-
Consider an assay with a direct detection method that does not rely on an enzyme.
-
Issue 3: Inconsistent or Non-Dose-Dependent Results in Cell Viability Assays
Possible Cause: Chemical interference with the tetrazolium salt or alteration of cellular redox state by this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting cell viability assay interference.
Detailed Steps:
-
Cell-free reduction assay: In a plate, mix the tetrazolium salt (MTT, XTT, etc.) with a reducing agent like NADH or dithiothreitol (DTT) in the presence and absence of this compound.
-
Measure formazan production: Read the absorbance at the appropriate wavelength.
-
Analyze for interference: A change in color formation in the presence of this compound suggests direct interference with the assay chemistry.
-
Use an orthogonal method: Confirm your viability results using a method with a different mechanism, such as a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo) or a dye exclusion method (e.g., trypan blue).
Data Presentation
Table 1: Spectral Properties of this compound and Related Alkaloids
| Property | Wavelength (nm) | Source |
| UV Absorbance Maximum | 288-290 | |
| Fluorescence Excitation | 365, 370, 386, 400 | |
| Fluorescence Emission | 469, 530-531, 553, 572-575, 592 |
Experimental Protocols
Protocol 1: Assessing Optical Interference of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in your assay buffer to match the final concentrations used in your experiment.
-
Dispense the dilutions into the wells of a microplate. Include wells with assay buffer only as a blank.
-
Read the plate on a spectrophotometer to measure absorbance and on a fluorometer to measure fluorescence. Use the same wavelength settings as your primary assay.
-
Analyze the data: Plot the signal as a function of this compound concentration. A concentration-dependent increase in signal indicates optical interference.
Protocol 2: Evaluating Interference with Reporter Enzymes
-
Prepare a reaction buffer suitable for the reporter enzyme (e.g., HRP or ALP).
-
Set up reactions in a microplate containing the reaction buffer, the enzyme, and varying concentrations of this compound. Include a positive control (enzyme and substrate, no this compound) and a negative control (substrate only).
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Initiate the reaction by adding the enzyme's substrate (e.g., TMB for HRP, pNPP for ALP).
-
Monitor the reaction kinetically or at a fixed endpoint using a plate reader.
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Calculate the enzyme activity and compare the activity in the presence of this compound to the positive control.
Signaling Pathway
This compound has been shown to inhibit several signaling pathways. The diagram below illustrates its inhibitory effect on the TLR4/NF-κB and PI3K/AKT pathways.
Caption: this compound's inhibitory effects on signaling pathways.
References
Cell line-specific responses to Chelidonine treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cell line-specific responses to Chelidonine treatment. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound? A1: this compound is a benzophenanthridine alkaloid primarily isolated from Chelidonium majus. Its anti-cancer effects are multifaceted and cell-line dependent. Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell proliferation, migration, and invasion.[1] It has been shown to interact with multiple cellular targets, including tubulin, and modulate various signaling pathways.[2][3]
Q2: Are the cytotoxic effects of this compound specific to cancer cells? A2: While this compound shows potent activity against numerous cancer cell lines, some studies suggest it may not be selectively cytotoxic. For instance, in studies with head and neck squamous cell carcinoma (HNSCC), mucosal keratinocytes (primary cells) were also strongly affected by the treatment.[4] However, other research indicates greater potency in cancer cells compared to non-cancer cells like lung fibroblasts.[5] This highlights the importance of evaluating cytotoxicity in relevant normal cell lines for your specific research context.
Q3: Why do different studies report varying IC50 values for the same cell line? A3: Discrepancies in IC50 values can arise from several experimental variables:
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Assay Duration: Treatment times of 24, 48, or 72 hours will yield different IC50 values, as the effect is often time-dependent.
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Cell Seeding Density: The initial number of cells plated can influence the effective concentration of the drug per cell.
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Assay Type: Different viability assays (e.g., MTT, CCK-8, SRB) measure different aspects of cell health (metabolic activity vs. total protein) and can produce different results.
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Compound Purity and Solvent: The purity of the this compound used and the final concentration of the solvent (e.g., DMSO) can impact cellular response.
Q4: Does this compound always induce apoptosis? A4: No, the induction of apoptosis is highly cell-line specific. For example, this compound strongly facilitates apoptosis in melanoma and pancreatic cancer cells. In contrast, it fails to trigger significant apoptosis in HNSCC cell lines at similar concentrations, even while suppressing cell growth. Therefore, a lack of apoptosis in your model may be a genuine biological response.
Q5: Which signaling pathways are known to be affected by this compound? A5: this compound has been shown to modulate several key signaling pathways, depending on the cancer type:
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In melanoma cells, it inactivates the TLR4/NF-κB and PI3K/AKT pathways.
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In pancreatic cancer cells, it induces apoptosis through the GADD45A-p53 pathway.
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In various cell lines, it leads to the activation of the stress-activated protein kinase/jun kinase (SAPK/JNK) pathway.
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It can also affect MAP Kinase pathways and cell cycle checkpoint proteins.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability observed. | Cell line resistance: Your cell line may be inherently resistant to this compound (e.g., some HNSCC lines). | Confirm with a positive control (a cell line known to be sensitive, like MIA PaCa-2 or MEL270). Increase the concentration range and/or treatment duration. |
| Compound insolubility: this compound may have poor water solubility and could be precipitating in the culture medium. | Prepare a fresh, high-concentration stock solution in DMSO. Ensure the final DMSO concentration in the medium is low (<0.5%) and consistent across all wells, including the vehicle control. | |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent cell numbers at the start of the experiment. | Ensure a single-cell suspension before plating and mix the cell suspension between pipetting into wells. |
| "Edge effect" in 96-well plates: Wells on the perimeter of the plate are prone to evaporation. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. | |
| Apoptosis is not detected, but cell proliferation is inhibited. | Cell-line specific mechanism: The primary response in your cell line might be cell cycle arrest, not apoptosis. This is observed in HNSCC cell lines. | Perform a cell cycle analysis using propidium iodide staining and flow cytometry to check for arrest, typically in the G2/M phase. |
| Timing of assay: The peak of apoptosis may occur at a different time point than the one you measured. | Conduct a time-course experiment, measuring apoptosis at multiple time points (e.g., 12, 24, 48 hours) after treatment. | |
| Unexpected morphological changes in cells. | Mitotic catastrophe: this compound can disrupt microtubule polymerization, leading to prolonged mitotic arrest and the formation of giant, multinucleated cells. | Observe cells using microscopy for characteristics of mitotic catastrophe. This is a valid cellular response to this compound in cell lines like SGC-7901 gastric cancer cells. |
Quantitative Data Summary
The following tables summarize the effective concentrations and responses of various cell lines to this compound treatment as reported in the literature.
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration / IC50 | Duration | Observed Effect | Citation(s) |
| MEL270, C918 | Melanoma | 0.5 - 1 µM | 24 h | Inhibition of viability and proliferation, apoptosis | |
| BxPC-3 | Pancreatic | ~1-2 µM | 48 h | Growth inhibition, apoptosis | |
| MIA PaCa-2 | Pancreatic | ~1 µM | 48 h | Growth inhibition, apoptosis | |
| FaDu | Head and Neck (HNSCC) | EC50: 1.0 µM | 48 h | Growth inhibition, no significant apoptosis | |
| HLaC78 | Head and Neck (HNSCC) | EC50: 1.6 µM | 48 h | Growth inhibition, no significant apoptosis | |
| SGC-7901 | Gastric Carcinoma | IC50: 23.13 µM | 48 h | Inhibition of proliferation, G2/M arrest | |
| A2780 | Ovarian Carcinoma | 5 - 20 µM | 24 h | G2/M arrest, apoptosis | |
| Tubulin (in vitro) | Protein Polymerization | IC50: 24 µM | N/A | Inhibition of polymerization |
Table 2: Apoptotic Response to this compound Treatment
| Cell Line | Cancer Type | This compound Conc. | Duration | Percentage of Apoptotic Cells (Early + Late) | Citation(s) |
| MIA PaCa-2 | Pancreatic | 1 µM | 24 h | > 50% | |
| BxPC-3 | Pancreatic | 1 µM | 24 h | > 50% | |
| A2780 | Ovarian Carcinoma | 20 µM | 24 h | ~30.1% (18.3% early + 11.8% late) | |
| FaDu | Head and Neck (HNSCC) | 10 µM | 24 h | ~3.2% | |
| SGC-7901 | Gastric Carcinoma | 10 µM | 72 h | ~29.9% |
Visualizations: Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by this compound and standard experimental workflows.
Caption: this compound action in melanoma cells.
Caption: this compound action in pancreatic cancer cells.
References
- 1. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of this compound on tubulin polymerisation, cell cycle progression and selected signal transmission pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synergistic Mechanism of Chelidonium majus Alkaloids on Melanoma Treatment via a Multi-Strategy Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Total Synthesis of Chelidonine and Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Chelidonine and its derivatives.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield in Heck-Mizoroki Reaction for B-Ring Closure
Symptoms:
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Low conversion of the aryl halide/triflate starting material.
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Formation of significant amounts of "palladium black."[1]
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Incomplete reaction even after extended reaction times.[1]
Potential Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation | Oxygen can poison the Pd(0) catalyst. Ensure the reaction is performed under strictly inert conditions (Argon or Nitrogen).[1] Degas all solvents and reagents thoroughly before use. |
| Ligand Degradation | High temperatures can lead to the degradation of phosphine ligands. Consider using more thermally stable ligands like XPhos or SPhos. High ligand-to-palladium ratios can also sometimes inhibit the reaction.[2] |
| Inappropriate Base | The choice of base is crucial. If using an amine base like triethylamine (TEA), ensure it is pure and dry. For substrates prone to side reactions, consider using a less nucleophilic base like a hindered amine or an inorganic base such as potassium carbonate.[3] |
| Poor Substrate Reactivity | Electron-deficient aryl bromides can be challenging substrates. If possible, consider converting the bromide to a more reactive iodide via a Finkelstein reaction. |
| Solvent Effects | While some Heck reactions can be run neat, using a high-boiling, polar aprotic solvent like DMF, NMP, or dioxane can improve solubility and reaction rates. |
Issue 2: Poor Stereoselectivity in the Formation of the C/D Ring Junction
Symptoms:
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Formation of a mixture of cis- and trans-fused diastereomers.
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Difficulty in separating the desired cis-isomer.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Reaction Conditions in Pericyclic Reactions | In syntheses involving tandem electrocyclic ring-opening and intramolecular Diels-Alder reactions, the stereochemical outcome is highly dependent on the transition state geometry. The thermolysis of a flexible urethane precursor has been shown to favor the desired cis-fused product. |
| Substrate Control | The substituents on the dienophile and diene can influence the endo/exo selectivity of the Diels-Alder reaction. Modification of these groups may be necessary to favor the desired diastereomer. |
| Chiral Auxiliaries/Catalysts | For enantioselective syntheses, the choice of chiral catalyst or auxiliary is critical. Poor performance of certain electrophiles in cooperative catalysis has been noted, which can be overcome by appropriate substituent choices. |
Issue 3: Unwanted Aromatization or Side Reactions
Symptoms:
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Formation of a stable, aromatic byproduct.
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Complex mixture of products observed by TLC or NMR.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Instability of Intermediates | Certain tetracyclic intermediates can be unstable and prone to aromatization, especially with prolonged heating. Minimize reaction times and purify unstable intermediates promptly. |
| Oxidative Conditions | Uncontrolled oxidation can lead to the formation of undesired byproducts. Ensure that reactions sensitive to oxidation are carried out under an inert atmosphere. |
| Reactive Functional Groups | Other functional groups in the molecule may be sensitive to the reaction conditions. Protect sensitive groups before carrying out harsh reaction steps. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for the total synthesis of this compound?
A1: The total synthesis of this compound has been approached through several key strategies, including:
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Heck-Mizoroki Reaction: This is a common method for constructing the B-ring of the benzophenanthridine core.
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Enamide-Benzyne [2+2] Cycloaddition Cascade: This approach involves a cascade of reactions including a pericyclic ring-opening and an intramolecular Diels-Alder reaction to form the tetracyclic core.
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Oxidative Cyclization: These methods are used to form new rings through redox chemistry.
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Enantioselective Cooperative Catalysis: This strategy is employed to achieve high levels of enantioinduction in the synthesis of (+)-chelidonine and its derivatives.
Q2: I am having trouble with the enantioselective synthesis of (+)-chelidonine. What are some common pitfalls?
A2: A notable challenge in the enantioselective synthesis of (+)-chelidonine is the poor performance of ortho-substituted cinnamyl electrophiles in cooperative isothiourea/Ir catalyzed α-alkylation. Overcoming this often requires careful selection of substituents on the electrophile to improve the reaction's efficiency and enantioselectivity.
Q3: My hydroboration-oxidation step is giving a mixture of diastereomers. How can I improve the selectivity?
A3: Achieving high diastereoselectivity in the hydroboration-oxidation of certain tetracyclic intermediates can be challenging. While some syntheses report a 1:1 mixture of separable isomers, attempts to improve this ratio with various boranes such as 9-BBN, dicyclohexylborane, and diethylborane have not been successful in some cases. In such instances, the strategy may involve proceeding with the mixture and separating the desired diastereomer at a later stage.
Q4: Are there any known issues with scaling up the synthesis of this compound?
A4: While specific literature on the large-scale synthesis of this compound is limited, general challenges in scaling up complex organic syntheses are applicable. These include:
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Reaction Kinetics and Heat Transfer: Reactions that are manageable on a small scale can become exothermic and difficult to control on a larger scale.
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Reagent and Solvent Quantities: The need for large quantities of hazardous or expensive reagents and solvents can pose logistical and safety challenges.
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Purification: Chromatographic purification that is feasible in the lab may not be practical for large-scale production, necessitating the development of crystallization or other bulk purification methods.
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Polymorphism: Different crystal forms (polymorphs) of the final product can arise during scale-up, which can impact the drug's physical properties and bioavailability.
III. Data Presentation
Table 1: Comparison of Yields in Key Synthetic Steps
| Synthetic Route / Key Step | Reported Overall Yield (%) | Reference |
| Enamide-Benzyne-[2+2] Cascade (for (±)-chelidonine) | 8.5 (7 steps) | |
| Enamide-Benzyne-[2+2] Cascade (for (±)-northis compound) | 8.7 (8 steps) |
Table 2: Conditions for Enamide-Benzyne [2+2] Cycloaddition
| Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBAT | 1,4-dioxane | rt | 48 | 65 |
| CsF | CH3CN | rt | 15 | 65 |
TBAT: Tetra-n-butyl-ammonium triphenyl-difluoro-silicate
IV. Experimental Protocols
Protocol 1: Tandem Enamide-Benzyne-[2+2]–[4+2] Cycloaddition
This protocol describes the one-pot formation of the tetracyclic benzophenanthridine intermediate.
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To a solution of enamide 10 in CH3CN, add CsF at room temperature.
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Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).
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Remove the CH3CN under reduced pressure.
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Add xylene to the residue and heat the mixture at 80 °C, followed by further heating at 120 °C.
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After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
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Purify the residue by column chromatography to afford the tetracycle 20 .
Protocol 2: Hydroboration-Oxidation of Tetracyclic Intermediate
This protocol describes the introduction of the hydroxyl group to form the alcohol precursors to this compound.
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To a solution of the tetracycle 20 in THF at 0 °C, add a solution of BH3·THF complex dropwise.
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Allow the reaction mixture to warm to room temperature and stir for the specified time.
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Cool the mixture to 0 °C and slowly add an aqueous solution of NaOH, followed by the dropwise addition of H2O2.
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Stir the mixture at room temperature until the reaction is complete.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purify the residue by column chromatography to separate the diastereomeric alcohols.
V. Visualizations
Caption: Troubleshooting workflow for a low-yielding Heck reaction.
Caption: Simplified workflow for this compound synthesis via a cascade reaction.
References
Long-term storage and handling of Chelidonine to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of Chelidonine to ensure the maintenance of its biological activity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound powder should be stored at -20°C. Under these conditions, it can be expected to remain stable for up to three years.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound can be dissolved in solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2] To prepare a stock solution, dissolve the solid this compound in the appropriate solvent to your desired concentration. For example, a 50 mM stock solution can be prepared in absolute ethanol.[3]
To maintain the activity of the stock solution, it is crucial to aliquot the solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2][4] The storage recommendations for stock solutions are summarized in the table below.
Q3: What should I do if I have difficulty dissolving solid this compound?
If you encounter solubility issues, you can gently heat the solution to 37°C and use an ultrasonic bath to aid dissolution.
Q4: What are the known biological activities of this compound?
This compound, a major isoquinoline alkaloid from Chelidonium majus, exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. It has been shown to induce apoptosis in various cancer cell lines and can arrest the cell cycle at the G2/M phase.
Q5: Which signaling pathways are known to be modulated by this compound?
This compound has been reported to influence several key signaling pathways. Notably, it can inhibit the TLR4/NF-κB and PI3K/AKT signaling pathways in melanoma cells. It can also induce apoptosis through the GADD45A-p53 pathway in pancreatic cancer cells. Additionally, this compound has been shown to affect the MAPK signaling pathway.
Troubleshooting Guide
Issue 1: I am observing lower than expected or no biological activity in my experiments.
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Possible Cause 1: Improper Storage. this compound, particularly in solution, is susceptible to degradation if not stored correctly. Repeated freeze-thaw cycles can inactivate the compound.
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Solution: Ensure that both solid this compound and stock solutions are stored at the recommended temperatures (see table below). Always aliquot stock solutions into single-use vials to avoid repeated temperature fluctuations.
-
-
Possible Cause 2: Incorrect Solvent. The choice of solvent can impact the stability and delivery of this compound in cell-based assays.
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Solution: Use high-purity, anhydrous solvents like DMSO or ethanol. Be aware that moisture-absorbing DMSO can reduce solubility. Ensure the final solvent concentration in your experimental media is not toxic to the cells.
-
-
Possible Cause 3: Cell Line Specific Effects. The cytotoxic and signaling effects of this compound can be cell-type dependent.
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Solution: Review the literature for studies using your specific cell line. The expression of proteins like p53 can influence the cellular response to this compound.
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Issue 2: I am seeing precipitation of this compound in my culture medium.
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Possible Cause: Poor Solubility in Aqueous Solutions. this compound has poor water solubility, which can lead to precipitation when a concentrated stock solution is diluted into an aqueous culture medium.
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Solution: Ensure that the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) in the final culture medium. When diluting the stock solution, add it to the medium with gentle vortexing to ensure rapid and even dispersion. Preparing intermediate dilutions in culture medium may also help.
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Issue 3: My experimental results are inconsistent between batches.
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Possible Cause: Inconsistent Aliquoting or Handling. Variations in the handling of stock solutions can lead to variability in experimental outcomes.
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Solution: Ensure that stock solutions are thoroughly mixed before aliquoting. When using an aliquot, allow it to thaw completely and mix gently before adding it to your experimental setup. Avoid exposing the stock solution to light for prolonged periods.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Reference |
| Solid Powder | -20°C | Up to 3 years | |
| Stock Solution | -20°C | Up to 1 year | |
| Stock Solution | -80°C | Up to 2 years |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on a cancer cell line.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration). Incubate the plate for 48 hours.
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MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 1 mg/mL of MTT to each well.
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Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
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Solubilization of Formazan: Remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as isopropanol or DMSO, to each well to dissolve the formazan crystals. Incubate at 37°C for 45 minutes with gentle shaking.
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of formazan dye is directly proportional to the number of metabolically active cells.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is used to assess the effect of this compound on the expression levels of specific proteins in target signaling pathways.
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Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specified time. After treatment, harvest the cells and lyse them using a suitable lysis buffer to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
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Washing: Wash the membrane several times with a washing buffer to remove unbound primary antibody.
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Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
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Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
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Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Key signaling pathways modulated by this compound.
References
Validation & Comparative
A Comparative Analysis of Chelidonine and Sanguinarine Cytotoxicity
Chelidonine and Sanguinarine, both benzophenanthridine alkaloids derived from plants like Chelidonium majus (greater celandine), have demonstrated significant cytotoxic effects against various cancer cell lines. While both compounds induce apoptosis, their underlying molecular mechanisms and cytotoxic potency can differ. This guide provides a comparative overview of their cytotoxic profiles, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and Sanguinarine across different cancer cell lines as reported in various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Sanguinarine IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | >40 | 1.77 ± 0.06 | [1][2] |
| HepG2 | Liver Cancer | >40 | 3.49 ± 0.41 | [1][2] |
| HCT-116 | Colon Cancer | >40 | Not Specified | [1] |
| K562 | Leukemia | 11.23 | Not Specified | |
| HL-60 | Leukemia | Not Specified | 0.6 | |
| A375 | Melanoma | Not Specified | Not Specified | |
| SK-MEL-3 | Melanoma | Not Specified | Not Specified | |
| FaDu | Head and Neck Squamous Cell Carcinoma | Not Specified | Not Specified | |
| SCC-25 | Head and Neck Squamous Cell Carcinoma | Not Specified | Not Specified | |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity studies. Below are protocols for common assays used to evaluate the cytotoxic effects of this compound and Sanguinarine.
MTT Cell Viability Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming purple formazan crystals.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound or Sanguinarine in complete medium. The final concentration of the solvent (e.g., DMSO) should typically not exceed 0.5%. Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
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Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
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Incubation: Incubate the plate for the desired exposure time.
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Supernatant Collection: After incubation, centrifuge the plate at approximately 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
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Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength using a microplate reader.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of this compound or Sanguinarine.
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Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.
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Washing: Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Add additional 1X Binding Buffer to each tube and analyze the samples using a flow cytometer within one hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.
Signaling Pathways and Mechanisms of Action
Both this compound and Sanguinarine induce apoptosis through the modulation of various signaling pathways. The diagrams below illustrate the key pathways involved in their cytotoxic effects.
Caption: Workflow for comparing this compound and Sanguinarine cytotoxicity.
This compound-Induced Apoptosis
This compound primarily induces apoptosis through the p53-mediated pathway. It upregulates Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a), which in turn stabilizes and activates p53. This leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, causing cell cycle arrest at the G2/M phase. Ultimately, the activation of p53 triggers the caspase cascade, leading to the cleavage of caspase-3 and the execution of apoptosis. Some studies also point to the involvement of the PI3K/AKT and TLR4/NF-κB signaling pathways in this compound-induced apoptosis.
Caption: Key signaling pathways affected by this compound.
Sanguinarine-Induced Apoptosis
Sanguinarine induces apoptosis through multiple mechanisms. It is known to suppress the JAK/STAT signaling pathway, particularly by inhibiting the constitutive activation of STAT3. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of the pro-apoptotic protein Bax. Sanguinarine also triggers the generation of reactive oxygen species (ROS), which can lead to oxidative stress and mitochondrial-dependent apoptosis. Furthermore, it can inactivate the PI3K/Akt signaling pathway, further promoting apoptosis. The culmination of these events is the activation of caspases and subsequent programmed cell death.
Caption: Key signaling pathways affected by Sanguinarine.
References
A Comparative Analysis of Chelidonine and Paclitaxel Efficacy in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer properties of the natural alkaloid Chelidonine and the well-established chemotherapeutic agent Paclitaxel, with a focus on their efficacy in breast cancer cell lines. The information herein is collated from various experimental studies to offer an objective overview of their mechanisms of action, cytotoxic effects, and impact on cellular signaling pathways, supported by experimental data and detailed methodologies.
Executive Summary
Paclitaxel, a member of the taxane family, is a cornerstone in the treatment of breast cancer. Its primary mechanism involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1][2] this compound, a benzophenanthridine alkaloid derived from the greater celandine (Chelidonium majus), has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer models.[3] Notably, its mode of action on the microtubule cytoskeleton is antithetical to that of Paclitaxel, as it inhibits tubulin polymerization.[1] While both compounds ultimately induce cell cycle arrest and apoptosis, they modulate distinct and overlapping signaling pathways. This guide aims to delineate these differences and similarities to inform future research and drug development efforts.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for this compound and Paclitaxel in various breast cancer cell lines as reported in different studies.
Disclaimer: The following IC50 values are compiled from different sources and may not be directly comparable due to variations in experimental conditions, such as exposure time, assay methodology, and specific cell line passage numbers.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Exposure Time (hours) |
| MCF-7 | > 20 | 96 |
| MCF-7 | Not specified | 24, 48, 72 |
| Bcap37 | Not specified | 24, 48, 72 |
| T47D | Not specified | 24, 48, 72 |
| MDA-MB-231 | Not specified | 24, 48, 72 |
Data sourced from multiple studies.
Table 2: IC50 Values of Paclitaxel in Breast Cancer Cell Lines
| Cell Line | IC50 Value | Exposure Time (hours) |
| MCF-7 | 3.5 µM | Not Specified |
| MCF-7 | 7.5 nM | 24 |
| MDA-MB-231 | 0.3 µM | Not Specified |
| SKBR3 | 4 µM | Not Specified |
| BT-474 | 19 nM | Not Specified |
| MDA-MB-231 | 2 nM | Not Specified |
Data sourced from multiple studies.
Mechanisms of Action and Impact on Cellular Signaling Pathways
While both this compound and Paclitaxel induce apoptosis and cell cycle arrest, their primary molecular targets and the signaling cascades they trigger show significant divergence.
Paclitaxel functions as a microtubule-stabilizing agent, binding to the β-tubulin subunit and preventing depolymerization. This disruption of normal microtubule dynamics leads to a prolonged G2/M phase cell cycle arrest and subsequent apoptosis. Key signaling pathways modulated by Paclitaxel include:
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PI3K/AKT Pathway: Inhibition of this pro-survival pathway enhances its apoptotic effects.
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Bcl-2 Family: Paclitaxel can induce phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.
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Caspase Activation: It triggers the caspase cascade, which is crucial for the execution of apoptosis.
This compound , in contrast, acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization. It has been shown to induce both apoptosis and autophagy in a dose-dependent manner in MCF-7 breast cancer cells. At lower concentrations, apoptosis is the predominant mode of cell death, while higher concentrations tend to induce autophagy. Signaling pathways affected by this compound include:
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PI3K/AKT Pathway: Suppression of this pathway promotes apoptosis.
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p38-p53 Pathway: Upregulation of p38 and p53 is another mechanism through which this compound induces apoptosis.
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AKT/FOXO3/FOXM1 Axis: this compound has been found to induce mitotic catastrophe via this pathway.
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Bax/Bcl-2 Ratio: It can alter the expression levels of Bax and Bcl-2, favoring apoptosis.
Visualizing the Mechanisms: Signaling Pathways
Caption: Paclitaxel's mechanism leading to apoptosis.
Caption: this compound's multifaceted signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and Paclitaxel are provided below.
Cell Viability Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of the compounds on breast cancer cells.
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Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of this compound or Paclitaxel and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Plate cells and treat with this compound or Paclitaxel as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Treatment: Culture and treat the cells with the compounds as previously described.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
Caption: General experimental workflow for drug efficacy testing.
Conclusion
Both this compound and Paclitaxel demonstrate significant anti-cancer activity against breast cancer cell lines, albeit through distinct mechanisms of action. Paclitaxel's role as a microtubule stabilizer is well-established, leading to G2/M arrest and apoptosis. This compound presents a more complex profile, acting as a microtubule destabilizer and inducing both apoptosis and autophagy through the modulation of multiple signaling pathways. The lack of direct head-to-head comparative studies necessitates caution when interpreting the compiled IC50 data. However, the diverse mechanisms of this compound suggest it may hold promise as a therapeutic agent, potentially in combination therapies or for Paclitaxel-resistant tumors. Further research, including direct comparative in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound in the context of breast cancer.
References
Validating the Anticancer Effects of Chelidonine in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of Chelidonine in various xenograft models, supported by experimental data. We delve into its performance against other therapeutic agents, detail the experimental protocols used in these studies, and visualize the key signaling pathways involved in its mechanism of action.
Performance Comparison in Xenograft Models
The in vivo anticancer efficacy of this compound has been evaluated in several xenograft models, demonstrating its potential in inhibiting tumor growth. Here, we compare its effects in non-small cell lung cancer (NSCLC) and melanoma models.
Non-Small Cell Lung Cancer (NSCLC)
In a xenograft model using gefitinib-resistant H1975 NSCLC cells in nude mice, this compound exhibited a significant inhibitory effect on tumor growth.[1] While a direct quantitative comparison in a single study is not available, independent studies provide insights into its efficacy relative to the standard-of-care EGFR tyrosine kinase inhibitor, Afatinib. One study noted that this compound has a similar inhibitory effect to Afatinib in vivo.[1]
Table 1: Comparison of this compound and Afatinib in NSCLC Xenograft Models
| Parameter | This compound | Afatinib |
| Cell Line | H1975 (EGFR L858R/T790M) | H2170 (HER2-amplified), H1781 (HER2-mutant) |
| Animal Model | Nude Mice | Nude Mice |
| Dosage | Not explicitly stated | 20 mg/kg, oral administration, 6 days/week |
| Tumor Growth Inhibition | Significant suppression of subcutaneous tumor growth.[2] | Significantly inhibited tumor growth of both H2170 and H1781 xenografts.[3] |
| Mechanism of Action | Downregulation of EGFR phosphorylation and activation of the AMPK pathway.[2] | Irreversible pan-ERBB inhibitor. |
Note: The data for this compound and Afatinib are from separate studies and not from a head-to-head comparison.
Melanoma
A study utilizing a B16F10 melanoma xenograft model in C57BL/6 mice investigated the synergistic effects of this compound (CHD) when combined with Tetrandrine (TED). The combination therapy demonstrated a more pronounced inhibition of tumor growth compared to individual treatments.
Table 2: Comparison of this compound and Combination Therapy in a Melanoma Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 10 | Tumor Inhibition Rate (%) |
| Model (Control) | - | ~1800 | - |
| This compound (CHD) | 5.6 µmol/L | ~1500 | ~16.7% |
| Tetrandrine (TED) | 8 µmol/L | ~1600 | ~11.1% |
| CHD + TED | 5.6 µmol/L + 8 µmol/L | ~750 | ~58.3% |
Data extracted and estimated from graphical representations in the source study.
In a separate study using a Danio rerio (zebrafish) larvae xenograft model with human melanoma cells, an extract of Chelidonium majus, rich in this compound, was shown to cause a significant reduction in the number of cancer cells, an effect comparable to the standard chemotherapeutic agent, Etoposide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key xenograft experiments cited.
H1975 NSCLC Xenograft Protocol (General)
-
Cell Culture: Human H1975 NSCLC cells are cultured in appropriate media until they reach the exponential growth phase.
-
Animal Model: Athymic nude mice (6-8 weeks old) are used.
-
Cell Implantation: 1 x 106 H1975 cells, suspended in a 1:1 mixture of serum-free medium and Matrigel, are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly with calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound or comparator drugs are administered via a specified route and schedule.
-
Endpoint Analysis: Tumor volume and weight are measured at the end of the study. Tumor tissues may be excised for further analysis, such as Western blotting or immunohistochemistry, to assess protein expression levels.
B16F10 Melanoma Xenograft Protocol
-
Cell Culture: B16F10 mouse melanoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Animal Model: C57BL/6 mice (6-8 weeks old) are used.
-
Cell Implantation: 2 x 106 B16F10 cells are injected subcutaneously into the right flank of each mouse.
-
Treatment: Treatment with this compound, Tetrandrine, or their combination is initiated after tumor establishment. Drugs are administered, for example, via intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured at regular intervals using the formula: (length × width²) / 2.
-
Data Analysis: Tumor growth curves are plotted, and tumor inhibition rates are calculated at the end of the experiment.
Danio rerio Melanoma Xenograft Protocol
-
Cell Preparation: Human melanoma cells are labeled with a fluorescent dye (e.g., DiI) for visualization.
-
Animal Model: Transparent Danio rerio (zebrafish) larvae, 2 days post-fertilization.
-
Microinjection: Approximately 200-300 fluorescently labeled melanoma cells are microinjected into the yolk sac of the zebrafish larvae.
-
Treatment: The larvae are exposed to the Chelidonium majus extract or Etoposide by adding the compounds to the embryo medium.
-
Imaging and Analysis: The proliferation and migration of the fluorescent cancer cells are monitored and imaged at specific time points using fluorescence microscopy. The reduction in the number of fluorescent cells is quantified to determine the cytotoxic effect.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
References
- 1. This compound selectively inhibits the growth of gefitinib-resistant non-small cell lung cancer cells through the EGFR-AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Chelidonine's Targets using CRISPR-Cas9: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the known cellular targets of the natural alkaloid Chelidonine and proposes a state-of-the-art CRISPR-Cas9-based workflow for their systematic cross-validation. This document summarizes existing experimental data, details relevant protocols, and offers a roadmap for future research to solidify our understanding of this compound's mechanism of action.
This compound, a major bioactive compound isolated from Chelidonium majus, has demonstrated significant anti-cancer properties across various cancer cell lines.[1] Its therapeutic potential is attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis.[2][3] While several signaling pathways have been implicated in its mode of action, a systematic and unbiased validation of its direct molecular targets is crucial for its clinical development. The advent of CRISPR-Cas9 technology offers a powerful tool to achieve this.[4]
Unraveling the Molecular Mechanisms of this compound
Current research indicates that this compound exerts its anti-cancer effects by modulating multiple key signaling pathways involved in cell survival and proliferation.
The p53-GADD45a Apoptotic Pathway
In pancreatic cancer cells, this compound has been shown to induce apoptosis through the upregulation of p53 and Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a).[5] This leads to cell cycle arrest and the activation of caspase-3, a key executioner of apoptosis. The proposed signaling cascade is illustrated below.
References
- 1. What is this compound, and what can it be used for?_Chemicalbook [chemicalbook.com]
- 2. This compound inhibits melanoma cell malignancy by inactivating TLR4/NF-κB and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergistic Mechanism of Chelidonium majus Alkaloids on Melanoma Treatment via a Multi-Strategy Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Chelidonine's Double-Edged Sword: A Comparative Analysis of its Effects on Cancer vs. Normal Cells
For Immediate Release
Chelidonine, a naturally occurring benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has emerged as a compound of significant interest in oncological research. Exhibiting potent anti-cancer properties, its therapeutic potential is underscored by its differential effects on cancerous versus healthy cells. This guide provides a comprehensive comparative analysis of this compound's activity, summarizing key experimental data, detailing methodologies, and visualizing its mechanisms of action for researchers, scientists, and drug development professionals.
Quantitative Analysis of Cytotoxicity
A critical aspect of any potential chemotherapeutic agent is its selectivity towards cancer cells over normal, healthy cells. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound across a range of cancer and normal cell lines, providing a quantitative comparison of its cytotoxic effects.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MEL270 | Melanoma | ~1.0 (48h) | [1] |
| C918 | Melanoma | ~1.0 (48h) | [1] |
| BxPC-3 | Pancreatic Adenocarcinoma | ~1.0 (24h) | [2] |
| MIA PaCa-2 | Pancreatic Carcinoma | <1.0 (24h) | [2] |
| A2780 | Ovarian Carcinoma | Not specified | [3] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 1.0 | |
| HLaC78 | Head and Neck Squamous Cell Carcinoma | 1.6 |
| Normal Cell Line | Cell Type | IC50 (µM) | Reference |
| MRC-5 | Lung Fibroblast | Higher than A2780 | |
| Mucosal Keratinocytes | Keratinocytes | Strongly affected | |
| Mucosal Fibroblasts | Fibroblasts | Much more resistant |
The data indicates that while this compound is highly cytotoxic to a variety of cancer cell lines at low micromolar concentrations, its effect on normal cells varies. Notably, some studies suggest that this compound is not entirely selective for tumor cells, as it also affects normal mucosal keratinocytes. However, other research indicates a greater potency against cancer cells compared to normal lung fibroblasts.
Induction of Apoptosis: A Tale of Two Cell Types
This compound's primary mechanism for eliminating cancer cells is the induction of apoptosis, or programmed cell death. In pancreatic cancer cells, for instance, treatment with 1 µM this compound for 24 hours resulted in over 50% of cells undergoing apoptosis. In contrast, in head and neck cancer cell lines, even at a concentration of 10 µM, the apoptotic cell population only reached 3.2%. This suggests that the pro-apoptotic efficacy of this compound can be cell-type dependent.
Signaling Pathways: A Differential Response
The differential effects of this compound on cancer and normal cells can be attributed to its modulation of key signaling pathways that regulate cell survival, proliferation, and death.
In Cancer Cells: A Multi-pronged Attack
This compound's anti-cancer activity is mediated through the disruption of several critical signaling cascades within tumor cells.
In melanoma cells, this compound has been shown to inhibit the TLR4/NF-κB and PI3K/AKT signaling pathways, which are crucial for cancer cell survival and proliferation. This inhibition leads to decreased cell viability and increased apoptosis. Furthermore, in pancreatic cancer cells, this compound activates the GADD45a-p53 pathway, a critical tumor suppressor axis. This activation upregulates p21, leading to cell cycle arrest, and promotes apoptosis through the cleavage of caspase-3. Studies have also indicated that this compound can upregulate phospho-Chk2, p21Cip1/Waf1, phospho-ERK1/2, and phospho-p38 in various cancer cell types, contributing to the suppression of proliferation and induction of apoptosis.
In Normal Cells: A Less Defined Interaction
The precise signaling pathways modulated by this compound in normal cells are less well-characterized. The observed resistance of certain normal cell types, such as fibroblasts, may be due to differences in the expression or activity of the molecular targets of this compound, or the presence of more robust cellular defense mechanisms. Further research is required to elucidate the specific molecular interactions of this compound in non-cancerous cells to better understand its selectivity.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound demonstrates significant potential as an anti-cancer agent due to its ability to induce apoptosis and inhibit proliferation in a variety of cancer cell lines. Its differential effects, with greater potency observed in many cancer cells compared to their normal counterparts, are promising. The compound's multi-targeted approach, involving the inhibition of pro-survival pathways like TLR4/NF-κB and PI3K/AKT, and the activation of pro-apoptotic pathways such as the p53/GADD45a axis, makes it a compelling candidate for further preclinical and clinical investigation. However, the evidence of toxicity in some normal cell types necessitates further research to optimize its therapeutic window and explore strategies to enhance its cancer-cell specificity.
References
In Vivo Validation of Chelidonine's Anti-Inflammatory Activity: A Comparative Guide
Introduction
Chelidonine, a prominent benzophenanthridine alkaloid derived from the greater celandine (Chelidonium majus), has garnered significant interest for its diverse pharmacological properties, including its anti-inflammatory effects. This guide provides an objective comparison of the in vivo anti-inflammatory activity of this compound with other alternatives, supported by experimental data from various preclinical models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an evidence-based understanding of this compound's potential as an anti-inflammatory agent. This guide summarizes quantitative data in structured tables, offers detailed experimental protocols for key assays, and visualizes relevant pathways and workflows.
Comparative Analysis of Anti-Inflammatory Efficacy
The in vivo anti-inflammatory effects of this compound have been evaluated in several well-established animal models of inflammation. While direct head-to-head comparative studies with purified this compound against standard anti-inflammatory drugs are limited, existing research provides valuable insights.
One key study evaluated a non-protein fraction of a Chelidonium majus extract, in which this compound is a major constituent, against the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Additionally, the efficacy of purified this compound has been demonstrated in models of osteoarthritis and allergic asthma.
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic test for evaluating acute inflammation. In a comparative study, the anti-inflammatory effect of a non-protein fraction (NPF) of Chelidonium majus extract, containing a high concentration of this compound, was assessed against diclofenac. A slight reduction in rat paw edema was observed after three and six hours in the NPF group, with the reduction at the three-hour mark being comparable to that of diclofenac[1]. However, these differences were not statistically significant[1].
Table 1: Comparison of a this compound-Rich Extract Fraction and Diclofenac in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose | Time Point | Change in Paw Thickness (ΔG) |
| Control (Vehicle) | - | 3 hours | Data not explicitly provided, used as baseline |
| Control (Vehicle) | - | 6 hours | Data not explicitly provided, used as baseline |
| C. majus NPF | 200 mg/kg (p.o.) | 3 hours | Reduction observed (not statistically significant)[1] |
| C. majus NPF | 200 mg/kg (p.o.) | 6 hours | Reduction observed (not statistically significant)[1] |
| Diclofenac | 50 mg/kg (i.p.) | 3 hours | Reduction observed (not statistically significant)[1] |
| Diclofenac | 50 mg/kg (i.p.) | 6 hours | Statistically significant reduction (p < 0.05) |
Note: The study by Mikołajczak et al. (2015) used a non-protein fraction of Chelidonium majus extract, not purified this compound.
Monosodium Iodoacetate-Induced Osteoarthritis in Rats
In a rat model of osteoarthritis (OA) induced by monosodium iodoacetate, this compound demonstrated a protective effect against cartilage degradation and synovial inflammation. Treatment with this compound led to a significant reduction in the levels of pro-inflammatory cytokines in the synovial fluid.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in a Rat Model of Osteoarthritis
| Treatment Group | IL-6 (pg/mL) | IL-12 (pg/mL) | IL-1β (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Sham | 115.3 ± 8.7 | 89.4 ± 7.2 | 132.5 ± 10.1 | 95.7 ± 8.3 | 141.2 ± 11.5 |
| OA + Vehicle | 245.8 ± 15.3 | 198.6 ± 12.5 | 289.4 ± 18.6 | 210.3 ± 14.8 | 305.7 ± 20.3 |
| OA + this compound (5 µM) | 189.2 ± 11.8 | 152.7 ± 10.1 | 215.8 ± 14.2 | 163.4 ± 11.7 | 228.4 ± 15.9* |
| OA + this compound (25 µM) | 142.6 ± 9.5 | 115.3 ± 8.9 | 168.3 ± 11.5 | 121.8 ± 9.6 | 175.9 ± 12.4** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the OA + Vehicle group. Data adapted from Li et al. (2023).
Ovalbumin-Induced Allergic Asthma in Mice
This compound has also been shown to attenuate eosinophilic airway inflammation in a mouse model of allergic asthma induced by ovalbumin (OVA). It significantly suppressed the levels of key inflammatory mediators in the bronchoalveolar lavage fluid (BALF).
Table 3: Effect of this compound on Inflammatory Mediators in Bronchoalveolar Lavage Fluid (BALF) in a Mouse Model of Allergic Asthma
| Treatment Group | Total cells (x10⁴) | Eosinophils (x10⁴) | IL-4 (pg/mL) | IL-13 (pg/mL) | Eotaxin-2 (pg/mL) |
| Control | 10.2 ± 1.5 | 0.1 ± 0.0 | 15.3 ± 2.1 | 25.4 ± 3.2 | 30.1 ± 4.5 |
| OVA-induced | 55.8 ± 5.3 | 25.7 ± 3.1 | 85.6 ± 7.9 | 150.2 ± 12.8 | 180.5 ± 15.2 |
| OVA + this compound (5 mg/kg) | 28.4 ± 3.2 | 10.2 ± 1.8 | 40.1 ± 4.5 | 75.8 ± 8.1 | 85.3 ± 9.7* |
| OVA + this compound (10 mg/kg) | 18.9 ± 2.5 | 5.3 ± 0.9 | 25.7 ± 3.3 | 48.2 ± 5.6 | 55.7 ± 6.8** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the OVA-induced group. Data adapted from Kim et al. (2015).
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and facilitate further research.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g) are used.
-
Induction of Inflammation: A subplantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of the rats. The left hind paw is injected with an equal volume of saline and serves as a control.
-
Treatment: Test compounds (e.g., C. majus NPF, 200 mg/kg, p.o.) or a standard drug (e.g., diclofenac, 50 mg/kg, i.p.) are administered 60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at specified time points (e.g., 1, 3, and 6 hours) post-injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Monosodium Iodoacetate-Induced Osteoarthritis in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Induction of Osteoarthritis: Under anesthesia, a single intra-articular injection of monosodium iodoacetate (MIA) (e.g., 2 mg in 50 µL sterile saline) is administered into the right knee joint to induce OA-like cartilage degeneration. The sham group receives an injection of saline.
-
Treatment: this compound (e.g., 5 or 25 µM, administered intra-articularly) or vehicle is given at specified time points after MIA injection.
-
Assessment of Inflammation: At the end of the study period, synovial fluid is collected from the knee joint. The levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) are quantified using ELISA kits.
-
Histological Analysis: The knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green to assess cartilage degradation.
Ovalbumin-Induced Allergic Asthma in Mice
-
Animals: Female BALB/c mice (6-8 weeks old) are used.
-
Sensitization and Challenge: Mice are sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14. From day 21 to 23, mice are challenged with an aerosolized OVA solution for 30 minutes each day.
-
Treatment: this compound (e.g., 5 or 10 mg/kg, p.o.) or vehicle is administered one hour before each OVA challenge.
-
Bronchoalveolar Lavage (BAL): 24 hours after the final OVA challenge, mice are euthanized, and the lungs are lavaged with phosphate-buffered saline (PBS).
-
Analysis of BAL Fluid: The total and differential cell counts (especially eosinophils) in the BAL fluid are determined. The supernatant is collected to measure the levels of inflammatory cytokines (e.g., IL-4, IL-13) and chemokines (e.g., eotaxin-2) by ELISA.
Mechanistic Insights and Signaling Pathways
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. In the context of osteoarthritis, this compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. In the allergic asthma model, its effects are mediated through the suppression of the STAT6 and Foxp3 pathways, leading to reduced production of Th2 cytokines like IL-4 and IL-13.
Caption: Signaling pathways modulated by this compound in inflammation.
Experimental Workflow
A generalized workflow for the in vivo validation of a novel anti-inflammatory compound like this compound is depicted below. This process typically involves initial screening in an acute inflammation model, followed by evaluation in more complex, chronic disease models to understand its therapeutic potential better.
Caption: A typical experimental workflow for in vivo validation.
Conclusion
The available in vivo data suggest that this compound possesses significant anti-inflammatory properties, demonstrated in various preclinical models of acute and chronic inflammation. Its efficacy appears to be mediated through the modulation of critical inflammatory signaling pathways, including NF-κB and STAT6. While direct comparative data against standard anti-inflammatory drugs are still emerging, the existing evidence warrants further investigation into this compound as a potential therapeutic agent for inflammatory diseases. The detailed protocols and mechanistic insights provided in this guide aim to support and guide future research in this promising area.
References
Head-to-head comparison of different Chelidonine extraction techniques
For Researchers, Scientists, and Drug Development Professionals
Chelidonine, a prominent benzophenanthridine alkaloid isolated from Chelidonium majus (greater celandine), has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The efficient extraction of this compound from its natural source is a critical first step in both research and drug development. This guide provides an objective, data-driven comparison of various extraction techniques, offering detailed experimental protocols and performance metrics to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of Extraction Yields
The efficiency of different extraction methods is a key determinant in obtaining a high yield of this compound. The following table summarizes quantitative data from various studies, providing a clear comparison of the performance of each technique.
| Extraction Technique | Solvent System | Plant Part | This compound Yield (mg/g DW) | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Water-Methanol–HCl | Leaves | 1.10 | [1] |
| Methanol–HCl | Leaves | 0.95 | [1] | |
| Reflux | Methanol | Leaves | 0.85 | [1] |
| Shaking Incubator | Citric Acid | Leaves | 0.60 | [1] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | Aerial and Terrestrial Parts | Selective for this compound, but specific yield not quantified in direct comparison | [2] |
| Microwave-Assisted Extraction (MAE) | Methanol-Water-HCl (90:10:0.5, v/v/v) | - | Higher efficiency than HRE and USE | |
| Accelerated Solvent Extraction (ASE) | Ethanol-Water (2:3, v/v) | - | Highest alkaloid concentration compared to UAE and Maceration | |
| Maceration | Ethanol-Water (2:3, v/v) | - | Lower yield than ASE and UAE |
Note: Direct comparison of yields across different studies can be influenced by variations in plant material, geographical source, and analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are the protocols for the key methods discussed.
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.
-
Materials: Dried and powdered plant material, extraction solvent (e.g., water-methanol-HCl mixture), ultrasonic bath or probe.
-
Procedure:
-
Mix the powdered plant material with the chosen solvent in a flask.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate for a specified duration (e.g., 30 minutes) and temperature (e.g., 40°C).
-
After sonication, filter the mixture to separate the extract from the solid plant residue.
-
The resulting extract can then be concentrated and purified as needed.
-
Reflux Extraction
Reflux extraction is a classical technique that involves boiling a solvent with the plant material in a reflux apparatus to extract the desired compounds.
-
Materials: Dried and powdered plant material, extraction solvent (e.g., methanol), round-bottom flask, condenser, heating mantle.
-
Procedure:
-
Place the powdered plant material and the solvent in a round-bottom flask.
-
Attach a condenser to the flask and place it on a heating mantle.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for a set period (e.g., 2 hours).
-
After cooling, filter the mixture to remove the plant debris.
-
The filtrate contains the extracted this compound.
-
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction employs a fluid at a temperature and pressure above its critical point as the extraction solvent, offering high selectivity and a clean extract.
-
Materials: Dried and powdered plant material, supercritical fluid extractor, supercritical CO2.
-
Procedure:
-
The powdered plant material is placed in an extraction vessel.
-
Supercritical CO2 is passed through the vessel, where it dissolves the this compound.
-
The pressure and temperature are then reduced, causing the CO2 to return to a gaseous state and the this compound to precipitate out.
-
This method allows for the selective extraction of this compound by manipulating the temperature and pressure.
-
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
-
Materials: Dried and powdered plant material, extraction solvent (e.g., methanol-water-HCl), microwave extraction system.
-
Procedure:
-
The plant material is mixed with the solvent in a microwave-transparent vessel.
-
The vessel is placed in the microwave extractor and subjected to microwave irradiation for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 60°C).
-
The rapid heating of the solvent within the plant cells causes them to rupture, releasing the this compound.
-
The extract is then filtered and processed further.
-
Experimental Workflows
Caption: Comparative workflow of different this compound extraction techniques.
Signaling Pathways Modulated by this compound
Understanding the mechanism of action of this compound is crucial for its therapeutic application. This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Caption: Signaling pathways modulated by this compound.
This compound has been demonstrated to induce apoptosis in cancer cells by upregulating the p53 and GADD45a signaling pathways, leading to the activation of caspase-3. Furthermore, it can suppress cancer cell malignancy by inhibiting the TLR4/NF-κB and PI3K/AKT signaling pathways. Other studies have also implicated the MAPK signaling pathway in the cellular response to this compound.
Conclusion
The selection of an appropriate extraction method for this compound is contingent upon the specific research objectives, available resources, and desired scale of production.
-
Ultrasonic-Assisted Extraction (UAE) offers a balance of efficiency, shorter extraction times, and lower temperatures compared to conventional methods.
-
Reflux extraction , while effective, requires longer extraction times and higher temperatures, which may risk the degradation of thermolabile compounds.
-
Supercritical Fluid Extraction (SFE) provides high selectivity for this compound and yields a pure extract without the need for organic solvents, making it an environmentally friendly option.
-
Microwave-Assisted Extraction (MAE) is a rapid and efficient method that significantly reduces extraction time and solvent consumption.
-
Accelerated Solvent Extraction (ASE) demonstrates high extraction yields and is particularly effective for obtaining a high concentration of alkaloids.
For laboratory-scale research focusing on high throughput and efficiency, UAE and MAE are excellent choices. For industrial applications where purity and selectivity are paramount, SFE is a compelling, albeit more capital-intensive, option. This guide provides the foundational data and protocols to make an informed decision for your this compound extraction needs.
References
Unveiling the Molecular Blueprint: A Comparative Guide to Differential Gene Expression in Response to Chelidonine Treatment
For Researchers, Scientists, and Drug Development Professionals
Chelidonine, a major isoquinoline alkaloid extracted from the greater celandine (Chelidonium majus), has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory properties.[1][2][3] Understanding the molecular mechanisms underpinning these effects is crucial for its potential therapeutic application. Differential gene expression analysis serves as a powerful tool to elucidate the intricate cellular responses to this compound treatment, revealing key signaling pathways and molecular targets. This guide provides a comparative overview of the findings from various studies, presenting experimental data and visualizing the complex biological processes involved.
Experimental Methodologies: A Snapshot of a Typical Workflow
The investigation of this compound's impact on gene expression typically involves a series of well-defined experimental steps. The following protocols are synthesized from multiple studies to represent a standard workflow.
Cell Lines and Treatment
A variety of human cancer cell lines have been utilized to study the effects of this compound, including:
-
Head and neck squamous cell carcinoma (HNSCC): FaDu, HLaC78
-
Pancreatic cancer: BxPC-3, MIA PaCa-2
-
Breast cancer: MCF-7, Bcap37
-
Melanoma: B16F10
This compound concentrations and treatment durations vary across studies, typically ranging from 0.7 µM to 50 µM for periods of 24 to 72 hours.
Gene Expression Profiling
Two primary techniques are employed for analyzing differential gene expression:
-
cDNA Microarrays/DNA Microarrays: This technology has been used to identify differentially expressed genes in cancer cells treated with this compound. For instance, Affymetrix PrimeView cDNA arrays were used to investigate gene expression in HNSCC cell lines.
-
RNA-Sequencing (RNA-Seq): A more recent and comprehensive approach, RNA-Seq has been utilized to analyze gene expression alterations in pancreatic cancer and melanoma cells following this compound treatment.
Data Analysis
The analysis of the vast datasets generated by these techniques involves several computational steps:
-
Data Quality Assessment and Normalization: Initial steps to ensure the reliability and comparability of the data.
-
Identification of Differentially Expressed Genes (DEGs): Statistical methods are applied to identify genes with significant changes in expression levels (e.g., p-value < 0.05 and |log2(FoldChange)| > 1).
-
Functional Annotation and Pathway Analysis: Tools such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) are used to understand the biological functions and pathways associated with the DEGs.
References
- 1. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating bioinformatics and experimental models to investigate the mechanism of the this compound-induced mitotic catastrophe via the AKT/FOXO3/FOXM1 axis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modulation of multidrug resistance in cancer cells by this compound and Chelidonium majus alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparing the pro-apoptotic activity of Chelidonine and Berberine
A Comparative Analysis of the Pro-apoptotic Activity of Chelidonine and Berberine
Introduction
This compound and Berberine are two naturally occurring isoquinoline alkaloids that have garnered significant attention in oncological research for their potent anti-cancer properties. Both compounds are known to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, making them promising candidates for the development of novel chemotherapeutic agents. This guide provides an objective comparison of the pro-apoptotic activities of this compound and Berberine, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.
Data Presentation
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and Berberine in various cancer cell lines, as determined by cell viability assays (e.g., MTT assay). Lower IC50 values indicate higher cytotoxic potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Leukemia | 11.23 | [1] |
| HepG2 | Liver Cancer | >40 | [1] |
| MCF-7 | Breast Cancer | >40 | [1] |
| HCT-116 | Colon Cancer | >40 | [1] |
| Jurkat | T-cell Leukemia | ~5 | [2] |
Table 2: IC50 Values of Berberine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colon Cancer | 52.37 ± 3.45 | |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | |
| T47D | Breast Cancer | 25 | |
| HCC70 | Triple-Negative Breast Cancer | 0.19 | |
| BT-20 | Triple-Negative Breast Cancer | 0.23 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 |
Signaling Pathways
This compound-Induced Apoptosis
This compound primarily induces apoptosis through the activation of tumor suppressor proteins and stress-activated protein kinase pathways. A key mechanism involves the upregulation of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a), which in turn stabilizes and activates p53. Activated p53 then promotes the transcription of pro-apoptotic genes and the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis. The activation of the caspase cascade, particularly the cleavage of caspase-3, is a central event in the execution phase of apoptosis induced by this compound. Some studies also indicate the involvement of the PI3K/AKT and MAPK signaling pathways.
This compound Pro-Apoptotic Signaling Pathway
Berberine-Induced Apoptosis
Berberine's pro-apoptotic activity is multifaceted, involving the modulation of several key signaling pathways. It is well-documented to induce the mitochondrial (intrinsic) pathway of apoptosis by altering the balance of Bcl-2 family proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3. Furthermore, Berberine has been shown to inhibit pro-survival pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways. In some contexts, Berberine can also induce apoptosis through the activation of AMPK, which can lead to p53 activation.
Berberine Pro-Apoptotic Signaling Pathways
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the pro-apoptotic activity of this compound and Berberine.
Experimental Workflow for Apoptosis Assays
The general workflow for assessing apoptosis involves treating cancer cells with the compound of interest, followed by harvesting the cells for analysis through various assays such as Annexin V/PI staining for flow cytometry or protein extraction for Western blotting.
General Experimental Workflow
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds and determine their IC50 values.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^6 cells/well and incubate overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or Berberine for 48 hours.
-
MTT Addition: Add 50 μl of MTT solution (2 mg/ml) to each well and incubate for 3 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at a wavelength of 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentration of this compound or Berberine. Include a vehicle-treated negative control.
-
Harvesting: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.
-
Protein Extraction: Treat cells with this compound or Berberine for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Conclusion
Both this compound and Berberine demonstrate significant pro-apoptotic activity in cancer cells, albeit through partially distinct molecular mechanisms. Berberine's effects are well-documented across a broader range of cancer cell lines and involve the modulation of multiple major signaling pathways, including the intrinsic apoptotic pathway and key survival pathways like PI3K/AKT. This compound appears to act more specifically through the GADD45a-p53 axis. The provided data indicates that the cytotoxic potency of both compounds can be highly cell-line dependent. This comparative guide provides researchers with a foundational understanding of the pro-apoptotic activities of these two promising natural alkaloids, facilitating further investigation into their therapeutic potential.
References
Unveiling the Interaction: A Comparative Guide to Chelidonine's Binding Affinity for Tubulin
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides a comprehensive validation of chelidonine's binding affinity to tubulin, a critical target in cancer chemotherapy. By comparing its performance with established tubulin-binding agents and detailing the experimental methodologies, this document serves as a vital resource for assessing its potential in drug discovery.
This compound, a benzophenanthridine alkaloid, has been identified as a weak inhibitor of tubulin polymerization, a key process in cell division.[1][2] Its interaction with tubulin, while not as potent as some clinically used drugs, presents a unique profile that warrants detailed investigation. This guide delves into the quantitative validation of this binding, offering a clear comparison with other tubulin-targeting compounds.
Comparative Analysis of Tubulin Binding Affinities
To contextualize the binding affinity of this compound, it is essential to compare it with other well-characterized tubulin ligands. The following table summarizes the binding affinities, represented by the equilibrium dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for tubulin polymerization. A lower value generally indicates a stronger binding affinity or greater inhibitory potency.
| Compound | Type of Ligand | Binding Affinity (Kd/Ki/IC50) | Binding Site |
| This compound | Tubulin Polymerization Inhibitor | IC50: 24 µM[1][2] | Likely Colchicine Site[2] |
| Colchicine | Tubulin Polymerization Inhibitor | Kd: 1.4 µM | Colchicine Site |
| Paclitaxel (Taxol) | Microtubule Stabilizer | Kd: ~10 nM | Taxol Site |
| Vinblastine | Tubulin Polymerization Inhibitor | Kd: 0.54 µM (high-affinity) | Vinca Alkaloid Site |
| Noscapine | Microtubule Dynamics Attenuator | Kd: 144 µM | Noscapine Site |
| Berberine | Tubulin Polymerization Inhibitor | Kd: 11 µM | Novel Site |
Experimental Protocols for Determining Binding Affinity
The validation of binding affinity relies on robust experimental techniques. Below are detailed methodologies for two common and powerful approaches: fluorescence spectroscopy and isothermal titration calorimetry (ITC).
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique used to monitor the binding of a ligand to a protein by observing changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) or the fluorescence of a labeled ligand.
Objective: To determine the binding affinity (Kd) of a ligand to tubulin.
Materials:
-
Purified tubulin protein
-
Ligand of interest (e.g., this compound)
-
Assay buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Fluorometer
Protocol:
-
Preparation of Tubulin: Prepare a stock solution of purified tubulin in the assay buffer. The concentration should be accurately determined using a spectrophotometer.
-
Ligand Titration: Prepare a series of dilutions of the ligand in the same assay buffer.
-
Fluorescence Measurement:
-
Place a fixed concentration of tubulin into a quartz cuvette.
-
Record the baseline fluorescence spectrum of tubulin (excitation typically at 295 nm, emission scan from 310 to 400 nm).
-
Sequentially add increasing concentrations of the ligand to the cuvette.
-
After each addition, allow the system to equilibrate and then record the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
Objective: To determine the thermodynamic parameters of the tubulin-ligand interaction.
Materials:
-
Purified tubulin protein
-
Ligand of interest
-
Matched assay buffer for both protein and ligand
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze both the tubulin and the ligand against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas the solutions to prevent air bubbles in the calorimeter cell and syringe.
-
-
ITC Experiment:
-
Load the tubulin solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
-
Perform a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
The raw data will show heat pulses corresponding to each injection.
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the processes involved in validating this compound's binding to tubulin, the following diagrams illustrate the experimental workflow and the targeted biological pathway.
Caption: Experimental workflow for validating tubulin binding affinity.
Caption: this compound's interference with tubulin polymerization.
References
Comparative Metabolomics of Cells Treated with Chelidonine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of Chelidonine on various cell types, supported by experimental data. We delve into the methodologies of key experiments and visualize complex biological processes to facilitate a deeper understanding of this compound's mechanism of action.
This compound, a major isoquinoline alkaloid isolated from Chelidonium majus (greater celandine), has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1] Its therapeutic potential is largely attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][2] Understanding the metabolic perturbations induced by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. This guide compares the metabolic alterations in different biological systems upon treatment with this compound and its source plant extract.
Comparative Analysis of Metabolic Changes
This compound and its parent plant extract induce significant metabolic shifts in biological systems. These changes are central to their therapeutic effects, particularly in the context of cancer and inflammatory diseases. The following table summarizes the key metabolic changes observed in different experimental models.
| Metabolic Pathway | Key Metabolites | Observed Change | Biological Context | Reference |
| Purine Metabolism | ADP, Xanthosine, Hypoxanthine, Inosine | Altered Levels | Energy metabolism and inflammation in allergic asthma rat models treated with Chelidonium majus extract. | [3] |
| Arachidonic Acid Metabolism | Prostaglandin E2 (PGE2), Prostaglandin F2α (PGF2α) | Altered Levels | Inflammation modulation in allergic asthma rat models treated with Chelidonium majus extract. | [3] |
| Glycerophospholipid Metabolism | Phosphatidylserine, LysoPC (10:0) | Altered Levels | Disruption of membrane composition and signaling in allergic asthma rat models treated with Chelidonium majus extract. | |
| Arginine and Proline Metabolism | Creatine | Altered Levels | Energy homeostasis in allergic asthma rat models treated with Chelidonium majus extract. | |
| This compound Metabolism | M1 & M2 (catechol derivatives), M3 (dicatechol compound), M4-M8 (GSH conjugates) | Increased Formation | Bioactivation of this compound by cytochrome P450 enzymes (CYP3A4, 1A2, 2C19, 2D6) in human liver microsomes and rats. |
In addition to broad metabolic reprogramming, this compound is a potent inducer of apoptosis in cancer cells. Studies on human pancreatic cancer cell lines, BxPC-3 and MIA PaCa-2, have demonstrated that this compound inhibits cell proliferation in a dose- and time-dependent manner. Treatment with 1 µM this compound for 24 hours significantly induced apoptosis in both cell lines. This effect is mediated through the upregulation of the GADD45a-p53 signaling pathway, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the metabolic and cellular effects of this compound.
Metabolomics Analysis of Rat Serum
This protocol is based on the study investigating the effects of Chelidonium majus extract on allergic asthma in rats.
-
Animal Model: Ovalbumin (OVA)-sensitized Sprague-Dawley rats.
-
Treatment: Administration of Chelidonium majus extract.
-
Sample Collection: Blood samples were collected, and serum was separated.
-
Metabolite Extraction: Serum samples were mixed with a methanol-acetonitrile solution to precipitate proteins. The supernatant was collected after centrifugation.
-
Metabolomic Analysis: Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) was used to analyze the metabolic profiles.
-
Data Analysis: Principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) were employed to identify differential metabolites between the control and treatment groups.
Apoptosis Assay in Pancreatic Cancer Cells
This protocol is derived from studies on the pro-apoptotic effects of this compound on BxPC-3 and MIA PaCa-2 human pancreatic cancer cells.
-
Cell Lines: BxPC-3 and MIA PaCa-2 human pancreatic cancer cells.
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, and 5 µM) for different time points (e.g., 24, 48, and 72 hours).
-
Annexin V-FITC/Propidium Iodide (PI) Staining: To quantify apoptosis, treated cells were harvested, washed with PBS, and resuspended in a binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark. The stained cells were then analyzed by flow cytometry.
-
Western Blot Analysis: To investigate the underlying signaling pathways, protein lysates from treated cells were subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies against key proteins (e.g., p53, GADD45A, p21, and cleaved caspase-3) and a loading control (e.g., β-actin), followed by incubation with secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.
Signaling Pathways and Mechanisms
The biological effects of this compound are underpinned by its interaction with various cellular signaling pathways. The diagrams below illustrate a typical experimental workflow for studying these effects and a key signaling pathway modulated by this compound.
Caption: Experimental workflow for investigating the cellular effects of this compound.
References
- 1. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on growth, invasion, angiogenesis and gene expression in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration of metabolomics and transcriptomics reveals the therapeutic mechanism underlying Chelidonium majus L. in the treatment of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Preclinical Studies on the Anticancer Properties of Chelidonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical studies on the anticancer properties of Chelidonine, a major isoquinoline alkaloid isolated from the plant Chelidonium majus. The information is intended for researchers, scientists, and professionals involved in drug development, offering an objective comparison of this compound's performance against various cancer types and outlining the experimental data supporting its potential as an anticancer agent.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo anticancer effects of this compound across a range of preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Melanoma | B16F10 | ~5.6 | [1] |
| Pancreatic Cancer | BxPC-3 | < 1 | [2][3] |
| Pancreatic Cancer | MIA PaCa-2 | < 1 | [2][3] |
| Head and Neck Squamous Cell Carcinoma | FaDu | 1 | |
| Head and Neck Squamous Cell Carcinoma | HLaC78 | 1.6 | |
| Non-Small Cell Lung Cancer (Gefitinib-resistant) | H1975 | Not specified | |
| Colon Cancer | HCT116 | Not specified | |
| Cervical Cancer | HeLa | Not specified | |
| Leukemia | CEM/ADR5000 | Not specified | |
| Colon Adenocarcinoma | Caco-2 | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Table 2: In Vivo Anticancer Efficacy of this compound
| Cancer Type | Animal Model | This compound Dosage | Route of Administration | Key Findings | Reference |
| Non-Small Cell Lung Cancer | Nude mice with H1975 xenografts | Not specified | Not specified | Significantly suppressed subcutaneous tumor growth. | |
| Pancreatic Cancer | Highly metastatic murine pancreatic model | 1.2 mg/kg (as part of a defatted C. majus extract) | Not specified | Significantly reduced the number of metastases. |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical studies of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (final concentration of 0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.
Cell Migration Assay (Wound Healing Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.
Procedure:
-
Cell Monolayer: Cells are grown to confluence in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or gap in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with fresh medium containing different concentrations of this compound.
-
Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48 hours).
-
Analysis: The width of the scratch is measured over time to determine the rate of cell migration and wound closure.
Cell Invasion Assay (Transwell Invasion Assay)
This assay assesses the invasive potential of cancer cells through an extracellular matrix.
Procedure:
-
Chamber Preparation: The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Cancer cells, pre-treated with this compound, are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The plate is incubated for a period (e.g., 24 hours) to allow the cells to invade through the matrix and migrate toward the chemoattractant.
-
Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Caption: this compound inactivates the TLR4/NF-κB signaling pathway.
Caption: this compound induces apoptosis via the p53 pathway.
Discussion of Anticancer Properties
Preclinical evidence strongly suggests that this compound possesses significant anticancer properties, acting through multiple mechanisms to inhibit cancer cell growth, proliferation, migration, and invasion, while promoting apoptosis.
Inhibition of Key Survival Pathways
This compound has been shown to effectively inactivate the PI3K/AKT and TLR4/NF-κB signaling pathways. The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its inhibition by this compound leads to decreased cancer cell viability. The TLR4/NF-κB pathway is involved in inflammation and cancer progression. This compound's ability to downregulate TLR4 and inhibit the phosphorylation of p65, a key component of the NF-κB complex, contributes to its anti-inflammatory and anticancer effects.
Induction of Apoptosis
A key mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. In pancreatic cancer cells, this compound upregulates the tumor suppressor protein p53 and its downstream targets, GADD45A and p21. This leads to cell cycle arrest and the activation of caspase-3, a critical executioner of apoptosis.
Overcoming Multidrug Resistance
In addition to its direct cytotoxic effects, this compound has demonstrated the ability to overcome multidrug resistance (MDR) in cancer cells. It can inhibit the function of ABC transporters, such as P-glycoprotein (MDR1), which are responsible for pumping chemotherapeutic drugs out of cancer cells. This suggests that this compound could be used in combination with conventional chemotherapy to enhance treatment efficacy.
In Vivo Efficacy
In vivo studies in animal models have corroborated the in vitro findings. In a mouse model of non-small cell lung cancer, this compound was shown to significantly suppress tumor growth. Furthermore, in a metastatic pancreatic cancer model, a Chelidonium majus extract containing this compound significantly reduced the number of metastases.
Conclusion and Future Directions
The preclinical data presented in this meta-analysis highlight the potential of this compound as a promising candidate for anticancer drug development. Its multifaceted mechanism of action, targeting key survival pathways, inducing apoptosis, and overcoming multidrug resistance, makes it an attractive therapeutic agent.
Further research is warranted to fully elucidate its mechanisms of action and to optimize its therapeutic application. This includes more extensive in vivo studies to determine optimal dosing and to assess its safety profile. Clinical trials will be the ultimate step to validate the efficacy of this compound in the treatment of human cancers. The continued investigation of this natural compound could lead to the development of novel and effective cancer therapies.
References
- 1. The Synergistic Mechanism of Chelidonium majus Alkaloids on Melanoma Treatment via a Multi-Strategy Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Chelidonine: A Procedural Guide
The proper handling and disposal of Chelidonine, a bioactive isoquinoline alkaloid, are paramount for ensuring laboratory safety and environmental protection. Due to its toxic properties, researchers, scientists, and drug development professionals must adhere to strict protocols for its waste management. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated contaminated materials.
I. Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as an acute toxin if swallowed or inhaled.[1] It is essential to handle this compound with care, assuming it possesses toxic properties.[2] Before handling this compound, ensure the following Personal Protective Equipment (PPE) is used:
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[2]
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.[2]
-
Respiratory Protection: When working with solid this compound or in situations where aerosols may be generated, a properly fitted respirator (e.g., N95 or higher) is recommended.
II. Spill and Contamination Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
For Solid Spills:
-
Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Carefully scoop the material into a designated hazardous waste container.
For Liquid Spills:
-
Absorb the spill using an inert material, such as vermiculite, sand, or earth.
-
Place the absorbent material into a sealed, properly labeled hazardous waste container for disposal.
Decontamination:
-
After the initial cleanup, decontaminate the area by wiping it with a 70% ethanol solution or another suitable laboratory disinfectant.
-
All materials used for the cleanup, including gloves, paper towels, and absorbents, must be disposed of as hazardous waste.
III. Step-by-Step Disposal Procedures
This compound and its containers must be disposed of as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
1. Solid this compound Waste:
-
Collect all solid this compound waste, including residual powder and contaminated materials, in a suitable and clearly labeled container.
-
The container must be marked with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
2. Liquid this compound Waste:
-
Collect all liquid waste containing this compound in a designated, closed container.
-
Label the container clearly as "Hazardous Waste" along with the chemical name and concentration.
3. Contaminated Sharps:
-
Needles, syringes, or any other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
4. Contaminated Labware (Glassware, etc.):
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent like ethanol or acetone to remove the majority of the alkaloid residue. This solvent rinse must be collected as hazardous liquid waste.
-
Washing: After the initial rinse, wash the glassware thoroughly with laboratory detergent and warm water.
-
Final Rinse: Rinse the glassware with deionized water before drying.
5. Storage and Final Disposal:
-
Store all hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
IV. Quantitative Toxicological Data
The following table summarizes key toxicological data for this compound to inform handling and risk assessment.
| Metric | Value | Organism | Source |
| Subcutaneous LD50 | 125 mg/kg | Mouse | |
| Intraperitoneal LD50 | 1.3 g/kg | Mouse | |
| Intraperitoneal LD50 | 2 g/kg | Rat |
V. Experimental Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for different types of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Chelidonine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Chelidonine. Adherence to these protocols is critical to ensure personal safety and proper disposal of this cytotoxic compound.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. Selections are based on the GHS Hazard Statements indicating that this compound is harmful if swallowed, in contact with skin, or inhaled.[1][2]
| Procedure | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Weighing and Preparing Solutions (Solid Form) | Double-gloving with chemotherapy-grade nitrile gloves (ASTM D6978) | Disposable, low-permeability gown with knit cuffs | Safety goggles and a face shield | NIOSH-approved N95 or higher-rated respirator |
| Handling Solutions | Chemotherapy-grade nitrile gloves (ASTM D6978) | Disposable, low-permeability gown with knit cuffs | Safety goggles | Not required if handled in a certified chemical fume hood |
| Spill Cleanup | Double-gloving with chemotherapy-grade nitrile gloves (ASTM D6978) | Disposable, low-permeability gown with knit cuffs | Safety goggles and a face shield | NIOSH-approved respirator (e.g., N95 or PAPR) |
| Waste Disposal | Chemotherapy-grade nitrile gloves (ASTM D6978) | Disposable, low-permeability gown with knit cuffs | Safety goggles | Not required if waste is properly contained |
Toxicity and Hazard Information
This compound is classified as a hazardous substance. The following tables summarize its known toxicity data and GHS classification.
Acute Toxicity Data
| Route of Exposure | Species | Value |
| Oral (LD50) | Mouse | 1300 mg/kg[3] |
| Intraperitoneal (LD50) | Mouse | 1.3 g/kg[4] |
| Intraperitoneal (LD50) | Rat | 2 g/kg[4] |
| Subcutaneous (LD50) | Mouse | 125 mg/kg |
Globally Harmonized System (GHS) Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
It is important to note that specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound by major regulatory agencies like OSHA, NIOSH, or ACGIH.
Experimental Protocols: Handling and Disposal
The following protocols are based on best practices for handling cytotoxic and hazardous chemicals.
Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, plastic-backed pads.
-
Weighing : Conduct all weighing of solid this compound within a certified chemical fume hood or a containment glove box to prevent inhalation of airborne particles.
-
Solubilization : When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
General Handling : All procedures involving this compound solutions should be performed within a chemical fume hood.
-
Decontamination : After each use, decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., a solution of detergent and water).
-
Hand Washing : Wash hands thoroughly with soap and water immediately after handling this compound, even if gloves were worn.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Segregation : Segregate this compound waste from other laboratory waste.
-
Solid Waste : Collect all contaminated solid waste, including gloves, gowns, absorbent pads, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless deemed compatible.
-
Sharps : Dispose of any contaminated sharps in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.
-
Container Labeling : All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard pictograms.
-
Storage and Pickup : Store waste containers in a designated, secure area away from incompatible materials. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal procedures. Do not dispose of this compound waste down the drain or in the regular trash.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through multiple signaling pathways. The diagram below illustrates a simplified representation of the p53-mediated pathway.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
